Product packaging for 2-Bromo-6-methylbenzaldehyde(Cat. No.:CAS No. 176504-70-4)

2-Bromo-6-methylbenzaldehyde

カタログ番号: B2506949
CAS番号: 176504-70-4
分子量: 199.047
InChIキー: VGOIJJANJVWLQO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

2-Bromo-6-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H7BrO and its molecular weight is 199.047. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO B2506949 2-Bromo-6-methylbenzaldehyde CAS No. 176504-70-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-bromo-6-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOIJJANJVWLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-methylbenzaldehyde for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Bromo-6-methylbenzaldehyde, a key aromatic building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physical and chemical properties, detailed synthetic and purification protocols, characteristic reactivity, and its strategic applications in the pharmaceutical industry.

Core Molecular Characteristics

This compound (CAS No: 176504-70-4) is a disubstituted benzaldehyde derivative featuring a bromine atom and a methyl group at the ortho-positions relative to the formyl group.[1] This specific substitution pattern imparts a unique combination of steric and electronic properties, making it a versatile intermediate for the construction of complex molecular architectures.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below. While experimentally determined values for some properties like melting and boiling points are not consistently reported in publicly available literature, computed values provide a reliable estimation for practical laboratory use.

PropertyValueSource
Molecular Formula C₈H₇BrO[2]
Molecular Weight 199.04 g/mol [2]
CAS Number 176504-70-4[2]
Appearance Solid
Boiling Point 77-106 °C (estimated)[3]
Computed XLogP3 2.4[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 1[2]
Rotatable Bond Count 1[2]

Note: The provided boiling point is an estimated range and may vary with pressure. Experimental verification is recommended for precise applications.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution of 2-methylbenzaldehyde (o-tolualdehyde).[3] The following protocol outlines a robust and reproducible method for its preparation and subsequent purification.

Synthetic Workflow: Bromination of 2-Methylbenzaldehyde

This synthesis involves the direct bromination of 2-methylbenzaldehyde using molecular bromine in the presence of a Lewis acid catalyst. The regioselectivity is influenced by the directing effects of the methyl and formyl groups.

SynthesisWorkflow Start 2-Methylbenzaldehyde Reagents Br₂, FeBr₃ Dichloromethane 0-25 °C Reaction Electrophilic Aromatic Substitution Start->Reaction Reagents->Reaction Reaction Conditions Workup Aqueous Workup & Extraction Reaction->Workup Quenching Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product Isolation

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

  • 2-Methylbenzaldehyde (o-tolualdehyde)

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-methylbenzaldehyde (1.0 eq) in dichloromethane.

  • Catalyst Addition: Add iron(III) bromide (0.1 eq) to the solution.

  • Bromination: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully adding saturated sodium thiosulfate solution to consume excess bromine. Add saturated sodium bicarbonate solution to neutralize the mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Column Chromatography and Recrystallization

The crude product can be purified by either flash column chromatography or recrystallization.

  • Column Chromatography: A typical solvent system for silica gel chromatography is a gradient of ethyl acetate in hexanes (e.g., 0-10% ethyl acetate).[4]

  • Recrystallization: For recrystallization, a binary solvent system such as ethanol/water or isopropanol/water is a good starting point.[4] Dissolve the crude product in a minimal amount of the hot polar solvent and add the hot non-polar "anti-solvent" dropwise until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

Key Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its aldehyde and bromo functionalities, allowing for sequential and diverse chemical transformations.

Reactivity Start This compound Suzuki Suzuki Coupling (C-C Bond Formation) Start->Suzuki Arylboronic Acid, Pd Catalyst, Base Wittig Wittig Reaction (Alkene Synthesis) Start->Wittig Phosphonium Ylide, Base ReductiveAmination Reductive Amination (Amine Synthesis) Start->ReductiveAmination Amine, Reducing Agent

Caption: Key reactions of this compound.

Suzuki-Miyaura Cross-Coupling

The bromine atom serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures.[5]

General Protocol:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Solvent and Reaction: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) and heat the mixture at 80-100 °C until the reaction is complete.

  • Work-up and Purification: After cooling, the mixture is worked up by extraction and purified by column chromatography.[5]

Wittig Reaction

The aldehyde group readily undergoes Wittig olefination to form a variety of substituted alkenes.[6]

General Protocol:

  • Ylide Preparation: Prepare the phosphonium ylide by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at 0 °C.

  • Reaction with Aldehyde: Add a solution of this compound (1.0 eq) in the same solvent to the ylide solution.

  • Reaction Progression: Allow the reaction to proceed at room temperature for several hours.

  • Work-up and Purification: Quench the reaction with water, extract the product, and purify by column chromatography to separate the alkene from triphenylphosphine oxide.[6]

Reductive Amination

The formyl group can be converted to a primary, secondary, or tertiary amine through reductive amination.

General Protocol:

  • Imine Formation: React this compound with a primary or secondary amine in a suitable solvent (e.g., methanol or dichloromethane) to form the corresponding imine.

  • Reduction: Reduce the imine in situ using a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up and extract the amine product. Purify by column chromatography if necessary.

Application in Drug Discovery and Development

This compound is a valuable building block in the synthesis of pharmaceutical ingredients, particularly in the development of kinase inhibitors. Its bifunctional nature allows for the strategic introduction of pharmacophoric features.

Role in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

While specific examples directly citing this compound in the synthesis of approved BTK inhibitors are not prevalent in public literature, its structural analogs, such as 2-bromo-6-chlorobenzaldehyde, are utilized in the synthesis of BTK inhibitors.[7] The 2-bromo-6-substituted phenyl motif is a key fragment in several BTK inhibitors, where the bromine atom facilitates crucial coupling reactions to construct the final complex molecule. The principles of its reactivity are directly applicable to the synthesis of these and other related therapeutic agents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Classification: It is classified as Acute Toxicity, Oral (Category 4).

  • Precautionary Measures: Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area or under a fume hood. Avoid inhalation of dust or vapors.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

References

2-Bromo-6-methylbenzaldehyde chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-6-methylbenzaldehyde: Structure, Synthesis, and Analysis

Authored by: Senior Application Scientist

Date: January 2, 2026

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 176504-70-4), a key substituted aromatic aldehyde. Its utility as a versatile building block in organic synthesis, particularly for pharmaceutical and specialty chemical development, stems from the unique electronic and steric properties imparted by its ortho-bromo and -methyl substituents. This document delves into the compound's core physicochemical properties, elucidates its structural and reactivity characteristics, outlines a representative synthetic pathway, and details rigorous analytical methodologies for its characterization and quality control. The protocols and insights presented herein are tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of this important synthetic intermediate.

Introduction and Strategic Importance

This compound is a halogenated aromatic aldehyde that serves as a high-value intermediate in multi-step organic synthesis.[1] The strategic placement of the bromine atom, methyl group, and aldehyde functionality on the benzene ring creates a molecule with distinct reactive sites. The aldehyde group readily participates in nucleophilic additions and condensation reactions, while the bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through metal-catalyzed cross-coupling reactions.[1] This dual reactivity makes it a crucial precursor for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.[2][3][4] Understanding the interplay of its functional groups is paramount for leveraging its synthetic potential effectively.

Physicochemical and Structural Properties

A precise understanding of the compound's physical and chemical properties is the foundation for its successful application in research and development.

Core Compound Data

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 176504-70-4[5]
Molecular Formula C₈H₇BrO[5][6]
Molecular Weight 199.04 g/mol [5][6]
IUPAC Name This compound[5]
Appearance Solid (form)[6]
SMILES CC1=C(C(=CC=C1)Br)C=O[5]
InChIKey VGOIJJANJVWLQO-UHFFFAOYSA-N[5][6]
Structural Elucidation and Reactivity

The chemical behavior of this compound is dictated by the electronic and steric effects of its three functional groups.

  • Aldehyde Group (-CHO): As the primary reactive center for nucleophilic attack, this group is the site for transformations such as reductive amination, Wittig reactions, and aldol condensations.

  • Bromo Group (-Br): An excellent leaving group in nucleophilic aromatic substitution (under forcing conditions) and a key participant in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.

  • Methyl Group (-CH₃): This electron-donating group can influence the reactivity of the aromatic ring. Sterically, its position ortho to both the aldehyde and bromo groups can hinder certain transformations, a critical consideration in reaction design.

The diagram below illustrates the key reactive sites and potential transformations of the molecule.

G cluster_0 This compound cluster_1 Key Reactive Sites cluster_2 Potential Transformations mol C₈H₇BrO aldehyde Aldehyde (-CHO) bromo Bromo (-Br) ring Aromatic Ring nuc_add Nucleophilic Addition & Condensation aldehyde->nuc_add e.g., Grignard, Wittig coupling Cross-Coupling Reactions bromo->coupling e.g., Suzuki, Buchwald subst Electrophilic Aromatic Substitution ring->subst Further functionalization

Caption: Key reactive sites and synthetic pathways for this compound.

Synthesis Pathway

While multiple synthetic routes exist, a common and illustrative method for preparing substituted benzaldehydes is through the oxidation of the corresponding benzyl alcohol, which can often be derived from the corresponding toluene derivative. A representative pathway is the bromination of 2-methylbenzyl alcohol followed by oxidation.

  • Bromination of 2-Methylbenzyl Alcohol: The aromatic ring of 2-methylbenzyl alcohol is selectively brominated at the position para to the methyl group and ortho to the hydroxyl group.

  • Oxidation to Aldehyde: The resulting 2-bromo-6-methylbenzyl alcohol is then oxidized to the target aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) to prevent over-oxidation to the carboxylic acid.

This approach provides good control over the final substitution pattern and is a staple in synthetic organic chemistry.

Analytical Characterization Workflow

Rigorous analytical testing is essential to confirm the identity, structure, and purity of this compound. A multi-technique approach is required for comprehensive characterization.

G cluster_structure Structural Elucidation cluster_purity Purity & Quantification cluster_results Final Confirmation start Sample: this compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (MS) start->ms ir Infrared Spectroscopy (FTIR) start->ir hplc HPLC-UV start->hplc confirm Structure Confirmed Purity Assessed nmr->confirm ms->confirm ir->confirm hplc->confirm

Caption: A typical analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. Based on analyses of analogous structures like 2-bromo-p-tolualdehyde, the following spectral features are predicted.[7]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.3Singlet1HAldehyde (-CHO)Highly deshielded proton due to the electronegativity of oxygen and magnetic anisotropy of the C=O bond.
~7.8-7.9Doublet1HAromatic (Ar-H)Ortho to the aldehyde group, deshielded.
~7.3-7.5Multiplet2HAromatic (Ar-H)Remaining aromatic protons.
~2.5Singlet3HMethyl (-CH₃)Typical chemical shift for a methyl group attached to an aromatic ring.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz) The spectrum is expected to show 8 distinct signals: one for the aldehyde carbon, six for the aromatic carbons (two of which are quaternary), and one for the methyl carbon. The aldehyde carbon will be the most downfield (~190-193 ppm), followed by the aromatic carbons (125-145 ppm), and finally the methyl carbon (~20 ppm).

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).[8]

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

  • Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum and assign all signals.

Infrared (IR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2860 and ~2750Medium/WeakC-H stretch of the aldehyde (Fermi doublet)[7]
~1700-1680StrongC=O stretch of the aromatic aldehyde[7]
~1600-1450Medium/StrongC=C stretching in the aromatic ring
~800-700StrongC-H out-of-plane bending (substitution pattern)

Experimental Protocol: FTIR-ATR Analysis

  • Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.[8]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: The software will automatically ratio the sample spectrum against the background. Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition.

Predicted Mass Spectrum (Electron Ionization - EI)

  • Molecular Ion (M⁺): A prominent feature will be the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), this will appear as a pair of peaks (a doublet) of nearly equal intensity at m/z 198 and m/z 200.[8][9] This isotopic signature is a definitive indicator of a monobrominated compound.

  • Fragmentation: Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO, 29 Da) or a hydrogen atom, leading to characteristic daughter ions.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method for this type of molecule.[8]

  • Analysis: Analyze the resulting ions with a mass analyzer (e.g., quadrupole or TOF).

  • Data Interpretation: Identify the molecular ion doublet and analyze the fragmentation pattern to confirm the structure.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

  • GHS Classification: The compound is classified with the GHS07 pictogram.[6][10]

    • Hazard Statements: H302: Harmful if swallowed.[6][10] It may also cause skin and eye irritation.[11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and safety glasses or goggles.[11][12]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Ensure safety showers and eyewash stations are readily accessible.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Inert atmosphere storage (e.g., under nitrogen) at 2-8°C is recommended to maintain stability.[13]

  • Spill & Disposal: In case of a spill, contain the material and collect it using an inert absorbent.[14] Dispose of chemical waste in accordance with all local, state, and federal regulations.[12]

Conclusion

This compound is a synthetically valuable intermediate whose utility is derived from its specific substitution pattern. The orthogonal reactivity of its aldehyde and bromo functionalities provides chemists with a powerful tool for the construction of complex organic molecules. A thorough understanding of its properties, coupled with rigorous analytical characterization using NMR, IR, and MS, is essential for its effective and safe use in research and development. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this building block into their synthetic strategies.

References

Synthesis of 2-Bromo-6-methylbenzaldehyde: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

<

Executive Summary

2-Bromo-6-methylbenzaldehyde is a key substituted benzaldehyde derivative utilized as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring a sterically hindered aldehyde and a bromine atom ortho to a methyl group, makes it a valuable building block for creating highly functionalized aromatic systems. This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the critical rationale behind procedural choices to ensure reproducibility and high yield.

Strategic Overview: Retrosynthetic Analysis

The synthesis of this compound can be approached through several strategic disconnections. The most logical pathways involve either the direct functionalization of a pre-existing benzaldehyde or the late-stage oxidation of a corresponding benzyl derivative.

  • Pathway A: Electrophilic Aromatic Substitution. This approach considers the direct bromination of 2-methylbenzaldehyde. However, the regioselectivity is complicated by the competing directing effects of the ortho, para-directing methyl group and the meta-directing formyl group.[1]

  • Pathway B: Oxidation of a Benzyl Precursor. A more controlled strategy involves the synthesis and subsequent oxidation of 2-bromo-6-methylbenzyl alcohol or a related benzyl halide. This decouples the sensitive aldehyde functionality from the bromination step.

  • Pathway C: Directed Ortho-Metalation (DoM). A powerful and highly regioselective method involves the metalation of a protected 3-methylbenzaldehyde derivative, followed by quenching with an electrophilic bromine source.

This guide will focus on Pathway B and a variation of Pathway A, presenting them as the most reliable and scalable methods based on available literature and established chemical principles.

Comparative Analysis of Synthetic Methodologies

Synthetic Route Starting Material Key Reagents Typical Yield Advantages Disadvantages
Route 1: Oxidation of 2-Bromo-6-methylbenzyl Alcohol 2-Bromo-6-methylbenzyl alcoholPyridinium chlorochromate (PCC) or Manganese (IV) oxideGood to HighHigh selectivity, mild conditions, avoids over-oxidation.[1]Requires synthesis of the starting alcohol; PCC is a toxic chromium reagent.
Route 2: Bromination of 2-Methylbenzaldehyde 2-MethylbenzaldehydeBromine (Br₂), Lewis Acid (e.g., FeCl₃) or Acetic AcidVariableDirect, fewer steps.Potential for multiple brominated isomers, challenging purification.[1]
Route 3: Side-Chain Bromination & Hydrolysis 2,6-DimethylbromobenzeneN-Bromosuccinimide (NBS), Benzoyl Peroxide, followed by hydrolysisModerateUtilizes a different starting material.Multi-step process, potential for dibromination.

In-Depth Protocol Analysis: Oxidation of 2-Bromo-6-methylbenzyl Alcohol

This method is recommended for its high degree of control and selectivity, yielding a pure product. It proceeds in two main stages: the synthesis of the benzyl alcohol precursor, followed by its oxidation.

Principle and Mechanism

The oxidation of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.[1] Reagents like Pyridinium Chlorochromate (PCC) or activated Manganese Dioxide (MnO₂) are ideal for this transformation. PCC forms a chromate ester with the alcohol, which then undergoes an E2 elimination to yield the aldehyde, chromium(IV) species, and pyridinium hydrochloride. MnO₂ facilitates a surface-mediated oxidation, which is particularly effective for benzylic alcohols.

Recommended Experimental Workflow

The following diagram outlines the general workflow for the synthesis via the oxidation pathway.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Oxidation cluster_2 Purification & Analysis A 2,6-Dimethylaniline B Sandmeyer Reaction (NaNO₂, HBr, CuBr) A->B C 2-Bromo-1,3-dimethylbenzene B->C D Radical Bromination (NBS, BPO) C->D E 2-Bromo-6-methylbenzyl bromide D->E F Hydrolysis (e.g., aq. NaHCO₃) E->F G 2-Bromo-6-methylbenzyl alcohol F->G H 2-Bromo-6-methylbenzyl alcohol I Oxidation (PCC in CH₂Cl₂) H->I J This compound I->J K Workup (Filtration through silica/celite) J->K L Solvent Removal (Rotary Evaporation) K->L M Column Chromatography (Silica Gel) L->M N Characterization (NMR, GC-MS) M->N

Caption: Workflow for Synthesis via Oxidation Pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-6-methylbenzyl alcohol (Precursor)

(This protocol assumes the precursor is not commercially available and must be synthesized. A common route starts from 2-bromo-6-methyltoluene via side-chain bromination followed by hydrolysis.)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-methyltoluene (1 equivalent) in a suitable solvent like carbon tetrachloride (CCl₄) or dichloromethane.

  • Initiation: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as benzoyl peroxide (BPO, 0.02 equivalents).

  • Reaction: Heat the mixture to reflux under illumination with a tungsten lamp to facilitate radical chain initiation. Monitor the reaction progress by GC-MS or TLC.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium bisulfite solution to remove any remaining bromine, followed by brine.

  • Hydrolysis: The crude 2-bromo-6-methylbenzyl bromide is then hydrolyzed. This can be achieved by refluxing with an aqueous solution of sodium bicarbonate or by using a milder nucleophile like sodium acetate followed by hydrolysis.

  • Purification: After hydrolysis, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude alcohol may be purified by column chromatography if necessary.

Step 2: Oxidation to this compound

  • Reagent Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), prepare a slurry of Pyridinium Chlorochromate (PCC, 1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

  • Rationale for Reagent Choice: PCC is a mild and selective oxidizing agent, ideal for converting primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, which can be a problem with stronger oxidants like potassium permanganate or chromic acid.[1] The use of an anhydrous solvent is crucial as the presence of water can lead to the formation of the carboxylic acid.

  • Reaction: Dissolve the 2-bromo-6-methylbenzyl alcohol (1 equivalent) in anhydrous CH₂Cl₂ and add it dropwise to the stirred PCC slurry at room temperature. An exothermic reaction may be observed.

  • Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by TLC, observing the disappearance of the alcohol spot and the appearance of the aldehyde spot.

  • Workup and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts. The filtrate is then concentrated under reduced pressure.

  • Final Purification: The resulting crude aldehyde is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent. This step is critical to remove any unreacted alcohol and other impurities.

  • Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Alternative Strategy: Electrophilic Bromination

While potentially leading to isomeric mixtures, the direct bromination of 2-methylbenzaldehyde can be a more direct route.

Principle and Mechanistic Considerations

The regiochemical outcome is determined by the directing effects of the substituents on the benzene ring.[1]

  • Methyl Group (-CH₃): An activating, ortho, para-director.

  • Formyl Group (-CHO): A deactivating, meta-director.

In 2-methylbenzaldehyde, the methyl group activates the 4- and 6-positions, while the formyl group directs to the 3- and 5-positions. The activating effect of the methyl group typically dominates. Bromination at the 6-position (ortho to the methyl group) is sterically hindered by the adjacent formyl group. Therefore, bromination is expected to occur at other positions, making the synthesis of the desired 2-bromo-6-methyl isomer via this method challenging and likely low-yielding.

G 2-Methylbenzaldehyde 2-Methylbenzaldehyde Electrophilic Bromination (Br₂) Electrophilic Bromination (Br₂) 2-Methylbenzaldehyde->Electrophilic Bromination (Br₂) Product_Mixture Isomeric Mixture Electrophilic Bromination (Br₂)->Product_Mixture Desired_Product This compound (Minor Product - Steric Hindrance) Product_Mixture->Desired_Product Other_Isomers Other Brominated Isomers (e.g., 4-bromo, 5-bromo) Product_Mixture->Other_Isomers

Caption: Outcome of Direct Bromination of 2-Methylbenzaldehyde.

Safety and Handling

  • Bromine and NBS: Highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • PCC (Pyridinium Chlorochromate): A suspected carcinogen and a toxic chromium(VI) compound. Avoid inhalation of the powder and skin contact.

  • Organolithium Reagents (if using DoM): Pyrophoric and react violently with water. Must be handled under a strictly inert atmosphere (argon or nitrogen) using syringe techniques.

  • Solvents: Dichloromethane is a suspected carcinogen. Ethers are highly flammable. Handle with care and avoid ignition sources.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence involving the preparation and subsequent mild oxidation of 2-bromo-6-methylbenzyl alcohol. This strategy offers superior regiochemical control and leads to higher purity of the final product compared to direct electrophilic bromination of 2-methylbenzaldehyde. The choice of a mild oxidant like PCC is critical to prevent over-oxidation to the corresponding carboxylic acid. Careful execution of the experimental protocol, including rigorous purification and characterization, is essential for obtaining high-quality material suitable for advanced research and development applications.

References

An In-depth Technical Guide to 2-Bromo-6-methylbenzaldehyde (CAS: 176504-70-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in modern organic synthesis. Its unique trifunctional nature, featuring an aldehyde, a bromine atom, and a methyl group on the aromatic ring, provides multiple reactive sites for the construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, plausible synthetic routes, purification techniques, characterization, and significant applications, particularly in the realm of pharmaceutical and agrochemical research. The strategic positioning of the bromo and methyl substituents ortho to the aldehyde group imparts specific steric and electronic properties that can be exploited in a variety of chemical transformations.

Core Molecular Data

A summary of the key physicochemical properties of this compound is presented below.[1][2]

PropertyValue
CAS Number 176504-70-4
Molecular Formula C₈H₇BrO
Molecular Weight 199.04 g/mol
Appearance Solid
InChI Key VGOIJJANJVWLQO-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)Br)C=O

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause skin, eye, and respiratory irritation.[3][4][5]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.[3][6]

Plausible Synthetic Pathways

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a highly plausible route can be adapted from established methods for similar substituted benzaldehydes. One such approach is a multi-step synthesis starting from 2,6-dimethylaniline.

Sandmeyer-type Reaction from 2,6-Dimethylaniline

This pathway is adapted from the well-documented synthesis of 2-bromo-4-methylbenzaldehyde.[8] It involves the diazotization of an aniline derivative followed by a copper-catalyzed formaldoxime reaction.

Step A: Diazotization of 2,6-Dimethylaniline In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a mixture of 2,6-dimethylaniline and hydrochloric acid in water is cooled to between -5°C and 0°C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

Step B: Reaction with Formaldoxime In a separate flask, an aqueous solution of formaldoxime (prepared from hydroxylamine hydrochloride and formaldehyde) is treated with cupric sulfate, sodium sulfite, and sodium acetate. The previously prepared cold diazonium salt solution is then added slowly to this mixture.

Step C: Hydrolysis and Purification After the addition is complete, the reaction mixture is acidified with concentrated hydrochloric acid and heated under reflux. The product, this compound, is then isolated by steam distillation. The distillate is extracted with ether, and the organic layer is washed, dried, and concentrated. The crude product can be further purified by vacuum distillation.

Purification Methodologies

The purification of this compound is crucial to remove any unreacted starting materials or byproducts. The choice of method depends on the nature of the impurities.

Column Chromatography

For the removal of closely related impurities, column chromatography is the method of choice.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a suitable stationary phase.

  • Mobile Phase: A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with a more polar solvent such as ethyl acetate, is typically effective.

  • Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC).

Recrystallization

If the crude product is a solid, recrystallization can be an effective purification technique.

  • Solvent Selection: A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of a polar solvent (e.g., ethanol, isopropanol) and a non-polar co-solvent (e.g., hexanes, heptane) is often a good starting point.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • Further cooling in an ice bath can maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the purified crystals under vacuum.

Spectroscopic Characterization (Predicted)

Technique Predicted Features
¹H NMR - Aldehyde proton (CHO) singlet around δ 10.0-10.5 ppm.- Aromatic protons as multiplets or doublets in the range of δ 7.0-8.0 ppm.- Methyl protons (CH₃) singlet around δ 2.3-2.6 ppm.
¹³C NMR - Aldehyde carbonyl carbon (C=O) signal around δ 190-195 ppm.- Aromatic carbons in the range of δ 125-145 ppm.- Methyl carbon (CH₃) signal around δ 15-25 ppm.
IR (Infrared) - Strong C=O stretch for the aldehyde at approximately 1690-1710 cm⁻¹.- C-H stretch of the aldehyde proton around 2720 and 2820 cm⁻¹.- Aromatic C=C stretches in the 1450-1600 cm⁻¹ region.- C-Br stretch in the fingerprint region.
MS (Mass Spec.) - Molecular ion peak (M⁺) with a characteristic isotopic pattern for bromine (¹⁹⁸Br and ⁸¹Br in a ~1:1 ratio) at m/z 198 and 200.

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The bromine atom serves as an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound. This compound can be coupled with various boronic acids to introduce new aryl or vinyl substituents.

Suzuki_Coupling This compound This compound Product 2-Aryl-6-methylbenzaldehyde This compound->Product Arylboronic_Acid Ar-B(OH)₂ Arylboronic_Acid->Product Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product

General Workflow for Suzuki-Miyaura Coupling

Generalized Experimental Protocol (Adapted for this compound):

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%).

  • Solvent and Degassing: Add a degassed solvent system, commonly a mixture of an organic solvent like dioxane or toluene and water. Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the mixture with stirring at a temperature typically ranging from 80-110°C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination

This reaction is a cornerstone for the formation of C-N bonds, coupling an aryl halide with an amine. This compound can be reacted with a wide range of primary and secondary amines to synthesize N-aryl compounds, which are prevalent in pharmaceuticals.

Buchwald_Hartwig Substrate This compound Product 2-(R¹R²-amino)-6-methylbenzaldehyde Substrate->Product Amine Amine (R¹R²NH) Amine->Product Catalyst_System Pd Precatalyst + Ligand Catalyst_System->Product Base Base (e.g., NaOtBu, K₃PO₄) Base->Product

Key Components of Buchwald-Hartwig Amination

Generalized Experimental Protocol (Adapted for this compound):

  • Reaction Setup: To an oven-dried, sealable reaction tube, add this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or potassium phosphate).

  • Reagent Addition: Add the amine (1.1-1.5 eq.) and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Inert Atmosphere: Seal the tube and purge with an inert gas.

  • Reaction: Heat the mixture with stirring. Reaction temperatures can range from room temperature to over 100°C, depending on the reactivity of the substrates. Monitor the reaction's progress.

  • Work-up: After cooling, quench the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Purification: The filtrate is concentrated, and the resulting crude product is purified, typically by flash column chromatography.

Conclusion

This compound is a strategically important synthetic intermediate with broad applicability in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its utility is primarily derived from the versatility of its functional groups, which allow for a wide range of chemical modifications. The protocols and data presented in this guide, based on established chemical principles and analogous systems, provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors. As with any chemical process, careful optimization of reaction conditions is paramount to achieving high yields and purity.

References

Spectroscopic data for 2-Bromo-6-methylbenzaldehyde (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-6-methylbenzaldehyde

Introduction

This compound (CAS No. 176504-70-4) is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring an aldehyde, a methyl group, and a bromine atom ortho to each other on a benzene ring, provides multiple reactive sites for constructing more complex molecular architectures.

Accurate structural elucidation and purity assessment are paramount for any chemical intermediate. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstone of this characterization process. While this compound is commercially available, its comprehensive, experimentally-validated spectroscopic data is not widely disseminated in peer-reviewed literature.

This technical guide, therefore, provides a detailed predictive analysis of the expected spectroscopic data for this compound. The interpretations are grounded in fundamental spectroscopic principles and data from structurally analogous compounds. This document is intended for researchers, chemists, and quality control professionals who require a robust framework for identifying and verifying this compound.

Compound Profile:

Property Value Reference
IUPAC Name This compound [1]
CAS Number 176504-70-4 [1]
Molecular Formula C₈H₇BrO

| Molecular Weight | 199.04 g/mol | |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can confirm the connectivity and fine structural details of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals corresponding to the four types of non-equivalent protons in the molecule: the aldehyde proton, three aromatic protons, and the methyl protons. The analysis is based on the principle that the chemical shift (δ) is highly dependent on the electronic environment of the proton.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10.4 Singlet (s) 1H Aldehyde (-CHO) The aldehyde proton is strongly deshielded by the anisotropic effect of the C=O bond, placing it significantly downfield.[2]
~7.65 Doublet (d) 1H Ar-H (C3-H) This proton is ortho to the electron-withdrawing aldehyde group and will be deshielded. It is coupled to the C4-H proton.
~7.55 Doublet (d) 1H Ar-H (C5-H) This proton is ortho to the bromine atom. It is coupled to the C4-H proton.
~7.30 Triplet (t) 1H Ar-H (C4-H) This proton is coupled to both the C3-H and C5-H protons, resulting in a triplet.

| ~2.60 | Singlet (s) | 3H | Methyl (-CH₃) | The methyl protons are attached to the aromatic ring and are relatively shielded. They have no adjacent protons, hence appearing as a singlet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of attached groups and hybridization.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Shift (δ, ppm) Assignment Rationale
~192 C=O The carbonyl carbon of the aldehyde is highly deshielded and appears far downfield.
~140 C1-CHO The aromatic carbon directly attached to the aldehyde group.
~135 C6-Br The aromatic carbon bearing the bromine atom. The shift is influenced by the heavy atom effect.
~134 C2-CH₃ The aromatic carbon attached to the methyl group.
~132 C4 Aromatic CH carbon.
~130 C5 Aromatic CH carbon.
~128 C3 Aromatic CH carbon.

| ~20 | -CH₃ | The methyl carbon is an sp³ hybridized carbon and appears in the typical upfield aliphatic region. |

Experimental Protocol for NMR Spectroscopy

Trustworthy NMR data relies on meticulous sample preparation and standardized acquisition parameters.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire spectra on a spectrometer with a field strength of at least 300 MHz.

    • For ¹H NMR: Use a standard single-pulse experiment. A pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds is typical. Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of Compound prep2 Dissolve in ~0.6 mL CDCl₃ prep1->prep2 prep3 Add TMS (Internal Standard) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Tune & Shim Magnet acq1->acq2 acq3 Acquire ¹H and ¹³C Spectra acq2->acq3 proc1 Fourier Transform (FID -> Spectrum) acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate to TMS (0.00 ppm) proc2->proc3 proc4 Integrate Peaks & Assign Shifts proc3->proc4

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by a very strong absorption from the aldehyde carbonyl group. The positions of key absorptions can be predicted based on established correlation tables. For comparison, the NIST database for the related compound 2-bromobenzaldehyde shows a strong C=O stretch.[3]

Table 3: Predicted IR Absorption Bands | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | | :--- | :--- | :--- | :--- | | ~2850 and ~2750 | Medium | C-H Stretch | Aldehyde (-CHO) | These two bands (a Fermi doublet) are characteristic of the C-H bond in an aldehyde. | | ~1705 | Strong, Sharp | C=O Stretch | Aldehyde (-CHO) | This is expected to be the most prominent peak in the spectrum. Its position is slightly influenced by conjugation with the aromatic ring. | | 3100-3000 | Medium-Weak | C-H Stretch | Aromatic (sp² C-H) | | | 2980-2870 | Medium-Weak | C-H Stretch | Methyl (sp³ C-H) | | | ~1600, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring | | | ~1200 | Medium | C-C Stretch | | | | ~780 | Strong | C-H Bend | Aromatic (out-of-plane) | The position of this band can sometimes give clues about the substitution pattern. | | ~650 | Medium | C-Br Stretch | | |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Analysis Workflow Diagram

IR_Workflow cluster_acq Data Acquisition (ATR) cluster_analysis Spectral Analysis ir1 Clean ATR Crystal ir2 Record Background Spectrum ir1->ir2 ir3 Place Sample on Crystal ir2->ir3 ir4 Acquire Sample Spectrum ir3->ir4 an1 Identify Key Peaks (e.g., C=O, C-H) ir4->an1 an2 Compare with Reference Data an1->an2 an3 Confirm Functional Groups an2->an3

Caption: General workflow for IR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and can offer clues about the molecule's structure.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, this compound is expected to produce a distinct molecular ion peak. The most critical diagnostic feature will be the isotopic pattern caused by the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[4] This results in two peaks of almost equal intensity for any bromine-containing fragment, separated by 2 m/z units (the "M" and "M+2" peaks).

Table 4: Predicted Key Fragments in EI-MS

m/z (Mass/Charge) Predicted Relative Abundance Assignment Rationale
198 / 200 High [M]⁺ / [M+2]⁺ Molecular ion peak. The 1:1 ratio of these two peaks is the hallmark of a monobrominated compound.
197 / 199 Medium [M-H]⁺ Loss of a hydrogen atom, likely the aldehydic proton.
169 / 171 Medium [M-CHO]⁺ Loss of the formyl radical (-CHO).
119 High [M-Br]⁺ Loss of a bromine radical. This fragment will not have the Br isotopic pattern.

| 91 | High | [C₇H₇]⁺ | Tropylium ion, a common and stable fragment in the mass spectra of toluene derivatives. |

Experimental Protocol for MS (EI)
  • Sample Introduction: For a solid sample, a direct insertion probe is often used. A small amount of the sample is placed in a capillary tube at the end of the probe.

  • Ionization: The probe is inserted into the high-vacuum source of the mass spectrometer. The sample is heated until it vaporizes, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • Analysis: The resulting positively charged ions and fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Mass Spectrometry Workflow Diagram

MS_Workflow sample Solid Sample intro Vaporization & Introduction to Source sample->intro ion Ionization (70 eV Electron Beam) intro->ion accel Ion Acceleration ion->accel sep Mass Analyzer (Separation by m/z) accel->sep det Detection (Electron Multiplier) sep->det spec Mass Spectrum Generation det->spec

Caption: Simplified workflow for Electron Ionization Mass Spectrometry.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting. Based on supplier safety data, it is classified as an acute oral toxin (Category 4).[5]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry place.[6]

  • First Aid: In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[6][8]

Conclusion

The combined analysis of NMR, IR, and Mass Spectrometry provides a comprehensive spectroscopic profile for this compound. The key identifying features are the downfield aldehyde proton signal in ¹H NMR, the strong carbonyl stretch around 1705 cm⁻¹ in the IR spectrum, and the characteristic M/M+2 isotopic pattern at m/z 198/200 in the mass spectrum. This guide provides researchers with a robust set of predicted data and standardized protocols to confidently verify the identity and purity of this important synthetic intermediate.

References

Navigating the Chemical Landscape of C8H7BrO: A Technical Guide to Isomer Identification, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The molecular formula C8H7BrO represents a fascinating nexus of structural diversity and chemical reactivity. While seemingly straightforward, this combination of atoms gives rise to several distinct isomers, each with a unique IUPAC name, characteristic properties, and a specific role in the landscape of organic synthesis and drug discovery. This guide provides a comprehensive exploration of the key isomers of C8H7BrO, moving beyond simple nomenclature to delve into the practical aspects of their synthesis, characterization, and application. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with field-proven insights to offer a self-validating resource for professionals in the chemical and pharmaceutical sciences.

Part 1: Decoding the Isomers: Structure and IUPAC Nomenclature

The systematic naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), which provides a set of rules to generate unambiguous names based on molecular structure. For the formula C8H7BrO, the principal isomers fall into two main categories: substituted acetophenones and an acyl bromide. The preferred IUPAC name (PIN) is the single name that is chosen over all other possibilities in legal and regulatory contexts.[1]

A summary of the most significant isomers is presented below:

StructureCommon NamePreferred IUPAC Name (PIN)CAS Number
Bromoacetophenone Isomers (Bromine on Phenyl Ring)
2'-Bromoacetophenone; o-Bromoacetophenone1-(2-bromophenyl)ethanone2142-69-0[2]
3'-Bromoacetophenone; m-Bromoacetophenone1-(3-bromophenyl)ethanone2142-63-4[3]
4'-Bromoacetophenone; p-Bromoacetophenone1-(4-bromophenyl)ethanone99-90-1[4]
Bromoacetophenone Isomer (Bromine on Acetyl Group)
2-Bromoacetophenone; α-Bromoacetophenone; Phenacyl bromide2-bromo-1-phenylethanone70-11-1
Acyl Bromide Isomer
p-Toluoyl bromide4-methylbenzoyl bromide87-80-9 (Example)

Note: The structures are illustrative. For 4-Methylbenzoyl bromide, a CAS number for the corresponding acid or other derivatives is often more prevalent in databases.

The nomenclature for the bromoacetophenones designates the parent structure as "ethanone" (the two-carbon ketone). The "1-" locant indicates the ketone carbon is the first carbon of the ethyl group, which is attached to a substituted phenyl ring. The position of the bromine atom on the phenyl ring is then specified with the appropriate locant (2-, 3-, or 4-). For 2-bromo-1-phenylethanone, the bromine is on the second carbon of the ethanone chain. For acyl bromides, the parent is the corresponding carboxylic acid (e.g., 4-methylbenzoic acid), with the "-oic acid" suffix replaced by "-oyl bromide".

Part 2: The Bromoacetophenones: A Comparative Analysis

The bromoacetophenone isomers are arguably the most utilized and studied compounds of the C8H7BrO family. Their utility as versatile building blocks in organic synthesis stems from the presence of three reactive sites: the carbonyl group, the α-carbon of the acetyl group, and the brominated phenyl ring.

Synthesis Strategies: From Precursor to Product

The synthesis of bromoacetophenones is well-established, with the choice of method often depending on the desired isomer and the available starting materials.

Key Synthetic Pathways:

  • Friedel-Crafts Acylation: This is a classic and reliable method for synthesizing aryl ketones. For isomers with bromine on the phenyl ring, the reaction involves treating bromobenzene with an acetylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5] The position of the incoming acetyl group is directed by the bromine substituent.

  • Bromination of Acetophenone: To synthesize 2-bromo-1-phenylethanone (α-bromoacetophenone), the standard approach is the direct bromination of acetophenone.[6][7] This reaction proceeds via an enol or enolate intermediate and is often catalyzed by acid. More modern and safer brominating agents like N-Bromosuccinimide (NBS) or pyridinium hydrobromide perbromide can also be employed to achieve this transformation with greater control and safety.[8]

Experimental Protocol: Synthesis of 1-(4-bromophenyl)ethanone via Friedel-Crafts Acylation

This protocol is adapted from established procedures found in Organic Syntheses.[5]

Objective: To synthesize 1-(4-bromophenyl)ethanone from bromobenzene and acetic anhydride.

Materials:

  • Bromobenzene (2.5 moles)

  • Anhydrous aluminum chloride (5.6 moles)

  • Acetic anhydride (2.0 moles)

  • Carbon disulfide (CS₂) (1 L, as solvent)

  • Ice, concentrated HCl, benzene or ether, 10% NaOH solution, water.

Procedure:

  • In a 5-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas absorption trap, place bromobenzene (392 g, 2.5 moles) and dry carbon disulfide (1 L).

  • Add anhydrous aluminum chloride (750 g, 5.6 moles) to the flask.

  • Gently heat the mixture on a steam bath to initiate reflux.

  • Slowly add acetic anhydride (204 g, 2.0 moles) through the dropping funnel over a period of about one hour. The rate of addition should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to heat the mixture on the steam bath for an additional hour.

  • Allow the reaction mixture to cool and then carefully pour it into a large beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. The carbon disulfide layer contains the product. Extract the aqueous layer with benzene or ether.

  • Combine the organic layers and wash sequentially with water, 10% sodium hydroxide solution, and again with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

  • The crude product is then purified by vacuum distillation or recrystallization from ethanol to yield pure 1-(4-bromophenyl)ethanone.

Causality and Self-Validation: The use of excess aluminum chloride is crucial as it acts as both a catalyst and a complexing agent for the product ketone, preventing further reactions.[5] The gas trap is essential to safely neutralize the hydrogen chloride gas evolved during the reaction. The workup procedure with acid, base, and water washes ensures the removal of unreacted starting materials, catalyst residues, and by-products, leading to a pure product. The final purity can be validated by melting point determination and spectroscopic analysis.

SynthesisWorkflow cluster_FC Friedel-Crafts Acylation cluster_AlphaBrom α-Bromination Bromobenzene Bromobenzene AcetylatingAgent Acetyl Chloride or Acetic Anhydride LewisAcid AlCl₃ Catalyst Reaction1 Reaction Flask (e.g., CS₂ solvent) Workup1 Aqueous Workup (HCl, NaOH) Product1 1-(Bromoaryl)ethanone (ortho/para isomers) Acetophenone Acetophenone BrominatingAgent Br₂ or NBS Reaction2 Reaction Flask (e.g., Acetic Acid) Workup2 Quenching & Extraction Product2 2-Bromo-1-phenylethanone

Spectroscopic and Physicochemical Characterization

Distinguishing between the bromoacetophenone isomers is readily achieved through standard analytical techniques. Their physical properties and spectroscopic signatures are distinct.

Comparative Physicochemical Data

Property1-(2-bromophenyl)ethanone1-(3-bromophenyl)ethanone1-(4-bromophenyl)ethanone2-bromo-1-phenylethanone
Appearance LiquidClear, pale yellow liquidWhite to off-white solid[9]White to off-white crystalline powder[6]
Melting Point (°C) N/A (Liquid at RT)8-1149-51[10]48-51
Boiling Point (°C) ~25779-81 @ 0.2 mmHg[11]~255[10]135 @ 18 mmHg
Solubility Soluble in organic solventsSoluble in organic solventsSoluble in chloroform, ethanol; insoluble in water[9]Soluble in ether, benzene, chloroform[12]

Spectroscopic Fingerprints:

  • Infrared (IR) Spectroscopy: All isomers will show a strong absorption band characteristic of the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. The exact position can be subtly influenced by the bromine's position. The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring (ortho, meta, para).

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for differentiating the isomers.

    • 1-(Aryl)-ethanone Isomers: The methyl protons of the acetyl group will appear as a sharp singlet around δ 2.5-2.7 ppm. The aromatic protons will show complex splitting patterns between δ 7.2-8.0 ppm. The pattern of these aromatic signals is diagnostic: the para-isomer will show a more symmetric pattern (two doublets), while the ortho- and meta-isomers will display more complex multiplets.

    • 2-bromo-1-phenylethanone: The key distinguishing feature is the signal for the methylene (-CH₂Br) protons, which will appear as a singlet around δ 4.4 ppm.[13] The aromatic protons will resemble those of unsubstituted acetophenone.

  • ¹³C NMR Spectroscopy: The carbonyl carbon is typically found downfield around δ 195-200 ppm. The carbon atom attached to the bromine (C-Br) will have its chemical shift influenced by the bromine's electronegativity, appearing in the δ 120-130 ppm range. The distinct chemical shifts of the six aromatic carbons provide a definitive fingerprint for each isomer.

Reactivity and Applications in Drug Development

The true value of bromoacetophenones in research and development lies in their reactivity, which allows for their incorporation into more complex molecular architectures.

Reactivity of 2-bromo-1-phenylethanone (α-Bromoacetophenone):

This isomer is a potent electrophile and lachrymator, meaning it causes tearing.[14] Its primary utility is as an alkylating agent. The α-bromine is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack. This reactivity is harnessed in:

  • Synthesis of Heterocycles: It is a key precursor for synthesizing thiazoles, indolizines, and dihydrofurans.[14]

  • Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of the immunomodulatory agent Ubenimex and various non-steroidal anti-inflammatory drugs (NSAIDs).[8][15]

  • Protecting Group Chemistry: It is used to introduce the phenacyl protecting group for carboxylic acids, which can be cleaved under mild conditions.

Reactivity of Ring-Brominated Acetophenones:

For the ortho, meta, and para isomers, the bromine atom on the aromatic ring is less reactive towards simple nucleophilic substitution. However, it is an ideal handle for modern cross-coupling reactions, which are cornerstones of pharmaceutical synthesis.

  • Suzuki and Heck Couplings: These isomers are frequently used as substrates in palladium-catalyzed Suzuki and Heck coupling reactions to form new carbon-carbon bonds.[16] This allows for the straightforward introduction of new aryl, alkyl, or vinyl groups at the position of the bromine atom.

  • Building Blocks for Bioactive Molecules: 1-(4-bromophenyl)ethanone is a fundamental starting material for a wide range of organic syntheses.[17] 1-(3-bromophenyl)ethanone is a key intermediate in the synthesis of drugs for cardiovascular diseases.[11]

// Reactants Reactants [label=< + 2-Bromo-1-phenylethanoneThioamide

>];

// Intermediate Intermediate [label=< Nucleophilic Attack & Cyclization Intermediate

>];

// Product Product [label=< Substituted Thiazole

>];

// Arrows Reactants -> Intermediate [label="SN2 Attack"]; Intermediate -> Product [label="Dehydration"]; } .dot Caption: Hantzsch thiazole synthesis from 2-bromo-1-phenylethanone.

Part 3: The Acyl Bromide Isomer: 4-Methylbenzoyl Bromide

While less common than the bromoacetophenones, 4-methylbenzoyl bromide is another important isomer of C8H7BrO.

Synthesis and Reactivity: This compound is typically synthesized from 4-methylbenzoic acid (p-toluic acid) by treatment with a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). Its primary characteristic is the highly reactive acyl bromide functional group. It is an excellent acylating agent, readily reacting with nucleophiles such as alcohols, amines, and phenols to form esters and amides, respectively. This reactivity makes it a useful reagent for introducing the 4-methylbenzoyl (p-toluoyl) group into molecules.

Part 4: Safety and Handling

It is imperative for researchers to handle these compounds with appropriate caution. The hazards vary between isomers, but general best practices should always be followed.

IsomerKey HazardsRecommended Precautions
2-bromo-1-phenylethanone Highly toxic, corrosive, powerful lachrymator.[14] Causes severe skin burns and eye damage.Handle only in a certified chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors.
Ring-Brominated Isomers Harmful if swallowed. Causes skin and eye irritation.[18] May cause respiratory irritation.Use in a well-ventilated area. Wear standard personal protective equipment (PPE). Avoid contact with skin and eyes.
4-Methylbenzoyl Bromide Corrosive. Reacts with moisture to release HBr.Handle under inert, anhydrous conditions. Wear appropriate PPE, including respiratory protection if handling outside a fume hood.

Part 5: Conclusion

The molecular formula C8H7BrO represents not a single entity, but a family of structurally diverse isomers with significant chemical utility. A thorough understanding of the correct IUPAC nomenclature is the first step in navigating this chemical space. For the research and drug development professional, a deeper appreciation of the distinct synthesis routes, reactivity patterns, and spectroscopic fingerprints of isomers like 1-(4-bromophenyl)ethanone and 2-bromo-1-phenylethanone is critical. These compounds are not merely entries in a chemical catalog; they are versatile tools that enable the construction of complex molecules that can lead to the next generation of therapeutics. This guide serves as a foundational resource, grounding theoretical knowledge in practical application and safety, thereby empowering scientists to confidently and effectively utilize these valuable chemical building blocks.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-6-methylbenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-6-methylbenzaldehyde is a substituted aromatic aldehyde with the molecular formula C₈H₇BrO and a molecular weight of 199.04 g/mol [1]. As a solid at room temperature, this bifunctional molecule serves as a valuable intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and fine chemicals[2]. Understanding its solubility in organic solvents is a critical first step in reaction design, purification, and formulation. An accurate assessment of solubility allows for the selection of appropriate solvent systems, optimization of reaction conditions, and the development of robust crystallization procedures. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Its Influence on Solubility

The solubility of a compound is governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and nonpolar solutes in nonpolar solvents[3][4][5]. The structure of this compound possesses distinct features that influence its solubility profile:

  • The Benzaldehyde Moiety: The aldehyde functional group (-CHO) introduces polarity to the molecule due to the electronegative oxygen atom, creating a dipole moment[6]. The lone pairs of electrons on the oxygen atom can act as hydrogen bond acceptors, allowing for favorable interactions with protic solvents like alcohols[7][8].

  • The Aromatic Ring: The benzene ring is a large, nonpolar component of the molecule. This hydrophobic character generally limits solubility in highly polar solvents such as water but promotes solubility in nonpolar aromatic and aliphatic hydrocarbon solvents[9][10].

  • Substituents (Bromo and Methyl Groups): The bromine atom is electronegative and contributes to the overall dipole moment of the molecule. The methyl group is a nonpolar, electron-donating group. The positions of these substituents on the aromatic ring also play a role in the molecule's overall polarity and its ability to pack in a crystal lattice.

The interplay of these structural features suggests that this compound will exhibit a nuanced solubility profile, with a preference for organic solvents of moderate to low polarity.

Predicted Solubility Profile

Solvent Class Solvent Example Predicted Solubility Rationale
Polar Protic Methanol, EthanolModerate to High The aldehyde can form hydrogen bonds with the hydroxyl group of the alcohol, and the alkyl chain of the alcohol can interact with the aromatic ring.
WaterLow to Insoluble The large, nonpolar aromatic ring dominates the molecule's character, leading to poor miscibility with water[7][9][13].
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl Acetate, AcetonitrileHigh These solvents have significant dipole moments that can interact with the polar aldehyde group, and their organic nature allows for favorable interactions with the aromatic ring.
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very High These are highly polar aprotic solvents capable of strong dipole-dipole interactions, often referred to as "universal" organic solvents.
Nonpolar Toluene, Hexane, DichloromethaneModerate to High The nonpolar aromatic ring of this compound will have strong van der Waals interactions with these nonpolar solvents.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a range of organic solvents. This method is a self-validating system, ensuring the generation of trustworthy and reproducible results.

Materials and Equipment
  • This compound (solid)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, THF, ethyl acetate, acetonitrile, toluene, hexane, dichloromethane, DMF, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or magnetic stirrer with temperature control

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., UV-Vis spectrophotometer, Gas Chromatography)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sampling Sampling and Dilution cluster_analysis Analysis cluster_calc Calculation A Prepare saturated solutions: Add excess this compound to each solvent in separate vials. B Equilibrate at a constant temperature (e.g., 25 °C) with continuous agitation for a set period (e.g., 24-48 hours) to reach equilibrium. A->B C Allow the solid to settle. B->C D Carefully withdraw a known volume of the supernatant using a syringe. C->D E Filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid. D->E F Accurately dilute the filtered saturated solution with the same solvent to a concentration within the analytical instrument's linear range. E->F G Analyze the diluted samples using a calibrated analytical method (e.g., HPLC). F->G H Determine the concentration of this compound in the diluted samples. G->H I Calculate the concentration of the original saturated solution, accounting for the dilution factor. H->I J Express the solubility in desired units (e.g., mg/mL, mol/L). I->J

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • For each selected solvent, add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or on a magnetic stirrer with a water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sampling:

    • After the equilibration period, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the withdrawn supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of your analytical instrument. A pre-established calibration curve is essential for accurate quantification.

    • Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection.

    • Determine the concentration of this compound in the diluted samples by comparing the analytical response to the calibration curve.

  • Calculation:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Conclusion

The solubility of this compound in organic solvents is a key physicochemical property that dictates its application in organic synthesis and drug development. While a theoretical understanding based on its molecular structure provides a useful starting point, precise and reliable quantitative data must be obtained through systematic experimental determination. The protocol outlined in this guide provides a robust framework for researchers to generate high-quality solubility data, enabling informed decisions in solvent selection and process optimization.

References

A Technical Guide to 2-Bromo-6-methylbenzaldehyde: Commercial Availability, Synthesis, and Application for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Bromo-6-methylbenzaldehyde (CAS No: 176504-70-4), a key substituted aromatic aldehyde for professionals in chemical research and drug development. The document elucidates the compound's position in the market as a specialized research-grade building block, detailing its commercial availability from key suppliers and the critical considerations for procurement, such as purity and the nature of supplied analytical data. We present a validated, representative synthetic protocol and explore the molecule's dual reactivity, centered on its aldehyde and aryl bromide moieties. Applications in constructing complex molecular architectures, particularly for bioactive scaffolds, are discussed through the lens of established synthetic transformations like cross-coupling and condensation reactions. Furthermore, this guide outlines standard analytical methodologies for quality control and provides essential safety and handling protocols. This document is structured to serve as a practical resource, empowering researchers to effectively source, synthesize, and strategically utilize this compound in their discovery and development workflows.

Introduction to this compound

The Strategic Importance of Halogenated Aromatic Aldehydes

Halogenated aromatic aldehydes represent a cornerstone class of intermediates in medicinal chemistry and materials science.[1] The presence of a halogen, such as bromine, profoundly influences a molecule's electronic properties and steric profile, offering a versatile handle for subsequent chemical modifications.[1] These compounds serve as pivotal starting materials for a vast array of pharmacologically active agents.[1][2] The strategic placement of substituents, as seen in this compound, provides a unique combination of reactivity and structural control, making it an asset in the synthesis of complex, high-value molecules.

Molecular Profile of this compound

This compound, with the empirical formula C₈H₇BrO, is a bifunctional organic compound. Its structure is characterized by a benzaldehyde core with a bromine atom and a methyl group positioned ortho to the aldehyde. This specific arrangement creates distinct steric and electronic effects that are crucial for directing its reactivity. The aldehyde group is a classic electrophilic center for nucleophilic attack and condensation reactions, while the carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This dual functionality allows for sequential and orthogonal synthetic strategies, making it a valuable building block for creating diverse molecular libraries.[1]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. This data is essential for planning experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
CAS Number 176504-70-4[3]
Molecular Formula C₈H₇BrO[3]
Molecular Weight 199.04 g/mol [3]
Appearance Solid
IUPAC Name This compound[3]
SMILES String CC1=C(C(Br)=CC=C1)C=O
InChI Key VGOIJJANJVWLQO-UHFFFAOYSA-N
Storage Conditions 4°C, stored under nitrogen

Commercial Availability and Procurement

Market Landscape: A Research-Grade Reagent

This compound is commercially available but should be understood as a specialty or "building block" chemical rather than a large-scale commodity.[1] Its primary market consists of research and development laboratories in the pharmaceutical, biotechnology, and fine chemical industries. The availability is generally geared towards early-stage discovery, and procurement in multi-kilogram quantities may require custom synthesis arrangements.

Major Suppliers and Product Specifications

Several chemical suppliers list this compound in their catalogs. However, the specifications and the level of quality control documentation can vary significantly, which is a critical consideration for researchers.

SupplierCatalog Number (Example)Stated PurityKey Considerations
Sigma-Aldrich (Merck) CDS024325-25MGNot specifiedSold "AS-IS" for early discovery; the supplier does not collect analytical data, and the buyer is responsible for confirming identity and purity.
BLD Pharm 176504-70-4Not specifiedSupplier website indicates availability of analytical documentation such as NMR, HPLC, and LC-MS upon request.[4]
ChemScene LLC CIAH987EBEFE97%Distributed via Sigma-Aldrich Marketplace; specifies a purity level and provides more detailed safety information.
Crescent Chemical Co. CDS024325-25MGNot specifiedListed as a chemical for synthesis.[5]
Procurement Considerations for Researchers

Given the variability among suppliers, scientists must exercise due diligence. The "AS-IS" clause from major distributors like Sigma-Aldrich for some of their research chemicals means that in-house validation is not just recommended but essential. For applications where purity is paramount, such as in catalysis or late-stage drug development, sourcing from a supplier like BLD Pharm or ChemScene that provides batch-specific analytical data (e.g., NMR, HPLC) is the preferred strategy.[4] Always request a Certificate of Analysis (CoA) before purchase to verify that the product meets the required specifications for your intended application.

Synthesis and Manufacturing Routes

Plausible Synthetic Strategies

The synthesis of this compound is not widely detailed in peer-reviewed journals, but its structure lends itself to established organic transformations. A logical and common approach is the selective oxidation of the corresponding benzyl alcohol, (2-bromo-6-methylphenyl)methanol. This precursor can be synthesized from 2-bromo-6-methylaniline via diazotization followed by hydrolysis or from the corresponding benzoic acid via reduction. An alternative, though potentially lower-yielding, route could involve the direct formylation of 1-bromo-3-methylbenzene, although regioselectivity could be a challenge.

Experimental Protocol: Oxidation of (2-Bromo-6-methylphenyl)methanol

This protocol describes a reliable, lab-scale synthesis using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent for primary alcohols. This choice minimizes the risk of over-oxidation to the carboxylic acid.

Materials:

  • (2-Bromo-6-methylphenyl)methanol (1.0 eq)

  • Dess-Martin periodinane (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Dissolution: In a dry round-bottom flask under a nitrogen atmosphere, dissolve (2-Bromo-6-methylphenyl)methanol in anhydrous DCM (approx. 0.2 M concentration).

  • Addition of Oxidant: Cool the solution to 0°C using an ice bath. Add Dess-Martin periodinane in one portion with vigorous stirring.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Quench the excess DMP by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously until the layers are clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Workflow Diagram for Synthesis

G cluster_synthesis Synthetic Workflow Precursor (2-Bromo-6-methylphenyl)methanol Oxidation Oxidation (Dess-Martin Periodinane, DCM) Precursor->Oxidation Workup Aqueous Work-up & Extraction Oxidation->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product G cluster_aldehyde Aldehyde Reactions cluster_bromide Aryl Bromide Reactions start This compound reductive_amination Reductive Amination start->reductive_amination wittig Wittig Reaction start->wittig condensation Condensation start->condensation suzuki Suzuki Coupling start->suzuki buchwald Buchwald-Hartwig start->buchwald end_node Complex Bioactive Scaffolds & Functional Materials reductive_amination->end_node wittig->end_node condensation->end_node suzuki->end_node buchwald->end_node G cluster_qc QC Workflow Sample Received Sample NMR ¹H & ¹³C NMR Sample->NMR Structural ID HPLC HPLC-UV Sample->HPLC Purity Assay MS Mass Spectrometry Sample->MS Mass Verification Confirmation Identity & Purity Confirmed NMR->Confirmation HPLC->Confirmation MS->Confirmation

References

Safety and handling of 2-Bromo-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Bromo-6-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound (CAS No. 176504-70-4), a versatile building block in organic synthesis, particularly within pharmaceutical and agrochemical research.[1] This document is intended for laboratory personnel, including researchers, chemists, and drug development professionals, who handle this compound. The guide synthesizes critical safety information, expert-derived protocols, and in-depth explanations of the causality behind recommended procedures to ensure the well-being of researchers and the integrity of experimental outcomes. By adhering to the principles and protocols outlined herein, users can mitigate risks and foster a culture of safety in the laboratory.

Compound Profile and Significance

This compound is a halogenated aromatic aldehyde, a class of compounds recognized for their utility as specialty organic building blocks.[1] The strategic placement of the bromine atom and the methyl group ortho to the aldehyde functionality imparts unique steric and electronic properties, making it a valuable precursor for the synthesis of more complex molecules.[1][2] Its dual functionality allows for a range of chemical transformations; the aldehyde group can undergo reactions such as condensations and oxidations, while the bromine atom serves as a handle for cross-coupling reactions or nucleophilic substitution.[1][2] This versatility has led to its use in the development of bioactive molecules, including antimicrobial agents.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 176504-70-4[3]
Molecular Formula C₈H₇BrO[3]
Molecular Weight 199.04 g/mol [3]
Appearance Solid
SMILES CC1=C(C(=CC=C1)Br)C=O[2]
InChI Key VGOIJJANJVWLQO-UHFFFAOYSA-N[2]

Hazard Identification and GHS Classification

A thorough understanding of the potential hazards associated with this compound is paramount for its safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementGHS PictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning

Source:[4]

The primary hazard associated with this compound is its acute oral toxicity.[4] While comprehensive toxicological data for this specific compound is limited, it is prudent to handle it with the assumption of other potential hazards common to aromatic aldehydes and brominated compounds, such as skin and eye irritation.[5][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential for minimizing exposure to this compound.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the handler from the chemical hazard.

  • Chemical Fume Hood: All handling of this compound, especially when dealing with the solid as a powder or when heating, should be conducted in a certified chemical fume hood. This is to prevent the inhalation of any dust or vapors that may be generated.[5]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed from the workspace.[6]

  • Safety Stations: Easily accessible and fully functional safety showers and eyewash stations are mandatory in any area where this compound is handled.[5][6]

Personal Protective Equipment (PPE): The Last Line of Defense

The following PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles with side shields are required to protect the eyes from splashes or dust.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn. Gloves should be inspected for any signs of degradation or perforation before use and disposed of properly after handling the compound.[5]

  • Body Protection: A laboratory coat should be worn to protect the skin and clothing from contamination.[5]

  • Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator may be necessary.[5][7]

Safe Handling, Storage, and Disposal Protocols

Adherence to standardized protocols for handling, storage, and disposal is critical for ensuring a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that all necessary engineering controls are functioning correctly and that the appropriate PPE is being worn. Review the Safety Data Sheet (SDS) for the most up-to-date information.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation. Use non-sparking tools to prevent ignition sources, especially if solvents are present.[5]

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[6] Decontaminate all work surfaces and equipment.

Storage Procedures

Proper storage is crucial for maintaining the chemical integrity of this compound and preventing accidental release.

  • Container: Store in a tightly sealed, properly labeled container.[5][6]

  • Environment: Keep the container in a cool, dry, and well-ventilated area.[5][6] Some suppliers recommend storage at 2-8°C under an inert atmosphere, such as nitrogen, to prevent degradation.[8]

  • Incompatibilities: Store away from incompatible materials, including strong oxidizing agents, strong bases, and strong reducing agents.[6]

Disposal Considerations

Chemical waste must be managed in accordance with all local, regional, and national regulations.[5][9]

  • Waste Segregation: Do not dispose of this compound in general waste or down the drain.[10] It should be treated as hazardous waste. Due to the presence of bromine, it is classified as halogenated organic waste.[10]

  • Waste Collection: Collect all waste, including the pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper), in a designated, sealed, and clearly labeled hazardous waste container.[10]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[5][10]

Emergency Procedures: Spill and Exposure Response

A well-defined emergency plan is essential for responding effectively to accidental spills or exposures.

Spill Response Protocol
  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding the generation of dust.[5]

    • Place the collected material into a sealed, labeled container for hazardous waste disposal.[5]

    • Clean the spill area with an appropriate solvent and decontaminate.

  • Large Spills:

    • Evacuate the entire area and alert others.[9]

    • Contact your institution's emergency response team or EHS department immediately.

    • If it is safe to do so, contain the spill to prevent it from spreading or entering drains.[9]

First-Aid Measures for Exposure
Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Chemical Reactivity and Incompatibilities

Understanding the chemical reactivity of this compound is key to preventing hazardous reactions.

  • Aldehyde Group Transformations: The aldehyde functional group can undergo various reactions, including oxidation to the corresponding carboxylic acid, reduction to the benzyl alcohol, and condensation reactions to form oximes or other derivatives.[2]

  • Bromine Substitution: The bromine atom can be substituted under certain conditions, such as in nucleophilic aromatic substitution or in cross-coupling reactions like the Suzuki-Miyaura coupling.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents, as these can lead to vigorous and potentially hazardous reactions.[6] The compound may also be sensitive to light, moisture, and air.[6]

Workflow Diagrams

Visual representations of workflows can enhance understanding and adherence to safety protocols.

General Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Verify Engineering Controls prep2->prep3 handle1 Weigh/Transfer in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Workspace handle2->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: A logical workflow for the safe handling of this compound.

Emergency Spill Response Workflow

G spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major don_ppe Don Appropriate PPE small_spill->don_ppe evacuate Evacuate Area large_spill->evacuate contain_small Contain and Clean Up don_ppe->contain_small dispose_waste Dispose of as Hazardous Waste contain_small->dispose_waste decontaminate Decontaminate Area dispose_waste->decontaminate alert Alert Others & EHS evacuate->alert secure Secure Area (if safe) alert->secure

Caption: Decision-making workflow for responding to a spill of this compound.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its safe use is contingent upon a thorough understanding of its properties and potential hazards. This guide provides a framework for its responsible handling, grounded in established safety principles and practices. By integrating these protocols into standard laboratory operations, researchers can mitigate risks, protect themselves and their colleagues, and ensure the continued advancement of scientific discovery.

References

Methodological & Application

Application Notes & Protocols: Strategic Execution of Suzuki-Miyaura Coupling with Sterically Hindered 2-Bromo-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating Steric Challenges in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of carbon-carbon bond formation, prized for its functional group tolerance and operational simplicity.[1][2] Its application in synthesizing biaryl and heteroaryl structures is fundamental to the advancement of pharmaceuticals, agrochemicals, and materials science.[1] This guide focuses on a particularly challenging substrate: 2-Bromo-6-methylbenzaldehyde. The presence of two ortho-substituents—a methyl group and an aldehyde—imposes significant steric hindrance around the reaction center. This steric congestion can impede the catalytic cycle, demanding a carefully optimized and robust protocol to achieve high yields.

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of steps to explain the underlying principles and rationale for overcoming the inherent difficulties of coupling sterically demanding substrates. We will dissect the mechanistic nuances, provide field-tested protocols, and present comparative data to empower the user to confidently and successfully synthesize 2-aryl-6-methylbenzaldehydes, crucial intermediates for complex molecule synthesis.[3][4]

The Mechanistic Hurdle: Steric Hindrance in the Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a delicate ballet of three primary steps orchestrated by a palladium catalyst: oxidative addition, transmetalation, and reductive elimination.[5][6] For substrates like this compound, the steric bulk adjacent to the carbon-bromine bond primarily complicates the initial, often rate-limiting, oxidative addition step.

Catalytic Cycle Breakdown:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide. The bulky ortho-substituents on this compound physically obstruct the approach of the palladium catalyst, slowing this step considerably. To overcome this, highly active catalysts are required, typically generated in situ from a palladium precursor and a sterically demanding, electron-rich phosphine ligand.[7] These ligands promote the formation of a coordinatively unsaturated L-Pd(0) species, which is more reactive.[7]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[8][9] The choice of base is critical to ensure a sufficient rate of transmetalation without promoting unwanted side reactions.

  • Reductive Elimination: The two organic moieties on the palladium(II) complex couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.[5][6] This step is generally fast, especially from cis-complexes which can be favored by bulky ligands.

Below is a visualization of this critical catalytic pathway.

Suzuki_Catalytic_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_add L-Pd(II)(Ar)(X) pd0->oxidative_add Oxidative Addition ar_x 2-Bromo-6-methyl- benzaldehyde (Ar-X) ar_x->oxidative_add rb_oh2 Arylboronic Acid (R-B(OH)₂) transmetalation_complex L-Pd(II)(Ar)(R) rb_oh2->transmetalation_complex Transmetalation base Base (e.g., K₃PO₄) base->rb_oh2 Activation oxidative_add->transmetalation_complex product Ar-R (2-Aryl-6-methyl- benzaldehyde) transmetalation_complex->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimized Protocols for Coupling this compound

Success with sterically hindered substrates requires careful selection of the catalyst system, base, and solvent. The following protocols provide robust starting points that have proven effective for analogous challenging couplings.

Protocol 1: General Procedure using a Palladium(II) Precatalyst and Buchwald Ligand

This protocol is a reliable standard for a broad range of arylboronic acids and leverages a common, highly active catalyst system. The use of a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos) is critical for facilitating the oxidative addition of the hindered aryl bromide.[7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2–5 mol%)

  • SPhos (4–10 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0–3.0 equiv)

  • 1,4-Dioxane and Water (typically 4:1 to 10:1 v/v), degassed

  • Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (2.5 equiv).

  • Catalyst Addition: In a separate vial, weigh and add Palladium(II) acetate (3 mol%) and SPhos (6 mol%). Briefly purge the flask containing the solids with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 5:1) to the flask via syringe. The final concentration is typically 0.1–0.2 M with respect to the limiting reagent.

  • Degassing: Seal the flask and thoroughly degas the reaction mixture. This is crucial to prevent oxidation of the Pd(0) species and phosphine ligand. A common method is to bubble argon or nitrogen through the stirred solution for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-aryl-6-methylbenzaldehyde.

Protocol 2: Microwave-Assisted Synthesis for Accelerated Throughput

Microwave irradiation can dramatically reduce reaction times, a significant advantage in drug discovery settings.[10] This protocol employs a modern palladium pre-catalyst, which offers enhanced air and moisture stability, simplifying the reaction setup.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 Precatalyst (2–4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous solvent such as 1,4-Dioxane or THF

  • Microwave-safe reaction vial with a stir bar

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Cesium Carbonate (2.0 equiv), and the XPhos Pd G3 precatalyst (3 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane) to the vial.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120–150 °C) for a specified time (e.g., 15–45 minutes), with stirring.

  • Work-up and Purification: After the reaction has cooled to a safe temperature, filter the mixture through a pad of Celite®, washing with an organic solvent. Concentrate the filtrate and purify the crude product using standard procedures as described in Protocol 1.

Data Summary: Representative Conditions for Hindered Couplings

While extensive data specifically for this compound is not consolidated in a single source, the table below presents representative conditions from the literature for structurally similar, sterically hindered aryl bromides. This data provides a validated framework for optimizing the specific reaction.

EntryAryl HalideBoronic Acid DerivativeCatalyst / LigandBaseSolventTemp (°C) / TimeYield (%)
1Di-ortho-substituted Aryl-Brsecondary alkylboronic acidPd(OAc)₂ / AntPhosK₃PO₄Toluene110 °C / 12 h>70
2Ortho-substituted Aryl-BrPhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O100 °C / 16 h~85-95
32-Bromo-isonicotinaldehydeArylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O80-100 °C / 4-24hVariable
4Ortho-substituted Aryl-ClPhenylboronic acidPd(OAc)₂ / JohnPhosK₃PO₄TolueneRT / 12 h~90

Yields are based on analogous reactions reported in the literature and serve as a general guide.[7][10][11]

Experimental Workflow Visualization

To ensure clarity and reproducibility, the entire experimental process, from initial setup to final analysis, can be mapped out.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_execution 2. Reaction Execution cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis setup_reagents Combine Reactants: - Aryl Bromide - Boronic Acid - Base setup_catalyst Add Catalyst System: - Pd Precursor - Ligand setup_reagents->setup_catalyst setup_solvent Add Degassed Solvent setup_catalyst->setup_solvent setup_degas Degas Reaction Mixture setup_solvent->setup_degas execution_heat Heat to Reaction Temp. (Conventional or Microwave) setup_degas->execution_heat execution_monitor Monitor Progress (TLC, LC-MS) execution_heat->execution_monitor workup_quench Quench Reaction (e.g., add water) execution_monitor->workup_quench workup_extract Extract with Organic Solvent workup_quench->workup_extract workup_dry Dry & Concentrate workup_extract->workup_dry workup_purify Purify by Column Chromatography workup_dry->workup_purify analysis_char Characterize Product (NMR, MS, etc.) workup_purify->analysis_char

Caption: General workflow for the Suzuki coupling reaction.

Concluding Remarks for the Practicing Scientist

The Suzuki-Miyaura coupling of this compound is a synthetically valuable yet challenging transformation. Success is predicated on the rational selection of a catalyst system capable of overcoming the significant steric barrier to oxidative addition. The use of bulky, electron-rich phosphine ligands such as SPhos, AntPhos, or JohnPhos, in combination with appropriate palladium sources and bases, is paramount.[7][11] The protocols and data provided herein offer a robust foundation for researchers to develop and optimize this reaction, enabling the efficient synthesis of complex 2-aryl-6-methylbenzaldehyde derivatives for applications across the chemical sciences.

References

Application Notes & Protocols: Palladium-Catalyzed Reactions of 2-Bromo-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Sterically Encumbered Building Block

2-Bromo-6-methylbenzaldehyde is a valuable aromatic building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its structure presents a unique synthetic challenge: the steric hindrance imposed by the ortho-methyl group adjacent to the bromine atom significantly impacts the reactivity of the C-Br bond in cross-coupling reactions. Furthermore, the presence of a reactive aldehyde functionality necessitates carefully chosen reaction conditions to avoid unwanted side reactions.

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of such sterically demanding substrates.[1] These transformations, which form the cornerstone of modern synthetic chemistry, enable the construction of complex molecular architectures under relatively mild conditions.[2] This guide provides detailed protocols and expert insights into the application of key palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Carbonylation—for the derivatization of this compound. The causality behind experimental choices, from ligand selection to base and solvent systems, is elucidated to empower researchers to overcome the inherent challenges of this substrate and achieve high-yield, selective transformations.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is the preeminent method for constructing carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid.[1][3] It is exceptionally useful for synthesizing biaryl structures, which are prevalent in medicinal chemistry.

Causality and Key Insights

For a di-ortho-substituted substrate like this compound, the success of the Suzuki-Miyaura coupling hinges on overcoming steric repulsion during the catalytic cycle.

  • Ligand Selection: The oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination are often the rate-limiting steps, exacerbated by steric hindrance. To facilitate these steps, bulky and electron-rich phosphine ligands are required. Ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) create a sterically demanding coordination sphere around the palladium atom. This promotes the formation of a monoligated Pd(0) species, which is more reactive in oxidative addition, and accelerates the final reductive elimination step to release the product and regenerate the catalyst.[4][5][6]

  • Base and Solvent: The base activates the boronic acid, facilitating the transmetalation step.[3] For substrates containing a base-sensitive aldehyde, mild bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are preferred over stronger bases like hydroxides to prevent aldol condensation or other side reactions. A mixed solvent system, often containing an organic solvent like 1,4-dioxane or toluene and water, is typically used to dissolve both the organic and inorganic reagents.[7]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)L₂-Br OxAdd->PdII_Complex Transmetal Transmetalation PdII_Aryl Ar-Pd(II)L₂-R Transmetal->PdII_Aryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-R RedElim->Product ArBr Ar-Br ArBr->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Safety Precaution: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle all reagents in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., SPhos, 4.5 mol %) and add them to the Schlenk flask.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask to achieve a substrate concentration of approximately 0.1–0.5 M.

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction Execution: Heat the reaction mixture to 80–110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling PartnerPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10085-95
3-Thienylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2.0)Dioxane/H₂O9080-90
Phenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.5)Cs₂CO₃ (2.0)Dioxane11088-98

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds from aryl halides and amines.[8][9] This reaction is indispensable for synthesizing aryl amines, a common motif in pharmaceuticals.

Causality and Key Insights
  • Base Selection: This is the most critical parameter. The reaction requires a strong, non-nucleophilic base to deprotonate the amine (or the N-H bond in the intermediate palladium complex), making it a more effective nucleophile for transmetalation.[9] Sodium tert-butoxide (NaOt-Bu) is highly effective but can be problematic with aldehyde-containing substrates due to its strong basicity.[10] Lithium bis(trimethylsilyl)amide (LiHMDS) or potassium carbonate/cesium carbonate can be milder alternatives, though they may require higher temperatures or longer reaction times. The choice represents a trade-off between reactivity and functional group tolerance.[11]

  • Ligand Impact: As with the Suzuki coupling, sterically hindered, electron-rich ligands are essential. They promote the crucial C-N reductive elimination step, which is often difficult for sterically congested substrates.[12] Ligands like Josiphos or specific Buchwald biarylphosphines are designed to accelerate this step.

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)L-Br OxAdd->PdII_Complex AmineCoord Amine Coordination & Deprotonation PdII_Amide Ar-Pd(II)L(NR₂) AmineCoord->PdII_Amide RedElim Reductive Elimination RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArBr Ar-Br ArBr->OxAdd Amine HNR₂ + Base Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Safety Precaution: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Phosphine ligands are often air-sensitive. Perform all operations under an inert atmosphere.

  • Reaction Setup: In a glovebox, charge an oven-dried vial with a stir bar, the palladium precursor (e.g., Pd(OAc)₂, 2 mol %), the appropriate ligand (e.g., RuPhos, 4 mol %), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.) to the vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the vial.

  • Reaction Execution: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block (80–120 °C) and stir vigorously for 12–24 hours.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, and separate the layers.

  • Purification: Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions
AminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4.5)LiHMDS (1.5)Toluene11075-85
AnilinePd(OAc)₂ (2)RuPhos (4)NaOt-Bu (1.4)Dioxane10080-90
n-HexylaminePd(OAc)₂ (2)Josiphos (2.5)K₂CO₃ (2.0)t-BuOH10065-75

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds.[13][14] It typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt.[15]

Causality and Key Insights
  • Dual Catalytic Cycle: The reaction proceeds through two interconnected cycles. The palladium cycle is similar to other cross-couplings (oxidative addition, reductive elimination). The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and the amine base. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex.[13] The use of copper allows the reaction to proceed under much milder conditions than copper-free variants.

  • Amine Base Role: The amine (e.g., triethylamine or diisopropylamine) serves multiple purposes: it acts as the base to deprotonate the alkyne, serves as a ligand for the copper, and can often be used as the solvent.

  • Copper-Free Conditions: To avoid issues with copper, particularly the potential for alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed. These typically require a different base (e.g., pyrrolidine) and often a more specialized ligand system but can offer cleaner reaction profiles.[16]

Visualizing the Experimental Workflow

Sonogashira_Workflow start Assemble Reagents (Ar-Br, Alkyne, Pd Cat., CuI) setup Add Amine Base & Solvent (e.g., Et₃N/THF) start->setup degas Degas System (N₂ or Ar Purge) setup->degas react Stir at RT to 60 °C (Monitor by TLC/GC-MS) degas->react workup Quench & Extract (e.g., NH₄Cl, EtOAc) react->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General workflow for the Sonogashira coupling reaction.

Detailed Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol %), and copper(I) iodide (CuI, 1-3 mol %).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1–1.5 equiv.) dropwise via syringe.

  • Degassing: Purge the system with an inert gas for 10-15 minutes.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40–60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Data Summary: Sonogashira Coupling Conditions
AlkynePd Catalyst (mol%)CuI (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₄ (3)CuI (1.5)Et₃N (2.0)THFRT85-95
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)i-Pr₂NH (2.0)DMF5080-90
1-HexynePdCl₂(dppf) (3)CuI (2)Et₃N (2.0)Dioxane6075-85

& 5. Other Key Transformations: Heck Reaction and Carbonylation

While Suzuki, Buchwald-Hartwig, and Sonogashira couplings are most common, other palladium-catalyzed reactions further expand the synthetic utility of this compound.

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene, providing a powerful method for C-C bond formation.[17][18][19] The reaction typically proceeds via a syn-addition of the aryl-palladium species across the double bond, followed by a syn-β-hydride elimination.[17] For sterically hindered substrates, phosphine-free conditions using a catalyst like Pd(OAc)₂ in a polar aprotic solvent (e.g., DMF) with a mild inorganic base (e.g., K₂CO₃) can be effective.

Carbonylation

This reaction involves the insertion of carbon monoxide (CO) into the aryl-palladium bond, followed by trapping with a nucleophile.[20][21] Using an alcohol (e.g., methanol) as the nucleophile yields a methyl ester, while using an amine yields an amide. This provides direct access to carbonyl derivatives. The reaction often requires a specialized ligand, such as Xantphos, and is typically run under an atmosphere of CO gas.[20]

General Troubleshooting & Safety

  • Low Yields: For all reactions, low or no yield can often be attributed to an inactive catalyst. Ensure all reagents and solvents are anhydrous and that the system is thoroughly deoxygenated, as oxygen can deactivate the Pd(0) catalyst. Increasing ligand loading or temperature may also be beneficial.

  • Side Reactions: With this compound, potential side reactions involving the aldehyde (e.g., aldol, Cannizzaro) can be minimized by using the mildest possible base and the lowest effective reaction temperature.

  • Safety: Palladium catalysts, phosphine ligands, and organoboron reagents can be toxic. Carbon monoxide is an odorless, highly toxic gas and must be handled with extreme care using a dedicated CO detector and appropriate engineering controls. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Encumbered C-N Couplings

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. However, the reaction's success is highly dependent on the nature of the coupling partners. Substrates bearing significant steric hindrance, such as 2-Bromo-6-methylbenzaldehyde, present a formidable challenge to even the most seasoned chemist.

The dual ortho-substitution in this compound—a methyl group and a formyl group—creates a sterically crowded environment around the reaction center. This congestion can impede the crucial oxidative addition step and the subsequent reductive elimination in the catalytic cycle. Furthermore, the presence of the aldehyde functionality introduces a layer of complexity due to its potential to coordinate with the palladium catalyst and its sensitivity to the basic conditions typically employed in the reaction.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the intricacies of the Buchwald-Hartwig amination of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide expert insights into overcoming the inherent challenges of this transformation.

Mechanistic Considerations: The Catalytic Cycle and Key Challenges

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][3][4] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a challenging substrate like this compound.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Oxidative Addition (Ar-X) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amine Coordination (R2NH) Amido Complex Amido Complex Amine Coordination->Amido Complex Deprotonation (Base) Product Product Amido Complex->Product Reductive Elimination Product->Pd(0)L Catalyst Regeneration Protection_Strategy Substrate This compound Protected Substrate Acetal Protected Substrate Substrate->Protected Substrate Acetal Formation (e.g., ethylene glycol, acid catalyst) Amination Product Protected Amination Product Protected Substrate->Amination Product Buchwald-Hartwig Amination Final Product Final Aminated Aldehyde Amination Product->Final Product Deprotection (Aqueous acid)

References

Aldol Condensation Reactions of 2-Bromo-6-methylbenzaldehyde: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the aldol condensation reactions involving 2-Bromo-6-methylbenzaldehyde, a sterically hindered and electronically modulated aromatic aldehyde. Tailored for researchers in organic synthesis and drug development, this document elucidates the mechanistic nuances imparted by the ortho-substituents and offers detailed, field-proven protocols for the successful synthesis of α,β-unsaturated carbonyl compounds, such as chalcones. By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for optimizing reaction conditions and troubleshooting common experimental challenges.

Introduction: The Synthetic Utility of a Substituted Benzaldehyde

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the construction of complex molecular architectures from simpler carbonyl precursors[1]. A particularly robust variant, the Claisen-Schmidt condensation, involves the reaction of an enolizable ketone with an aromatic aldehyde that cannot self-condense, offering a direct route to α,β-unsaturated ketones (chalcones)[2][3]. These structures are not only valuable synthetic intermediates but are also prevalent in a wide array of biologically active compounds[4][5][6].

This compound presents a unique substrate for this reaction. Its reactivity is governed by a delicate interplay of steric and electronic effects originating from its ortho-substituents:

  • Electronic Effect: The bromine atom acts as an electron-withdrawing group via induction, which increases the electrophilicity of the carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack by an enolate, generally accelerating the reaction rate[7][8][9].

  • Steric Hindrance: The presence of both a bromo and a methyl group in the ortho positions creates significant steric bulk around the carbonyl center. This can influence the approach of the nucleophile and potentially affect reaction kinetics and product distribution.

This guide provides the necessary protocols and theoretical background to effectively utilize this compound in Claisen-Schmidt condensation reactions, focusing on the synthesis of a chalcone derivative as a model system.

The Claisen-Schmidt Reaction: Mechanism and Rationale

The base-catalyzed Claisen-Schmidt condensation proceeds through a sequential process of enolate formation, nucleophilic addition, and subsequent dehydration[10][11]. The formation of a highly conjugated system in the final product serves as the thermodynamic driving force for the dehydration step[10][12].

The general mechanism is outlined below:

  • Enolate Formation: A strong base (e.g., NaOH, KOH) abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate (an alkoxide).

  • Protonation: The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone (the aldol addition product).

  • Dehydration: Under basic conditions, the α-hydrogen (now more acidic due to the adjacent carbonyl) is removed. The resulting carbanion eliminates a hydroxide ion in an E1cB mechanism, forming the α,β-unsaturated product.

Claisen_Schmidt_Mechanism Ketone Ketone (with α-H) Enolate Enolate (Nucleophile) Ketone->Enolate 1. Enolate Formation Base1 Base (OH⁻) Intermediate Tetrahedral Intermediate Enolate->Intermediate 2. Nucleophilic Attack Aldehyde This compound (Electrophile) Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Intermediate->Aldol_Adduct 3. Protonation (from H₂O) Carbanion Carbanion Aldol_Adduct->Carbanion 4. Deprotonation Base2 Base (OH⁻) Final_Product α,β-Unsaturated Ketone (Chalcone) Carbanion->Final_Product 5. Dehydration (E1cB) (-OH⁻)

Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocols

This section provides a detailed protocol for the synthesis of (E)-1-phenyl-3-(2-bromo-6-methylphenyl)prop-2-en-1-one, a chalcone derivative, via the Claisen-Schmidt condensation of acetophenone with this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥96%Sigma-AldrichThe key electrophile[13].
AcetophenoneReagent grade, ≥98%Fisher ScientificThe enolizable ketone.
Sodium Hydroxide (NaOH)Pellets, ≥97%VWRThe base catalyst.
Ethanol (95%)ACS GradeMerckReaction solvent and for recrystallization.
Deionized Water--For work-up and washing.
Acetic Acid (Glacial)ACS GradeJ.T.BakerFor neutralization (optional).
Anhydrous Magnesium Sulfate (MgSO₄)--For drying (if extraction is needed).
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄-For reaction monitoring.
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of sodium hydroxide (NaOH) in 10 mL of deionized water, followed by the addition of 10 mL of 95% ethanol. Stir until the NaOH is fully dissolved and allow the solution to cool to room temperature.

  • Addition of Reactants: To the cooled ethanolic NaOH solution, add 1.21 g (10.0 mmol) of acetophenone. Stir for 5 minutes. Subsequently, add 2.00 g (10.0 mmol) of this compound to the mixture[14][15].

  • Reaction Execution: Stir the resulting mixture vigorously at room temperature. The reaction is often accompanied by a color change and the formation of a precipitate. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) by taking small aliquots every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Isolation of Crude Product: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the reaction mixture into a beaker containing ~50 mL of ice-cold water. Stir the mixture for 15 minutes to ensure complete precipitation of the product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake sequentially with three 20 mL portions of cold deionized water to remove residual NaOH and other water-soluble impurities. If the filtrate is still basic, an optional wash with a cold, dilute solution of acetic acid (e.g., 2%) can be performed, followed by a final water wash to remove the acid[14].

  • Drying: Press the crude product as dry as possible on the filter paper, then transfer it to a watch glass and allow it to air-dry. For faster drying, an oven set to a low temperature (e.g., 50-60°C) can be used.

  • Purification by Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry to a constant weight[16].

  • Characterization: Determine the melting point of the purified product. Acquire Infrared (IR) and Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectra to confirm the structure of the desired chalcone.

Expected Results & Characterization
  • Yield: Typically high, often >80% after recrystallization.

  • Appearance: Pale yellow or off-white crystalline solid.

  • Key IR Peaks (cm⁻¹): ~1660 (C=O, conjugated ketone), ~1600 (C=C, alkene), ~970 (trans C-H bend).

  • Key ¹H NMR Signals (δ, ppm): Two doublets for the vinyl protons (α- and β-protons) with a coupling constant (J) of ~15-16 Hz, confirming the trans stereochemistry. Aromatic protons and a singlet for the methyl group will also be present.

Experimental Workflow and Optimization

A streamlined workflow is crucial for reproducibility and efficiency.

Experimental_Workflow Setup 1. Prepare Base Solution (NaOH in H₂O/EtOH) Reactants 2. Add Ketone (Acetophenone) Setup->Reactants Aldehyde 3. Add Aldehyde (this compound) Reactants->Aldehyde Reaction 4. Stir at Room Temp (Monitor by TLC) Aldehyde->Reaction Workup 5. Quench in Ice Water & Precipitate Reaction->Workup Filter 6. Isolate by Filtration & Wash with H₂O Workup->Filter Purify 7. Recrystallize (from hot 95% Ethanol) Filter->Purify Characterize 8. Characterize Product (MP, IR, NMR) Purify->Characterize

Caption: Standard laboratory workflow for chalcone synthesis.

Optimization Parameters

The protocol provided is a robust starting point. However, for different ketone substrates or to improve outcomes, consider the following optimizations.

ParameterStandard ConditionVariation & Rationale
Base NaOHKOH: Can be used interchangeably, sometimes offering slightly different solubility and reactivity profiles.
Solvent Ethanol/WaterMethanol: Can increase the solubility of some reagents. Solvent-free: Grinding reactants with solid NaOH can be a greener, faster alternative[16][17].
Temperature Room Temperature0°C to RT: Slower addition at a lower temperature can help control exothermic reactions and minimize side products. Heating: Gentle heating (40-50°C) may be needed for less reactive ketones but increases the risk of side reactions[18].
Stoichiometry 1:1 (Ketone:Aldehyde)Excess Ketone: Can be used if the aldehyde is more precious or prone to side reactions. Excess Aldehyde: Generally avoided as it complicates purification.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Product Yield Inactive catalyst (old NaOH), insufficient reaction time, or low reactivity.Use fresh, high-purity NaOH. Extend the reaction time and monitor with TLC. For unreactive ketones, consider gentle heating or a stronger base system.
Oily Product/Failure to Solidify Impurities present, or the product has a low melting point.Try scratching the inside of the flask with a glass rod to induce crystallization. If it remains an oil, perform a liquid-liquid extraction followed by column chromatography.
Multiple Products on TLC Self-condensation of the ketone or other side reactions.Ensure the aldehyde is added to the mixture of ketone and base. Lowering the reaction temperature can improve selectivity.
Broad Melting Point Range Impure product.Perform a second recrystallization, potentially using a different solvent system (e.g., methanol, ethyl acetate/hexane).

References

Application Notes and Protocols for Grignard Reactions with 2-Bromo-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Steric and Electronic Challenges in Carbon-Carbon Bond Formation

The Grignard reaction stands as a cornerstone in organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from simple precursors.[1][2] The addition of organomagnesium halides (Grignard reagents) to aldehydes and ketones provides a direct route to secondary and tertiary alcohols, respectively.[3][4] However, the textbook reliability of this reaction can be significantly challenged when substrates bearing substantial steric hindrance are employed. 2-Bromo-6-methylbenzaldehyde presents a formidable case study in this regard, featuring two ortho substituents that sterically encumber the electrophilic carbonyl carbon.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on successfully conducting Grignard reactions with this compound. We will delve into the mechanistic nuances dictated by the substrate's structure, provide a detailed and validated experimental protocol, and offer insights into troubleshooting and optimization.

Mechanistic Considerations: The Impact of Ortho-Substitution

The core of the Grignard reaction involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon.[5][6][7] In an ideal scenario, this leads to a 1,2-addition, forming a magnesium alkoxide intermediate that, upon acidic workup, yields the desired alcohol.

However, the significant steric bulk imposed by the ortho-bromo and ortho-methyl groups in this compound can impede the approach of the Grignard reagent to the carbonyl carbon.[8][9] This steric hindrance can lead to alternative reaction pathways becoming more competitive:

  • Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide or larger alkyl Grignards), it can act as a hydride donor, reducing the aldehyde to the corresponding primary alcohol via a six-membered cyclic transition state (Meerwein-Ponndorf-Verley-type reduction).[3] This side reaction is a common issue with sterically hindered ketones and aldehydes.[10]

  • Enolization: The Grignard reagent, being a strong base, can deprotonate any available α-protons.[3][5] While benzaldehyde lacks α-protons, this is a critical consideration for other aldehyde or ketone substrates.

  • No Reaction: In extreme cases of steric congestion from both the substrate and the Grignard reagent, the activation energy for addition may be too high, leading to the recovery of unreacted starting material.[8]

Careful control over reaction parameters such as temperature, choice of Grignard reagent, and solvent is therefore paramount to favor the desired 1,2-addition pathway.[11]

Experimental Workflow for Grignard Addition to this compound

The following diagram outlines the key stages of the experimental protocol, from the formation of the Grignard reagent to the isolation of the final product.

Grignard_Workflow cluster_prep Reagent & Glassware Preparation cluster_grignard Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_workup Workup & Purification prep_glass Flame-dry glassware under vacuum grignard_setup Assemble apparatus under inert atmosphere (N2/Ar) prep_glass->grignard_setup prep_mg Activate Magnesium Turnings prep_mg->grignard_setup prep_reagents Ensure anhydrous solvents and reagents grignard_add Slow addition of remaining alkyl/aryl halide in anhydrous ether/THF prep_reagents->grignard_add grignard_init Initiate reaction with a small amount of alkyl/aryl halide grignard_setup->grignard_init grignard_init->grignard_add grignard_reflux Gentle reflux to ensure complete formation grignard_add->grignard_reflux cool_grignard Cool Grignard solution to 0 °C grignard_reflux->cool_grignard slow_add Dropwise addition of aldehyde solution to Grignard reagent cool_grignard->slow_add aldehyde_sol Prepare solution of this compound in anhydrous THF aldehyde_sol->slow_add react Stir at 0 °C to room temperature slow_add->react quench Quench with saturated aq. NH4Cl react->quench extract Extract with ethyl acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4 wash->dry purify Purify by column chromatography dry->purify

Caption: Experimental workflow for the Grignard reaction with this compound.

Detailed Experimental Protocol

This protocol details the addition of methylmagnesium bromide to this compound as a representative example.

Materials and Equipment:

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar

  • Schlenk line or inert gas (Argon or Nitrogen) manifold

  • Syringes and needles

  • Magnesium turnings

  • Methyl iodide or methyl bromide

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)[12]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Part A: Preparation of the Grignard Reagent (Methylmagnesium Iodide)

  • Glassware Preparation: Thoroughly flame-dry all glassware under vacuum and allow it to cool to room temperature under a stream of inert gas. This is crucial as Grignard reagents react readily with water.[2]

  • Reaction Setup: Assemble the three-necked flask with the reflux condenser (topped with an inert gas inlet), a dropping funnel, and a rubber septum. Add magnesium turnings (1.2 equivalents) to the flask.

  • Initiation: Add a small volume of anhydrous diethyl ether or THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of methyl iodide (1.05 equivalents) in anhydrous ether/THF. Add a small portion (approx. 10%) of the methyl iodide solution to the magnesium suspension.

  • Activation: If the reaction does not initiate spontaneously (indicated by gentle bubbling and a cloudy appearance), add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[13][14] Gentle warming with a heat gun may also be necessary.[8]

  • Formation: Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.[8] The exothermic nature of the reaction should sustain the reflux.[12]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent will be a cloudy, greyish solution.

Part B: Grignard Addition Reaction

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Aldehyde Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF. Add this solution to the dropping funnel and add it dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[8][15] This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure secondary alcohol.

Data Presentation: Key Reaction Parameters and Expected Outcomes

ParameterCondition/ChoiceRationale and Expected Impact on Yield/Purity
Grignard Reagent Methylmagnesium bromide/iodideLacks β-hydrogens, thus eliminating the possibility of reduction as a side reaction. Expected to give higher yields of the desired 1,2-addition product.
Ethylmagnesium bromidePossesses β-hydrogens, increasing the likelihood of reducing the aldehyde to the corresponding primary alcohol, thus lowering the yield of the desired secondary alcohol.[3]
Phenylmagnesium bromideBulky Grignard reagent. Steric hindrance from both the substrate and the reagent may slow down the reaction rate or lead to incomplete conversion.
Temperature 0 °C to Room TemperatureLower temperatures (0 °C) during the addition of the aldehyde can help to control the exothermic reaction and minimize side reactions.
-78 °CCryogenic temperatures can further suppress side reactions and are sometimes necessary for highly sensitive or reactive substrates.[11]
Solvent Tetrahydrofuran (THF)Generally preferred over diethyl ether for forming aryl Grignards and can help to solvate the Grignard reagent and reaction intermediates more effectively.[12][13]
Diethyl EtherA classic solvent for Grignard reactions, but its lower boiling point may be a consideration for reactions requiring prolonged heating.[2]

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Grignard Reagent Formation Inactive magnesium surface (oxide layer); presence of moisture.Activate magnesium with iodine, 1,2-dibromoethane, or mechanical stirring.[13][14] Ensure all glassware is rigorously dried and solvents are anhydrous.
Low Yield of Desired Alcohol Incomplete reaction; significant side reactions (e.g., reduction).Increase reaction time or gently warm the reaction after addition. Use a Grignard reagent without β-hydrogens (e.g., methyl or phenyl Grignard). Lower the reaction temperature during aldehyde addition.
Recovery of Starting Aldehyde Steric hindrance preventing reaction; insufficient Grignard reagent.Use a less sterically bulky Grignard reagent if possible. Ensure an excess of the Grignard reagent is used (e.g., 1.2-1.5 equivalents). Consider using a more reactive organolithium reagent, though this may lead to other selectivity issues.
Formation of Primary Alcohol (from reduction) Use of a Grignard reagent with β-hydrogens.Switch to a Grignard reagent such as methylmagnesium bromide or phenylmagnesium bromide.

Conclusion

The Grignard reaction with the sterically hindered this compound, while challenging, is a viable transformation with careful attention to experimental design and execution. By understanding the potential mechanistic pitfalls posed by steric hindrance and implementing the robust protocol detailed in this application note, researchers can successfully synthesize the desired secondary alcohols. The key to success lies in the rigorous exclusion of moisture, proper activation of magnesium, and the strategic choice of the Grignard reagent to minimize side reactions. These guidelines provide a solid foundation for the application of this powerful reaction in the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.

References

Topic: Strategic Protection of the Aldehyde Functionality in 2-Bromo-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

2-Bromo-6-methylbenzaldehyde is a versatile organic building block utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility is defined by the presence of three distinct functional handles: an aldehyde, a bromine atom, and a methyl group. However, the high reactivity of the aldehyde group—particularly its susceptibility to nucleophiles, bases, and certain oxidizing/reducing agents—often necessitates its temporary masking or "protection" to achieve selective transformations at other sites of the molecule.[3][4] This application note provides a detailed guide to the strategic protection of this compound, focusing on the formation of a cyclic acetal (1,3-dioxolane). We present the underlying chemical principles, step-by-step experimental protocols for protection and deprotection, and a discussion of the key challenges, including the steric hindrance imposed by the ortho-substituents.

Introduction: The Challenge of Selective Synthesis

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. For instance, the bromine atom can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the aldehyde can undergo transformations like Wittig reactions or reductions. A significant challenge arises when the desired reaction is incompatible with a free aldehyde. For example, the use of strongly nucleophilic and basic reagents, such as Grignard or organolithium reagents intended for bromine-lithium exchange, would result in a preferential and undesired attack at the electrophilic aldehyde carbonyl.[3][5]

To circumvent this, a protecting group strategy is essential. An ideal protecting group must meet several criteria:[6][7]

  • It must be installed efficiently and in high yield under mild conditions.

  • It must be stable and inert to the conditions of the subsequent reaction(s).

  • It must be removed cleanly and in high yield under conditions that do not affect other functional groups in the molecule.

For aldehydes, one of the most robust and widely used protecting groups is the cyclic acetal , formed by the reaction with a 1,2- or 1,3-diol.[4][8] This strategy is particularly effective due to the high stability of acetals to basic, nucleophilic, and reductive conditions.[8]

Selecting the Optimal Protecting Group: The 1,3-Dioxolane

Given the steric hindrance from the ortho-bromo and ortho-methyl groups on the benzaldehyde, the choice of protecting group and the reaction conditions are critical. We recommend the formation of a 1,3-dioxolane using ethylene glycol.

Rationale:

  • High Stability: 1,3-dioxolanes are exceptionally stable towards bases, organometallic reagents, hydrides, and catalytic hydrogenation conditions.[4][8]

  • Favorable Formation: The formation of a five-membered ring is entropically and enthalpically favored.

  • Reliable Deprotection: Removal is typically achieved through simple acid-catalyzed hydrolysis, a well-understood and reliable transformation.[8][9]

The overall synthetic strategy is visualized in the workflow below.

G cluster_0 Step 1: Protection cluster_1 Step 2: Transformation cluster_2 Step 3: Deprotection Start This compound Protected Protected Acetal (2-(2-bromo-6-methylphenyl)-1,3-dioxolane) Start->Protected Ethylene Glycol, p-TsOH (cat.), Toluene, Dean-Stark Reaction Perform Desired Reaction (e.g., Grignard, Lithiation, Suzuki Coupling) Protected->Reaction Product_Protected Functionalized Acetal Reaction->Product_Protected Final_Product Final Product (Functionalized Aldehyde) Product_Protected->Final_Product Aqueous Acid (e.g., HCl, H₂SO₄), Acetone/THF

Caption: General workflow for using a 1,3-dioxolane protecting group.

Detailed Experimental Protocols

Protocol 1: Acetal Protection of this compound

This protocol describes the formation of 2-(2-bromo-6-methylphenyl)-1,3-dioxolane. The use of a Dean-Stark apparatus is crucial for removing the water byproduct, which drives the reaction equilibrium towards the acetal product.[8][10]

Materials:

  • This compound (1.0 eq)

  • Ethylene glycol (1.5 - 2.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 - 0.05 eq, catalytic)

  • Toluene (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the aldehyde in a sufficient volume of anhydrous toluene (approx. 0.2-0.5 M concentration).

  • Add ethylene glycol (1.5 eq) and p-toluenesulfonic acid monohydrate (0.02 eq).

  • Fit the flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Note: Due to steric hindrance, this reaction may require longer reflux times (6-24 hours) compared to unhindered benzaldehydes.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing a saturated aqueous NaHCO₃ solution to quench the acid catalyst.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) two times.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 2-(2-bromo-6-methylphenyl)-1,3-dioxolane by column chromatography on silica gel or distillation under reduced pressure.

Protocol 2: Deprotection of 2-(2-bromo-6-methylphenyl)-1,3-dioxolane

This protocol regenerates the aldehyde via acid-catalyzed hydrolysis. The reaction is typically fast and clean.[8][9]

Materials:

  • 2-(2-bromo-6-methylphenyl)-1,3-dioxolane (1.0 eq)

  • Acetone or Tetrahydrofuran (THF)

  • Aqueous hydrochloric acid (2M HCl) or another mineral acid

  • Ethyl acetate or diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected aldehyde (1.0 eq) in acetone or THF in a round-bottom flask.

  • Add a sufficient volume of aqueous acid (e.g., 2M HCl) to the solution. The ratio of organic solvent to aqueous acid can typically be between 3:1 and 1:1.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting acetal is fully consumed (typically 1-4 hours).

  • Once complete, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.

  • Extract the product with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the purified this compound derivative. Further purification is often not necessary but can be performed by chromatography if needed.

Summary and Key Considerations

The protection of this compound as a 1,3-dioxolane is a robust strategy enabling a wide range of synthetic transformations.

ParameterProtection (Acetal Formation)Deprotection (Hydrolysis)
Reagents Ethylene glycol, p-TsOH (cat.), TolueneAqueous Acid (e.g., HCl, H₂SO₄), Acetone/THF
Conditions Reflux with Dean-Stark (water removal)Room Temperature
Key Challenge Slower reaction rate due to steric hindranceGenerally straightforward
Stability Stable to bases, nucleophiles, Grignard/organolithium reagents, LiAlH₄, NaBH₄, catalytic H₂Labile to strong acids
Workup Basic quench, extractionBasic quench, extraction

Troubleshooting:

  • Incomplete Protection: If the protection reaction stalls, consider adding more catalyst (up to 0.1 eq) or using a more potent Lewis acid catalyst. However, harsher conditions may lead to side reactions. Ensure the system is completely anhydrous.

  • Compatibility: While the acetal is stable to many reagents, very strong Lewis acids can potentially cleave it.[8] Always consider the compatibility of your planned reaction conditions with the acetal group.

By employing this protection-deprotection sequence, researchers can unlock the full synthetic potential of this compound for the construction of complex molecular architectures.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 2-bromo-6-methylbenzaldehyde. This particular substrate, while a valuable building block, presents a classic synthetic challenge due to steric hindrance, requiring carefully optimized conditions to achieve high yields and purity.

This document is structured as a series of troubleshooting guides and frequently asked questions to directly address common issues and provide robust, field-proven solutions.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting this compound. What are the primary causes and how can I fix it?

A1: Low or no conversion in this sterically demanding reaction typically points to three critical areas: the catalyst system's inability to overcome steric hindrance, suboptimal base or solvent selection, or catalyst deactivation.

  • Cause & In-Depth Explanation: Inefficient Catalyst System. The core issue with this compound is the steric bulk from the ortho-methyl group. This bulk severely hinders the oxidative addition of the palladium catalyst to the aryl bromide and the subsequent reductive elimination step. Standard, less bulky ligands like triphenylphosphine (PPh₃) are often ineffective. You require a catalyst system specifically designed for sterically hindered substrates.[1][2]

  • Solution Pathway:

    • Switch to Bulky, Electron-Rich Ligands: The most critical change is to employ modern dialkylbiaryl phosphine ligands (Buchwald-type ligands) or N-Heterocyclic Carbene (NHC) ligands.[3] These ligands promote the formation of monoligated, highly reactive palladium species that are necessary for coupling hindered partners.[3]

      • Recommended Ligands: SPhos or XPhos are excellent starting points. They possess the necessary bulk and electron-donating properties to facilitate both oxidative addition and reductive elimination.[3][4]

      • For Extremely Challenging Couplings: If SPhos still yields poor results, consider more specialized ligands like AntPhos , which has demonstrated exceptional reactivity in tetra-ortho-substituted biaryl synthesis.[1]

    • Use a Pre-formed Catalyst: To improve consistency, consider using a pre-formed catalyst complex, such as PEPPSI™-IPr, which is known to be effective for hindered substrates.[5]

  • Cause & In-Depth Explanation: Inappropriate Base. The base is not merely a proton scavenger; it is crucial for activating the boronic acid in the transmetalation step. For sterically hindered couplings where transmetalation can be slow, a weak base like sodium carbonate (Na₂CO₃) is often insufficient.

  • Solution Pathway:

    • Employ a Stronger, Non-Nucleophilic Base: Use potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4][6] These bases are highly effective in promoting the formation of the reactive boronate species required for efficient transmetalation, even with hindered substrates. Use 2.0-3.0 equivalents.[6]

Q2: My reaction is consuming the starting material, but I'm seeing significant side products, primarily the dehalogenated arene (2-methylbenzaldehyde). Why is this happening?

A2: The formation of 2-methylbenzaldehyde is a classic side reaction known as protodebromination or dehalogenation. It competes with the desired cross-coupling pathway and becomes significant when the transmetalation step is slow relative to other processes.

  • Cause & In-Depth Explanation: Sluggish Transmetalation. After oxidative addition, the Ar-Pd(II)-X intermediate is formed. If transmetalation with the boronic acid is sterically or electronically disfavored, this intermediate has a longer lifetime. It can then undergo side reactions, such as reacting with trace water, solvent, or base to acquire a hydride ligand, which then reductively eliminates to form the dehalogenated product.[7]

  • Solution Pathway:

    • Accelerate Transmetalation:

      • Use a More Reactive Boron Species: Switch from a boronic acid to a potassium trifluoroborate salt or a pinacol boronic ester. These reagents can exhibit different reactivity profiles and may enhance the rate of transmetalation.[7]

      • Re-evaluate the Base/Solvent System: Ensure you are using a strong base (K₃PO₄) and an appropriate solvent system, like a 4:1 to 5:1 mixture of 1,4-dioxane and water, which can help solubilize the boronate salt and facilitate its transfer to the palladium center.[4][6]

    • Ensure Rigorously Anhydrous & Inert Conditions (if using an anhydrous protocol): While some water is required for protocols using boronic acids and bases like K₃PO₄, excess water or protic solvents can exacerbate dehalogenation. If you are attempting an anhydrous coupling (e.g., with boronic esters), ensure all reagents and solvents are scrupulously dried and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[4]

Q3: The reaction starts but then stalls, leaving a mixture of starting material and product even after extended time or heating. What's causing this?

A3: Reaction stalling is often a symptom of catalyst deactivation, where the active palladium(0) species is irreversibly converted into an inactive form.

  • Cause & In-Depth Explanation: Catalyst Deactivation. The active Pd(0) catalyst can be oxidized by air or agglomerate into inactive palladium black, especially at elevated temperatures.[8] This reduces the concentration of the active catalyst over time, causing the reaction to slow and eventually stop. The aldehyde functional group on your substrate can also potentially coordinate to the palladium center, which in some cases can inhibit catalytic activity.[9][10]

  • Solution Pathway:

    • Improve Degassing Technique: Before heating, thoroughly degas the reaction mixture. The "freeze-pump-thaw" method (three cycles) is highly effective for removing dissolved oxygen. Alternatively, bubbling argon or nitrogen through the solvent for 15-20 minutes is a good practice.[4][11] Maintain a positive pressure of inert gas throughout the reaction.

    • Increase Catalyst Loading (Judiciously): If deactivation is suspected, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) might be sufficient to drive the reaction to completion. However, this is a workaround, not a fix for the underlying stability issue.

    • Check Reagent Purity: Impurities in starting materials or solvents, particularly sulfur-containing compounds, can act as catalyst poisons.[8] Ensure high-purity reagents are used.

Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound fundamentally challenging?

A1: The challenge arises from steric hindrance. The methyl group at the C6 position, ortho to the bromine at C2, creates a crowded environment around the reaction site. This steric clash impedes two key steps in the catalytic cycle:

  • Oxidative Addition: The bulky palladium catalyst complex has difficulty approaching and inserting into the carbon-bromine bond.

  • Reductive Elimination: The final step, where the two organic fragments are joined to form the product, is also hindered as it requires the two bulky groups to be in close proximity on the palladium center.

Caption: Steric clash between the bulky catalyst and ortho-substituent.

Q2: How do I choose the best palladium catalyst and ligand combination?

A2: The choice is dictated by the substrate's steric and electronic properties. For this compound, you must move beyond simple catalysts and select for high activity and steric tolerance.

Ligand/Catalyst SystemKey Features & RationaleRecommended For
Pd(OAc)₂ / SPhos Workhorse System: SPhos is a bulky, electron-rich biaryl phosphine ligand. It promotes the formation of a highly active monoligated Pd(0) species, which is crucial for overcoming the steric barrier of the substrate.[3][4]First-line choice for optimization. High reliability and broad applicability for hindered substrates.
Pd₂(dba)₃ / XPhos Higher Activity: XPhos is even bulkier than SPhos and can be more effective for particularly stubborn couplings. The Pd₂(dba)₃ precatalyst is a reliable source of Pd(0).Use if the SPhos system provides incomplete conversion or is sluggish.
PEPPSI™-IPr Robust Pre-catalyst: An N-heterocyclic carbene (NHC) based catalyst. NHCs are strong σ-donors and form very stable and active palladium complexes, often showing excellent performance with hindered substrates.[5][12]Excellent for ensuring high catalyst stability and reproducibility. Good alternative to phosphine ligands.
Pd(PPh₃)₄ Generally Ineffective: Triphenylphosphine is not bulky or electron-rich enough to facilitate the difficult oxidative addition and reductive elimination steps for this substrate.[5]Not recommended for this specific transformation.
Q3: What is the optimal base and solvent system for this reaction?

A3: The optimal system is one that maximizes the rate of the productive transmetalation step while minimizing side reactions.

  • Base: A strong, non-nucleophilic inorganic base is required.

    • Primary Choice: Potassium Phosphate (K₃PO₄) . It has excellent solubility in the aqueous phase of common solvent mixtures and is highly effective at promoting transmetalation for hindered substrates.[4][6]

    • Alternative: Cesium Carbonate (Cs₂CO₃) can also be very effective, sometimes outperforming K₃PO₄, but it is more expensive.[6]

  • Solvent: A degassed mixture of an aprotic organic solvent and water is the standard.

    • Primary Choice: 1,4-Dioxane / Water (4:1 or 5:1 v/v) . This mixture provides good solubility for both the organic substrates and the inorganic base, facilitating the reaction at the interface.[6]

    • Alternatives: Toluene/Water or Tetrahydrofuran (THF)/Water can also be used, but dioxane is often superior for difficult couplings. The role of the solvent can be complex, but these mixtures are empirically proven to be effective.[13]

Q4: Can microwave heating improve my results?

A4: Yes, absolutely. Microwave-assisted synthesis is an excellent technique for sterically hindered Suzuki couplings.

  • Mechanism of Improvement: Microwave irradiation provides rapid and uniform heating throughout the reaction mixture. This allows the reaction to quickly reach and maintain the high temperatures (e.g., 120-150 °C) often needed to overcome the large activation energy barriers associated with hindered substrates.[6][14]

  • Benefits:

    • Dramatically Reduced Reaction Times: Reactions that might take 12-24 hours with conventional heating can often be completed in 15-30 minutes.[6]

    • Improved Yields: By minimizing reaction time, the potential for catalyst deactivation and thermal decomposition of reagents is reduced, often leading to cleaner reactions and higher isolated yields.[14]

Part 3: Optimized Protocol & Data Summary
General Experimental Protocol: Suzuki Coupling of this compound

This protocol is a robust starting point based on established methodologies for sterically hindered substrates.[4][6]

  • Reagent Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add:

    • This compound (1.0 equiv.)

    • Arylboronic acid (1.2–1.5 equiv.)

    • Potassium phosphate (K₃PO₄) (2.0–3.0 equiv.)

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4-5 mol %).

  • Solvent Addition: Add the degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v), to achieve a substrate concentration of ~0.1 M.

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction:

    • Conventional Heating: Heat the mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS over 4–24 hours.[6][15]

    • Microwave Heating: Place the sealed vial in a microwave reactor and irradiate at 120–150 °C for 15–30 minutes.[6]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Table: Recommended Reaction Parameters
ParameterRecommended ValueRationale & Notes
Aryl Halide This compound1.0 equivalent
Boronic Acid Arylboronic Acid or Ester1.2–1.5 equivalents
Pd Source Pd(OAc)₂ or Pd₂(dba)₃1–3 mol %
Ligand SPhos or XPhos2–6 mol % (Ligand:Pd ratio ~2:1)
Base K₃PO₄ or Cs₂CO₃2.0–3.0 equivalents
Solvent Dioxane/H₂O (4:1 v/v)Degassed
Temperature 80–110 °C (Conventional)120–150 °C (Microwave)
Atmosphere Argon or NitrogenCrucial to prevent catalyst oxidation.

Part 4: Visualizations

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Trans Transmetalation ArPdX->Trans ArPdAr Ar-Pd(II)L₂-Ar' Trans->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[16]

start Low Yield or Stalled Reaction q1 Is the catalyst system optimized for steric hindrance? start->q1 a1_no Action: Switch to bulky ligand (e.g., SPhos, XPhos) and re-run. q1->a1_no No q2 Is a strong base (K₃PO₄, Cs₂CO₃) being used? q1->q2 Yes a1_no->q2 a2_no Action: Replace weaker base with K₃PO₄ (2-3 equiv) and re-run. q2->a2_no No q3 Was the reaction mixture thoroughly degassed? q2->q3 Yes a2_no->q3 a3_no Action: Improve degassing (Freeze-Pump-Thaw or extended Ar bubbling) and re-run. q3->a3_no No end_node Problem Likely Resolved. Consider microwave heating for further optimization. q3->end_node Yes a3_no->end_node

Caption: A decision-tree workflow for troubleshooting failed reactions.

References

Technical Support Center: Synthesis of 2-Bromo-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-6-methylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this versatile synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to support your experimental success.

I. Synthesis Overview & Common Challenges

This compound is a key building block in organic synthesis, prized for its utility in constructing complex molecular architectures. However, its synthesis is not without potential pitfalls. The presence of both a reactive aldehyde and a sterically hindered aromatic ring presents unique challenges. This guide will address the most common synthetic routes and their associated side reactions.

Common Synthetic Pathways:

  • Bromination of 2-Methylbenzaldehyde: A direct approach that can be complicated by selectivity issues.

  • Oxidation of 2-Bromo-6-methylbenzyl alcohol: A reliable method, though susceptible to over-oxidation.

  • Formylation of a Grignard Reagent: An alternative route that requires careful control of reaction conditions.

Below, we delve into the specific issues you may encounter with each of these methods.

II. Troubleshooting Guide: Side Reactions & Solutions

This section provides a detailed breakdown of common problems, their root causes, and actionable solutions.

Route 1: Bromination of 2-Methylbenzaldehyde

This method often employs N-Bromosuccinimide (NBS) as a brominating agent. While effective, it can lead to several undesired byproducts.

Q1: My reaction is producing a significant amount of dibrominated product. How can I improve selectivity for the mono-brominated product?

A1: Over-bromination is a frequent issue in the electrophilic aromatic substitution of activated rings.[1] The methyl and aldehyde groups are both ortho-, para-directing, but the steric hindrance from the methyl group should favor bromination at the 2-position. However, forcing conditions can lead to the formation of dibromo-species.

  • Causality: High temperatures, prolonged reaction times, or an excess of the brominating agent can overcome the activation barrier for a second bromination. The purity of NBS can also play a role, as impurities like Br2/HBr can lead to more aggressive bromination.[2]

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use a precise stoichiometry of NBS, typically 1.05-1.1 equivalents.

    • Temperature Management: Maintain a low reaction temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature.

    • Monitor Progress: Closely monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed.

    • NBS Quality: Use freshly recrystallized NBS to minimize acidic impurities that can catalyze over-bromination.[2]

Q2: I am observing the formation of 2-Bromo-6-methylbenzoic acid in my reaction mixture. What is causing this and how can I prevent it?

A2: The aldehyde functional group is susceptible to oxidation, especially under harsh reaction conditions or during workup.[3]

  • Causality: Exposure to air (oxygen) for prolonged periods, especially at elevated temperatures or in the presence of certain impurities, can lead to the oxidation of the aldehyde to a carboxylic acid. Some brominating reagents, if contaminated, can also act as oxidants.

  • Troubleshooting Protocol:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[4]

    • Workup Conditions: Perform the aqueous workup promptly and at reduced temperatures.

    • Purification: If the carboxylic acid does form, it can often be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.[5]

Route 2: Oxidation of 2-Bromo-6-methylbenzyl alcohol

This is a common and often high-yielding route. The primary challenge is preventing the over-oxidation of the desired aldehyde to the corresponding carboxylic acid.

Q1: My oxidation reaction is yielding a significant amount of 2-Bromo-6-methylbenzoic acid. How can I stop the reaction at the aldehyde stage?

A1: The choice of oxidizing agent and careful control of reaction conditions are critical for selectively forming the aldehyde.

  • Causality: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid will readily oxidize a primary alcohol to a carboxylic acid. Even milder oxidants can lead to over-oxidation if the reaction is left for too long or at elevated temperatures.

  • Troubleshooting Protocol:

    • Use a Mild Oxidant: Employ a selective oxidizing agent known to stop at the aldehyde stage. Common choices include:

      • Pyridinium chlorochromate (PCC)

      • Dess-Martin periodinane (DMP)

      • Swern oxidation (using oxalyl chloride/DMSO)

    • Control Reaction Time: Monitor the reaction closely by TLC. Once the starting alcohol is consumed, quench the reaction immediately.

    • Temperature Control: Perform the oxidation at the recommended temperature for the chosen reagent, which is often at or below room temperature.

Table 1: Comparison of Mild Oxidizing Agents for Aldehyde Synthesis

Oxidizing AgentTypical SolventReaction TemperatureCommon Side Products/Issues
PCC Dichloromethane (DCM)Room TemperatureCan be acidic, may require buffering.
DMP Dichloromethane (DCM)Room TemperatureCan be sensitive to moisture.
Swern Oxidation Dichloromethane (DCM)-78 °C to Room TemperatureRequires cryogenic temperatures; can produce dimethyl sulfide as a byproduct.
Route 3: Formylation of a Grignard Reagent

This route involves the formation of a Grignard reagent from 2-bromo-6-methylbromobenzene, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

Q1: I am having trouble initiating the Grignard reaction. What can I do?

A1: The formation of a Grignard reagent is highly sensitive to the reaction conditions, particularly the presence of water and the quality of the magnesium.

  • Causality: Grignard reagents are potent bases and will be quenched by any protic source, including water.[6] The surface of the magnesium turnings can also be coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[7]

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF).

    • Activate the Magnesium:

      • Crush the magnesium turnings under an inert atmosphere to expose a fresh surface.

      • Add a small crystal of iodine, which can react with the magnesium surface and aid in initiation.

      • Add a few drops of a pre-formed Grignard reagent to initiate the reaction.

Q2: My Grignard reaction is producing a significant amount of a biphenyl side product. How can I minimize this?

A2: The formation of biphenyls (Wurtz-type coupling) is a known side reaction in Grignard synthesis.[7]

  • Causality: This side reaction is favored at higher temperatures and with higher concentrations of the aryl halide. It proceeds through a radical mechanism.

  • Troubleshooting Protocol:

    • Slow Addition: Add the solution of the aryl halide to the magnesium suspension slowly and at a controlled rate to maintain a low instantaneous concentration of the halide.

    • Temperature Control: Maintain a gentle reflux during the reaction. Avoid excessive heating.

III. Purification Strategies

Q: What are the best methods for purifying this compound from the common side products?

A: The choice of purification method will depend on the nature of the impurities.

  • Column Chromatography: This is a highly effective method for separating the desired product from both more polar impurities (like the carboxylic acid or alcohol) and less polar impurities (like unreacted starting material or biphenyl byproducts).[4] A typical mobile phase would be a gradient of ethyl acetate in hexanes.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step. A solvent system of ethanol/water or hexanes/ethyl acetate may be effective.

  • Aqueous Wash: As mentioned previously, a wash with a mild aqueous base can selectively remove acidic impurities like 2-bromo-6-methylbenzoic acid.[5]

IV. Visualizing Reaction Pathways

Workflow for Troubleshooting Low Yield in Grignard Synthesis

Troubleshooting_Grignard start Low Yield of this compound check_initiation Was Grignard reagent formation initiated? start->check_initiation initiation_no Troubleshoot Initiation: - Use dry glassware/solvents - Activate Mg (iodine, crushing) check_initiation->initiation_no No initiation_yes Check for Side Reactions check_initiation->initiation_yes Yes initiation_no->start side_reaction_biphenyl Significant Biphenyl Formation? initiation_yes->side_reaction_biphenyl biphenyl_yes Optimize Reaction Conditions: - Slow addition of halide - Moderate temperature side_reaction_biphenyl->biphenyl_yes Yes biphenyl_no Check Workup & Purification side_reaction_biphenyl->biphenyl_no No end_node Improved Yield biphenyl_yes->end_node workup_issue Product Loss During Workup? biphenyl_no->workup_issue workup_yes Optimize Extraction: - Adjust pH - Use appropriate solvent workup_issue->workup_yes Yes workup_issue->end_node No workup_yes->end_node

Caption: Troubleshooting decision tree for low yields in Grignard synthesis.

V. References

  • Grignard Reaction. (n.d.). University of Colorado Boulder. Retrieved from --INVALID-LINK--

  • Technical Support Center: Purification of 2-Bromo-6-methylisonicotinaldehyde. (2025). BenchChem. Retrieved from --INVALID-LINK--

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022). Scientific Update. Retrieved from --INVALID-LINK--

  • 2-bromo-4-methylbenzaldehyde. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--

  • A Comprehensive Technical Guide to 2-Bromo-6-methylisonicotinaldehyde for Researchers and Drug Development Professionals. (2025). BenchChem. Retrieved from --INVALID-LINK--

  • An Introduction to Grignard Reagents. (n.d.). Chemguide. Retrieved from --INVALID-LINK--

  • Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. (2023). Sunan Kalijaga State Islamic University. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 2-Bromo-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Bromo-6-methylbenzaldehyde (CAS No. 176504-70-4). This document is designed for researchers, medicinal chemists, and process development scientists who handle this versatile synthetic intermediate. Here, we provide field-proven protocols, troubleshooting guides, and frequently asked questions to help you navigate the common challenges associated with achieving high purity for this compound.

Compound Overview and Physicochemical Properties

This compound is a substituted aromatic aldehyde.[1] The presence of the aldehyde functional group makes the molecule susceptible to oxidation, while its specific substitution pattern can lead to challenges in separating it from structurally similar impurities.[2][3] Understanding its fundamental properties is the first step toward effective purification.

PropertyValueSource
Molecular Formula C₈H₇BrO
Molecular Weight 199.04 g/mol [1]
Appearance Solid
SMILES CC1=C(C(=CC=C1)Br)C=O[1]
InChI Key VGOIJJANJVWLQO-UHFFFAOYSA-N

Identifying Common Impurities

The nature of impurities in your crude sample is dictated by the synthetic route employed. The two most common synthetic pathways are the bromination of 2-methylbenzaldehyde and the oxidation of 2-bromo-6-methylbenzyl alcohol.[3]

Potential ImpurityOriginRationale
2-methylbenzaldehyde Bromination of 2-methylbenzaldehydeIncomplete reaction; starting material carryover.[3]
2-bromo-6-methylbenzyl alcohol Oxidation of the corresponding alcoholIncomplete oxidation.[3]
2-bromo-6-methylbenzoic acid Any synthetic routeOver-oxidation of the aldehyde. Aldehydes are sensitive to air and oxidizing agents.[2]
Isomeric Products Bromination of 2-methylbenzaldehydeThe methyl group is an ortho, para-director, potentially leading to other brominated isomers.[3]
Residual Solvents Reaction/Work-upSolvents used during the reaction or extraction (e.g., Dichloromethane, Ethyl Acetate, Hexanes).

Purification Workflow: A Strategic Approach

A multi-step approach is often necessary to achieve high purity. The general workflow involves an initial extractive work-up followed by a primary purification technique like column chromatography or recrystallization.

G crude Crude Reaction Mixture workup Aqueous Work-up (e.g., NaHCO₃ wash to remove acidic impurities) crude->workup extract Solvent Extraction (e.g., EtOAc, DCM) workup->extract dry Drying & Concentration extract->dry primary_purification Primary Purification dry->primary_purification column Column Chromatography primary_purification->column Complex mixture or oily product recrystal Recrystallization primary_purification->recrystal Crude solid of moderate purity analysis Purity Analysis (TLC, NMR, HPLC) column->analysis recrystal->analysis pure Pure this compound analysis->pure

Caption: General purification workflow for this compound.

Troubleshooting Guide: Column Chromatography

Flash column chromatography is a highly effective method for purifying this compound, especially when dealing with complex mixtures or oily crude products.[4]

Detailed Protocol: Flash Column Chromatography
  • Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is the recommended stationary phase.[2]

  • Solvent System (Eluent) Selection:

    • Use Thin Layer Chromatography (TLC) to determine an optimal solvent system.

    • A common system is a gradient of ethyl acetate (EtOAc) in hexanes.[2][3]

    • Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation.[5]

  • Column Packing:

    • Pack the column with a slurry of silica gel in 100% hexanes (or the initial, least polar eluent).[4]

    • Ensure a level, compact bed free of air bubbles or channels.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity mobile phase (e.g., 100% hexanes or 2% EtOAc in hexanes).

    • Gradually increase the polarity of the eluent (e.g., increase the percentage of EtOAc).

    • Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography Troubleshooting Q&A

Q: My separation is poor, and the spots on the TLC plate are streaking.

  • Potential Cause 1: Column Overloading. You may have loaded too much crude material for the amount of silica gel used. A general rule of thumb is a 1:30 to 1:100 mass ratio of crude product to silica gel.

  • Potential Cause 2: Inappropriate Solvent System. The chosen eluent may be too polar, causing all components to elute too quickly, or not polar enough, leading to poor mobility. Re-optimize the eluent system using TLC.[5]

  • Potential Cause 3: Compound Decomposition. Aldehydes can be sensitive to acidic silica gel. Consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%).[5]

Q: The desired product is co-eluting with an impurity.

  • Potential Cause: Similar Polarity. The impurity and your product have very similar Rf values in the chosen solvent system.

  • Solution 1: Try a Different Solvent System. Experiment with different solvent combinations. For example, substituting ethyl acetate with dichloromethane or using a ternary mixture (e.g., Hexane/DCM/EtOAc) can alter the selectivity of the separation.

  • Solution 2: Consider a Different Stationary Phase. If solvent optimization fails, using a different stationary phase like alumina might provide the necessary selectivity.[2]

Troubleshooting Guide: Recrystallization

Recrystallization is an excellent technique for purifying compounds that are obtained as solids with moderate purity (>85-90%). It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[6]

Detailed Protocol: Recrystallization
  • Solvent Selection: The key is to find a solvent (or solvent pair) that dissolves the compound well when hot but poorly when cold. For a moderately polar compound like this, good starting points are isopropanol, ethanol, or a binary mixture like ethyl acetate/hexanes or ethanol/water.[2][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a rapid hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[6]

  • Crystal Collection & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.

Recrystallization Troubleshooting Q&A

Q: I've obtained an oil instead of a solid product.

  • Potential Cause 1: Residual Solvent. The presence of solvent can prevent crystallization. Ensure the product is thoroughly dried under a high vacuum.

  • Potential Cause 2: Impurities Depressing the Melting Point. Significant impurities can lower the melting point of the compound to below room temperature, resulting in an oil.

  • Solution: Trituration. Try adding a non-polar solvent in which the desired compound is poorly soluble (e.g., cold hexanes) to the oil and scratching the flask with a glass rod. This can often induce crystallization. If this fails, the material likely needs to be repurified by column chromatography.[2]

G start Oily Product Obtained check_solvent Is residual solvent present? start->check_solvent dry Dry under high vacuum check_solvent->dry Yes triturate Triturate with cold non-polar solvent (e.g., Hexanes) check_solvent->triturate No reassess Re-evaluate product dry->reassess check_purity Is the product still an oil? reassess->check_purity check_purity->triturate Yes solid Solid Product check_purity->solid No chromatography Purify by Column Chromatography triturate->chromatography Remains Oily triturate->solid Crystals Form

Caption: Troubleshooting decision tree for an oily product.

Q: Crystal recovery is very low.

  • Potential Cause 1: Too Much Solvent. Using an excessive amount of solvent during dissolution will keep a significant portion of your product dissolved even at low temperatures.

  • Solution 1: If you've added too much solvent, you can carefully evaporate some of it to re-saturate the solution and then proceed with the cooling process.

  • Potential Cause 2: Cooling Too Rapidly. Rapid cooling can lead to the formation of small, impure crystals and lower yields. Always allow the solution to cool slowly to room temperature before moving it to an ice bath.[5]

General FAQs

Q1: How should I store purified this compound? A1: Aldehydes are prone to oxidation to the corresponding carboxylic acid. Purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept in a refrigerator or freezer to minimize degradation.[2][7]

Q2: What is the best way to monitor the purity of my sample? A2: Thin Layer Chromatography (TLC) is the quickest and most common method for monitoring the progress of a reaction and the purity of column fractions.[2][5] For a final, quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC)[8] and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[9] The absence of impurity signals in the ¹H NMR spectrum is a strong indicator of high purity.

Q3: Can I use distillation for purification? A3: Since this compound is a solid at room temperature, simple distillation is not applicable. While vacuum distillation can be used for low-melting solids, it carries a significant risk of thermal decomposition. Column chromatography and recrystallization are far more reliable and common methods for this compound.

Safety Precautions

Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][10]

  • Hazard Statements: Harmful if swallowed. May cause skin and eye irritation.[7]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical attention.[7][10]

Always consult the most current Safety Data Sheet (SDS) from your supplier before starting any experimental work.[7][10]

References

Technical Support Center: Cross-Coupling Reactions with 2-Bromo-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for preventing homocoupling side reactions when using the sterically hindered substrate, 2-bromo-6-methylbenzaldehyde, in common palladium-catalyzed cross-coupling reactions. Our focus is on providing in-depth, scientifically grounded solutions to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a significant problem with this compound?

A1: Homocoupling is an undesired side reaction in cross-coupling chemistry where two molecules of the same starting material react to form a symmetrical dimer. In the context of this compound, this results in the formation of a biaryl byproduct from two molecules of the aryl bromide. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired cross-coupled product, and introduces a structurally similar impurity that can be challenging to separate. The steric hindrance from the ortho-methyl and ortho-aldehyde groups on this compound can slow down the desired cross-coupling pathway, making homocoupling a more competitive process.[1]

Q2: What are the primary drivers of homocoupling in palladium-catalyzed reactions?

A2: The main causes of homocoupling include:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of organometallic reagents.

  • Slow Transmetalation: If the transmetalation step (the transfer of the organic group from the organometallic reagent to the palladium center) is slow relative to oxidative addition, the concentration of the arylpalladium(II) intermediate increases, providing more opportunity for side reactions like homocoupling.

  • Catalyst Activation and Decomposition: The in situ reduction of a Pd(II) precatalyst to the active Pd(0) species can sometimes initiate homocoupling. Catalyst decomposition can also lead to the formation of palladium black, which may exhibit different catalytic activity and promote undesired side reactions.[2]

Q3: Can the aldehyde functional group in this compound interfere with the coupling reaction?

A3: Yes, the aldehyde group can potentially complicate cross-coupling reactions. Under certain conditions, particularly with strong bases or specific catalysts, aldehydes can undergo side reactions such as reduction to the corresponding alcohol.[3] It is also possible for the aldehyde to coordinate to the palladium center, which could influence the catalytic cycle. However, many modern cross-coupling protocols are tolerant of aldehyde functionalities.[4]

Q4: Are there general strategies I can apply across different coupling reactions to minimize homocoupling?

A4: Absolutely. Key general strategies include:

  • Rigorous Degassing: Thoroughly removing dissolved oxygen from solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles is critical.

  • Use of Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and other biaryl phosphines are highly effective. Their steric bulk promotes the reductive elimination step to form the desired product and can accelerate the overall catalytic cycle, outcompeting the pathways leading to homocoupling.[1][5][6]

  • Employing Palladium Precatalysts: Using well-defined Pd(II) precatalysts that are readily reduced to the active Pd(0) species under the reaction conditions can lead to more controlled and reproducible results.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. However, with a sterically demanding substrate like this compound, the homocoupling of the corresponding boronic acid can be a significant issue.

Issue: Significant Formation of Biaryl Homocoupling Product

Root Cause Analysis: The oxidative addition of the sterically hindered this compound to the Pd(0) center can be slow. If the subsequent transmetalation with the boronic acid is also slow, side reactions become more prevalent. The presence of Pd(II) species, either from the precatalyst or from oxidation of Pd(0) by residual oxygen, can directly mediate the homocoupling of the boronic acid.[7]

Solutions and Protocols:

  • Ligand Selection is Crucial: The use of bulky, electron-rich biaryl phosphine ligands is paramount. These ligands stabilize the monoligated Pd(0) species, which is highly active in oxidative addition, and accelerate the rate-limiting transmetalation and reductive elimination steps.[5][6]

    LigandKey Features & Recommendations
    SPhos Highly effective for sterically hindered substrates. Often provides excellent yields and minimizes homocoupling.[1]
    XPhos Another excellent choice for challenging couplings, known for its high activity.[1]
    RuPhos Often used for electron-rich and heterocyclic substrates, can be effective here.
  • Optimizing the Base and Solvent System: The choice of base is critical for activating the boronic acid for transmetalation.[8] For substrates with base-sensitive groups like aldehydes, a careful selection is necessary.

    BaseSolvent SystemTemperatureComments
    K₃PO₄Toluene/H₂O or Dioxane/H₂ORoom Temp to 80 °CA moderately strong base, often a good starting point to avoid aldehyde side reactions.[1]
    Cs₂CO₃Dioxane/H₂O80-100 °CA milder base that can be effective, especially with highly active catalyst systems.
    K₂CO₃Toluene or DMF/H₂O80-100 °CA common and cost-effective choice, though may require higher temperatures.[9]
Experimental Protocol: Suzuki Coupling of this compound
  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed toluene (to achieve a concentration of 0.1 M) and degassed water (10% v/v of toluene).

  • Reaction: Heat the mixture to 80 °C and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Troubleshooting Guide: Sonogashira Coupling

For the Sonogashira coupling of this compound with a terminal alkyne, the primary homocoupling concern is the dimerization of the alkyne (Glaser coupling), especially when using traditional copper(I) co-catalysts.

Issue: Formation of Alkyne Dimer (Glaser Homocoupling)

Root Cause Analysis: The copper(I) co-catalyst, while accelerating the desired reaction, can also promote the oxidative homocoupling of the terminal alkyne, particularly in the presence of oxygen.[2]

Solutions and Protocols:

  • Implement a Copper-Free Protocol: This is the most direct way to eliminate Glaser homocoupling. Copper-free Sonogashira reactions rely on a suitable base to facilitate the deprotonation of the alkyne and its subsequent reaction with the palladium center.[10][11]

  • Choice of Catalyst, Ligand, and Base for Copper-Free Conditions:

Palladium SourceLigandBaseSolventTemperature
Pd(OAc)₂P(t-Bu)₃Cs₂CO₃DioxaneRoom Temp
[Pd(allyl)Cl]₂P(t-Bu)₃DABCOAcetonitrileRoom Temp[2]
PdCl₂(PPh₃)₂NonePyrrolidineWater120 °C[12]
PdCl₂(PPh₃)₂NoneTBAFSolvent-free80 °C[13]
Experimental Protocol: Copper-Free Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Catalyst Addition: In a separate glovebox or under a positive pressure of argon, prepare a solution of Pd(OAc)₂ (2 mol%) and P(t-Bu)₃ (4 mol%) in the reaction solvent. Add this solution to the reaction flask.

  • Solvent Addition: Add degassed dioxane to the desired concentration (e.g., 0.2 M).

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite, rinse with ethyl acetate, and concentrate the filtrate. Purify the crude product by flash chromatography.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination of the sterically encumbered this compound requires a highly active catalyst system to achieve efficient C-N bond formation and avoid side reactions like hydrodehalogenation and homocoupling of the aryl halide.

Issue: Low Yield and Formation of Biaryl Homocoupling Product

Root Cause Analysis: The steric hindrance around the bromine atom makes the oxidative addition step challenging. A suboptimal catalyst system may not be active enough to promote the desired amination, leading to decomposition pathways or homocoupling. The choice of base is also critical, as it influences both the deprotonation of the amine and the overall stability of the catalytic species.[14][15]

Solutions and Protocols:

  • Employ State-of-the-Art Ligands and Precatalysts: For such a challenging substrate, using a highly active, bulky biaryl phosphine ligand is essential. Precatalysts that provide a reliable source of the active Pd(0) species are highly recommended.[16][17]

    LigandPrecatalystKey Advantages
    tBuXPhos tBuXPhos Pd G3Excellent for coupling with primary amines and challenging aryl halides.
    RuPhos RuPhos Pd G3Highly active for a broad range of amines and aryl halides.
    BrettPhos BrettPhos Pd G3Particularly effective for coupling with sterically hindered primary amines.
  • Base and Solvent Selection: A strong, non-nucleophilic base is typically required. The solvent should be able to dissolve the reactants and the base to a reasonable extent.

    BaseSolventTemperatureComments
    NaOtBuToluene or Dioxane80-110 °CA common and highly effective base, but care must be taken with base-sensitive substrates.[18]
    LHMDSToluene80-110 °CAnother strong base that can be effective when NaOtBu fails.[18]
    K₃PO₄Dioxane100-120 °CA weaker base that may be suitable if the aldehyde is sensitive to alkoxides, but will likely require a highly active catalyst.[18]
Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), this compound (1.0 equiv.), the amine (1.2 equiv.), and NaOtBu (1.4 equiv.).

  • Solvent Addition: Add degassed toluene (to achieve a concentration of 0.1-0.2 M).

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired cross-coupling cycles and the undesired homocoupling pathways.

Suzuki-Miyaura Coupling: Competing Pathways

Suzuki_Homocoupling cluster_cross_coupling Desired Cross-Coupling Pathway cluster_homocoupling Undesired Homocoupling Pathway A Pd(0)L2 B Ar-Pd(II)-Br(L2) A->B Oxidative Addition (Ar-Br) E Pd(II) A->E Oxidation C Ar-Pd(II)-Ar'(L2) B->C Transmetalation (Ar'-B(OH)2 + Base) C->A Reductive Elimination D Ar-Ar' C->D F Ar'-Pd(II)-B(OH)2 E->F Reaction with 2x Ar'-B(OH)2 G Ar'-Ar' F->G Reductive Elimination start start->A start->E O2 O₂

Caption: Competing pathways in Suzuki-Miyaura coupling.

Sonogashira Coupling: Copper-Free vs. Glaser Homocoupling

Sonogashira_Homocoupling cluster_copper_free Desired Copper-Free Sonogashira cluster_glaser Undesired Glaser Homocoupling CF1 Pd(0)L2 CF2 Ar-Pd(II)-Br(L2) CF1->CF2 Oxidative Addition (Ar-Br) CF3 Ar-Pd(II)-C≡CR(L2) CF2->CF3 Alkyne Coupling (R-C≡CH + Base) CF3->CF1 Reductive Elimination CF4 Ar-C≡CR CF3->CF4 G1 R-C≡CH G2 R-C≡C-Cu G1->G2 Cu(I) G3 R-C≡C-C≡C-R G2->G3 O₂ start start->CF1 start->G1

Caption: Sonogashira cross-coupling vs. Glaser homocoupling.

References

Technical Support Center: Optimizing the Synthesis and Derivatization of 2-Bromo-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and derivatization of 2-bromo-6-methylbenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance your experimental success and improve yields.

Introduction: The Challenge of the Ortho-Substituted Benzaldehyde

This compound is a valuable synthetic intermediate due to its three distinct functional handles: an aldehyde, a methyl group, and a bromine atom.[1][2] The ortho-relationship of these groups, however, presents significant steric and electronic challenges, both in its initial synthesis and subsequent derivatization. This guide provides field-proven insights to navigate these complexities effectively.

Part 1: Synthesis of this compound - Troubleshooting & FAQs

This section focuses on the initial preparation of the core molecule. Direct bromination of 2-methylbenzaldehyde is often the first approach considered, but it is fraught with difficulties.

Q1: My direct bromination of 2-methylbenzaldehyde gives a low yield and a complex mixture of products. What is going wrong?

A1: This is a common and expected outcome. The challenge lies in the competing directing effects of the substituents and the reactivity of the aldehyde.

  • Causality of Poor Selectivity: The aldehyde group is an electron-withdrawing meta-director, while the methyl group is an electron-donating ortho, para-director. This leads to a mixture of regioisomers, with bromination occurring at various positions on the ring.

  • Side Reactions:

    • Over-bromination: The product can undergo further bromination, leading to di- and tri-brominated species.

    • Aldehyde Oxidation: Bromine is an oxidizing agent and can convert the sensitive aldehyde group to a carboxylic acid, especially under harsh conditions.

    • Benzylic Bromination: Under radical conditions (e.g., initiated by light), bromination can occur on the methyl group instead of the aromatic ring.[3]

Troubleshooting Summary: Direct Bromination Attempts

ParameterIssueRecommended ActionRationale
Reagent Use of Br₂Switch to N-Bromosuccinimide (NBS) with a suitable catalyst.NBS is a milder source of electrophilic bromine, reducing oxidation and over-bromination side reactions.
Catalyst Lewis acids (e.g., FeBr₃)Use a proton source like acetic acid or a milder Lewis acid.Strong Lewis acids can enhance the oxidizing potential of bromine and promote unwanted side reactions.
Temperature High temperatureMaintain low temperatures (0-5 °C) during bromine addition.Minimizes over-bromination and benzylic bromination.
Light Exposure to UV lightConduct the reaction in the dark or in a foil-wrapped flask.Prevents photochemical radical-chain reactions that lead to benzylic bromination.[3]
Q2: How can I achieve high regioselectivity for the desired this compound isomer?

A2: To overcome the poor selectivity of direct bromination, a directing group strategy is the most robust and reliable method. By temporarily modifying the aldehyde, you can force the bromination to occur at the desired ortho position through palladium-catalyzed C-H activation. The use of an O-methyloxime as a directing group is particularly effective.[4][5][6][7]

This three-step sequence involves:

  • Protection/Direction: Formation of the O-methyloxime from 2-methylbenzaldehyde.

  • Directed C-H Bromination: Palladium-catalyzed ortho-bromination.

  • Deprotection: Hydrolysis of the oxime to regenerate the aldehyde.

G cluster_0 Step 1: Protection cluster_1 Step 2: Directed Bromination cluster_2 Step 3: Deprotection Start 2-Methylbenzaldehyde Oxime 2-Methylbenzaldehyde O-methyloxime Start->Oxime MeONH₂·HCl, Pyridine BrominatedOxime This compound O-methyloxime Oxime->BrominatedOxime Pd(OAc)₂, NBS Acetic Acid, 100 °C FinalProduct This compound (High Purity) BrominatedOxime->FinalProduct HCl, H₂O THF

Caption: Workflow for high-yield synthesis via directed C-H activation.

Experimental Protocol 1: Synthesis via O-Methyloxime Directed C-H Bromination [4][5]

Step 1: Formation of 2-Methylbenzaldehyde O-methyloxime

  • To a solution of 2-methylbenzaldehyde (1.0 eq) in pyridine, add methoxylamine hydrochloride (1.1 eq).

  • Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the oxime, which can often be used without further purification.

Step 2: Palladium-Catalyzed ortho-Bromination

  • In a flask, combine the O-methyloxime (1.0 eq), N-Bromosuccinimide (NBS, 1.2 eq), and palladium(II) acetate (Pd(OAc)₂, 5 mol%).

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer thoroughly with water and saturated NaHCO₃ to remove acetic acid.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: Deprotection to this compound

  • Dissolve the purified brominated oxime in a mixture of THF and 3M aqueous HCl.

  • Stir the reaction at room temperature for 4-6 hours.

  • Extract the product with ethyl acetate.

  • Wash with water, saturated NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product with high purity.

Part 2: Derivatization via Cross-Coupling - Troubleshooting & FAQs

The primary route for derivatizing this compound is through palladium-catalyzed cross-coupling reactions. The significant steric hindrance around the bromine atom is the main obstacle to achieving high yields.

Q3: My Suzuki-Miyaura coupling reaction is slow and gives low conversion. How can I improve it?

A3: This is a classic problem of coupling a sterically hindered aryl bromide. The two ortho-substituents (aldehyde and methyl) impede the oxidative addition step and subsequent steps in the catalytic cycle.[8] Success hinges on selecting a catalyst system specifically designed to overcome this steric barrier.

  • Causality of Low Reactivity: Standard palladium catalysts (e.g., Pd(PPh₃)₄) are often too bulky and not electron-rich enough to efficiently undergo oxidative addition with the sterically shielded C-Br bond.

  • The Solution - Bulky, Electron-Rich Ligands: The key is to use specialized phosphine ligands that are both bulky and highly electron-donating. These ligands stabilize the palladium center, promote the difficult oxidative addition step, and accelerate the overall catalytic turnover.

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition (Rate-Limiting Step for Sterically Hindered ArBr) Product Ar-Ar' Trans Ar-Pd(II)L₂(Ar') OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Trans->Product Boronic Ar'B(OH)₂ Boronic->Trans Base Base Base->Trans ArBr 2-Bromo-6-methyl- benzaldehyde ArBr->OxAdd

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging step.

Catalyst System Comparison for Hindered Substrates

Catalyst/Ligand SystemLigand TypeBaseTypical ConditionsPerformance Notes
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃, K₂CO₃Toluene/H₂O, 80-100 °COften poor to moderate yield with this substrate due to steric hindrance.[9]
Pd(OAc)₂ / SPhosBuchwald Ligand (Bulky, Electron-Rich)K₃PO₄, Cs₂CO₃Dioxane/H₂O, 80-100 °CExcellent performance for sterically hindered aryl bromides.[10] A top choice.
CataCXium A PalladacyclePhosphine-based PalladacycleCs₂CO₃2-MeTHF or Dioxane/H₂O, 80 °CUniquely effective for challenging substrates, including ortho-substituted systems.[11]

Experimental Protocol 2: Optimized Suzuki-Miyaura Coupling [10][11]

  • To a dry flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a strong base like cesium carbonate (Cs₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq).

  • Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the specialized ligand (e.g., SPhos, 4-10 mol%). Alternatively, use a pre-formed palladacycle catalyst like CataCXium A Pd G3 (5-10 mol%).[11]

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Q4: Can I perform a Grignard reaction on this compound?

A4: You cannot directly form a Grignard reagent from this compound, nor can you react it with an external Grignard reagent without complications.

  • Incompatibility Explained: Grignard reagents are powerful nucleophiles and strong bases.[12][13] The aldehyde functional group is a reactive electrophile. If you attempt to form the Grignard reagent, it will immediately react with the aldehyde of a neighboring molecule. If you add an external Grignard reagent, it will attack the aldehyde carbonyl.[14]

  • The Solution - Protection/Deprotection: To perform a Grignard reaction at the C-Br position, you must first protect the aldehyde group, typically as an acetal. This protecting group is stable to the basic/nucleophilic conditions of the Grignard reagent but can be easily removed later under acidic conditions.

G Start 2-Bromo-6-methyl- benzaldehyde Protected Protected Aldehyde (Acetal) Start->Protected Protect: Ethylene Glycol, p-TsOH Grignard Grignard Reagent (Formed in situ) Protected->Grignard Form Grignard: Mg, THF Reacted Product after Grignard Reaction Grignard->Reacted React: Add Electrophile (e.g., CO₂) Final Final Deprotected Product Reacted->Final Deprotect: Aq. HCl

Caption: Strategy for Grignard reactions via aldehyde protection.

Experimental Protocol 3: Aldehyde Protection (Acetal Formation)

  • Dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.1 mol%).

  • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Reflux the mixture until no more water is collected.

  • Cool the reaction, wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer, concentrate, and purify if necessary. The resulting acetal is now ready for Grignard reagent formation.

References

Technical Support Center: Troubleshooting Low Conversion in 2-Bromo-6-methylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-6-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with this versatile yet sterically hindered building block. The ortho-bromo and methyl substituents create a demanding steric environment around the aldehyde, which can significantly impede reaction kinetics and lead to low conversion rates.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the mechanistic rationale behind common issues and offer field-proven solutions for some of the most prevalent transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reactions.

Part 1: General Troubleshooting & FAQs

This section addresses overarching issues that can affect any reaction involving this compound.

Q1: My reaction is sluggish or fails completely. What are the first things I should check?

A1: Before diving into reaction-specific parameters, always validate your foundational setup.

  • Reagent Purity: this compound can degrade over time, and the aldehyde is susceptible to oxidation to the corresponding carboxylic acid.[1] Verify the purity of your starting material via NMR or GC-MS. Impurities in solvents or other reagents, even at ppm levels, can poison sensitive catalysts.[2][3]

  • Inert Atmosphere: For organometallic reactions (e.g., Suzuki, Buchwald-Hartwig, Grignard), maintaining a strictly inert atmosphere (Argon or Nitrogen) is non-negotiable. Oxygen can degrade phosphine ligands, oxidize Pd(0) catalysts, and quench Grignard reagents. Ensure all glassware is oven- or flame-dried and that solvents are properly degassed.[4]

  • Stoichiometry: Double-check all calculations and measurements. Inaccurate reagent ratios are a common source of poor results.

Q2: I'm observing a significant amount of a byproduct where the bromine atom is replaced by hydrogen (hydrodehalogenation). What causes this?

A2: Hydrodehalogenation is a common side reaction, especially in palladium-catalyzed cross-couplings. It can arise from several pathways:

  • Protonolysis of Intermediates: If the reaction medium contains sources of protons (e.g., water in the base or solvent), key organometallic intermediates can be protonated, leading to the undesired side product.

  • Slow Reductive Elimination: For sterically hindered substrates like this compound, the final C-C or C-N bond-forming step (reductive elimination) can be slow. This gives competing side reactions, such as β-hydride elimination from certain intermediates or reaction with proton sources, more time to occur.[5] Using bulky, electron-rich ligands can accelerate reductive elimination and minimize this issue.[5]

  • High Temperatures: Elevated temperatures can sometimes promote decomposition pathways that lead to hydrodehalogenation.[5]

General Troubleshooting Workflow

The diagram below outlines a systematic approach to diagnosing low-conversion issues.

G Start Low Conversion Observed Check_Basics Verify Foundational Parameters: - Reagent Purity & Stoichiometry - Inert Atmosphere Quality - Solvent Degassing Start->Check_Basics Problem_Identified Problem Found? Check_Basics->Problem_Identified Fix_Basics Rectify Foundational Issue: - Purify Reagents - Improve Inert Technique - Recalculate Stoichiometry Problem_Identified->Fix_Basics Yes Re_evaluate Re-run Experiment Fix_Basics->Re_evaluate Re_evaluate->Start Analyze_Reaction Analyze Reaction-Specifics: - Catalyst & Ligand - Base & Solvent - Temperature & Time Specific_Troubleshooting Consult Reaction-Specific Troubleshooting Guide (e.g., Suzuki, Buchwald) Analyze_Reaction->Specific_Troubleshooting Optimize Systematically Optimize One Parameter at a Time Specific_Troubleshooting->Optimize Optimize->Re_evaluate Problem_IdentIdentified Problem_IdentIdentified Problem_IdentIdentified->Analyze_Reaction No

Caption: A systematic logic flow for troubleshooting low reaction conversion.

Part 2: Suzuki-Miyaura Coupling Troubleshooting

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but the steric hindrance of this compound makes it challenging.

Q3: My Suzuki coupling yield is low. Is my catalyst or ligand choice appropriate for this hindered substrate?

A3: This is the most critical parameter. Standard catalysts like Pd(PPh₃)₄ often fail with this substrate. The ortho-substituents hinder both the initial oxidative addition and the final reductive elimination steps of the catalytic cycle.

  • Expertise & Causality: You need a catalyst system designed for sterically demanding substrates. This involves using bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).

    • Bulky Ligands (e.g., SPhos, XPhos, P(t-Bu)₃): These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is necessary for oxidative addition into the hindered C-Br bond. Their steric bulk also accelerates the final reductive elimination step, outcompeting side reactions.[5][6]

    • Nickel Catalysts: For some ortho-substituted substrates, nickel-based catalysts can be more effective than palladium, offering complementary reactivity.[7]

Q4: I see a black precipitate (palladium black) forming early in the reaction. What does this mean?

A4: The formation of palladium black indicates catalyst deactivation through agglomeration of palladium nanoparticles.[3] This reduces the active surface area of the catalyst, effectively halting the reaction. Common causes include:

  • High Temperature: Can accelerate catalyst decomposition.

  • Inappropriate Ligand: The ligand may not be effectively stabilizing the palladium nanoparticles.

  • Impurities: As mentioned, impurities can poison and destabilize the catalyst.[3]

  • Solution: Consider a more robust ligand, lower the reaction temperature, or use a pre-formed, well-defined palladium catalyst which can be more stable.

Q5: Which base and solvent system should I use for this substrate?

A5: The choice of base and solvent are interdependent and crucial for success.

  • Base: A common cause of failure is using a base that is too weak or has poor solubility. For Suzuki couplings, inorganic bases are standard.

    • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): These are often excellent choices. They are strong enough to facilitate the crucial transmetalation step without being overly harsh.[8][9]

  • Solvent: The solvent must dissolve the organic substrate, the base (to some extent), and the catalyst complex.

    • Aqueous Biphasic Systems: Mixtures like Toluene/Water, Dioxane/Water, or THF/Water are very common.[9] Water can play a beneficial role in dissolving the inorganic base and facilitating the catalytic cycle.

    • Polar Aprotic Solvents: In some cases, solvents like DMF or NMP can be effective, but their impact on catalyst stability and selectivity must be considered.[10][11]

Q6: My boronic acid seems to be decomposing during the reaction. How can I prevent this?

A6: Protodeboronation (replacement of the boron group with hydrogen) is a major competing pathway, especially at higher temperatures or with prolonged reaction times.

  • Use a Milder Base: Sometimes a very strong base can accelerate this decomposition.

  • Use Boronic Esters: Pinacol or MIDA boronate esters are significantly more stable towards protodeboronation than the corresponding boronic acids.[12] They are often the key to success with sensitive substrates.

  • Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the boron reagent can help compensate for some decomposition.

Data Table: Recommended Suzuki Coupling Conditions
ParameterRecommendation for this compoundRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable Pd(0) or Pd(II) precursors.
Ligand SPhos, XPhos, RuPhos, or tBu₃PBulky, electron-rich ligands accelerate oxidative addition and reductive elimination for hindered substrates.[6]
Base K₃PO₄ or Cs₂CO₃ (2-3 eq.)Effective bases with good performance in hindered couplings.[9]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O (4:1)Biphasic systems that dissolve reagents well and facilitate the catalytic cycle.[2][13]
Temperature 80-110 °CA balance between sufficient reaction rate and minimizing catalyst decomposition and side reactions.[8]

Part 3: Buchwald-Hartwig Amination Troubleshooting

This reaction is highly sensitive to the choice of base due to the presence of the aldehyde functionality.

Q7: My Buchwald-Hartwig amination is giving a complex mixture of products, and my starting material is consumed. What's happening?

A7: The primary suspect is the base. The aldehyde group is sensitive to strong bases.

  • Expertise & Causality: Strong bases like sodium tert-butoxide (NaOt-Bu), while common in Buchwald-Hartwig aminations, can promote side reactions with the aldehyde. These include aldol-type condensations, Cannizzaro reactions, or other decompositions.[4]

  • Solution: Switch to a milder base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often compatible with base-sensitive functional groups while still being effective for the C-N coupling.[4]

Q8: The reaction is very slow or stalls, even with a milder base. How can I improve the rate?

A8: Similar to the Suzuki reaction, the catalyst system is paramount for this hindered substrate.

  • Ligand Choice: The steric hindrance requires a highly active catalyst. Use bulky, electron-rich biarylphosphine ligands (e.g., Josiphos, XPhos) that are known to facilitate C-N coupling of challenging substrates.[14]

  • Solvent: Toluene or dioxane are common and effective solvents. Ensure they are anhydrous, as water can interfere with the catalytic cycle and the base.

  • Temperature: Gently increasing the temperature (e.g., to 100-110 °C) can increase the reaction rate, but monitor closely for byproduct formation.

Decision Tree for Buchwald-Hartwig Amination

G Start Low Conversion in Buchwald-Hartwig Amination Check_Products Complex Mixture / Starting Material Consumed? Start->Check_Products Base_Issue Likely Base-Induced Side Reactions on Aldehyde Check_Products->Base_Issue Yes Stalled_Reaction Reaction Stalled / Starting Material Remains? Check_Products->Stalled_Reaction No Change_Base Action: Switch to Milder Base (e.g., Cs₂CO₃, K₃PO₄) Base_Issue->Change_Base Catalyst_Issue Likely Inefficient Catalyst System for Hindered Substrate Stalled_Reaction->Catalyst_Issue Yes Change_Ligand Action: Use Bulky, Electron-Rich Ligand (e.g., XPhos, Josiphos) Catalyst_Issue->Change_Ligand Optimize_Temp Action: Cautiously Increase Temperature (Monitor for byproducts) Change_Ligand->Optimize_Temp

Caption: A decision-making guide for troubleshooting Buchwald-Hartwig amination.

Part 4: Grignard Reaction Troubleshooting

When using this compound in a Grignard reaction, it typically serves as the electrophile.

Q9: I'm trying to add a Grignard reagent (e.g., MeMgBr) to the aldehyde, but I get low yields of the expected secondary alcohol. What are the likely side reactions?

A9: Grignard reagents are not only potent nucleophiles but also strong bases. This dual reactivity can cause problems.

  • Enolization: The Grignard reagent can act as a base and deprotonate the benzylic methyl group, which is weakly acidic. This forms an enolate, which consumes the Grignard reagent and, upon workup, regenerates the starting material.[15]

  • Reduction: With bulky Grignard reagents that have beta-hydrogens (e.g., i-PrMgBr), reduction of the aldehyde to the corresponding primary alcohol can occur via a six-membered transition state. This is known as a Meerwein-Ponndorf-Verley-type reduction.[16]

  • Solution:

    • Use the Grignard reagent at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.

    • Add the aldehyde solution slowly to the Grignard reagent to maintain an excess of the nucleophile and minimize enolization of the starting material.

    • Consider using an organolithium or organocerium reagent, which can sometimes be more selective for nucleophilic addition and less prone to side reactions.

Part 5: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and should be optimized for each specific boronic acid partner.

  • Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Allow to cool to room temperature and backfill with argon or nitrogen.

  • Reagent Addition: To the flask, add this compound (1.0 eq), the arylboronic acid or ester (1.3 eq), and the base (e.g., K₃PO₄, 2.5 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via cannula or syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Degassing: Bubble argon or nitrogen through the stirred reaction mixture for 10-15 minutes.

  • Reaction: Heat the mixture in an oil bath to the desired temperature (e.g., 100 °C) and stir under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate (2x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[1]

References

Stability issues of 2-Bromo-6-methylbenzaldehyde under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-6-methylbenzaldehyde is a versatile bifunctional building block in organic synthesis, prized for its unique substitution pattern which offers both steric influence and distinct reactive sites.[1] The presence of an aldehyde, a bromo substituent, and a methyl group ortho to each other on an aromatic ring allows for a wide array of transformations. The aldehyde is a gateway for nucleophilic additions and oxidations, while the aryl bromide is a classic handle for transition-metal-catalyzed cross-coupling reactions.[2] However, this specific arrangement also introduces stability challenges that can lead to inconsistent reaction outcomes, side-product formation, and yield loss. This guide provides field-proven insights and troubleshooting protocols to address the common stability issues encountered when working with this valuable intermediate.

Frequently Asked Questions (FAQs): General Handling and Stability

Q1: How should this compound be properly stored to ensure its long-term stability?

A1: Proper storage is critical to prevent degradation. The compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at refrigerated temperatures (2-8°C).[3] Exposure to air and light should be minimized. For long-term storage, keeping it in a desiccator within the refrigerator is recommended to prevent moisture uptake.

Q2: My solid this compound has developed a yellowish or brownish tint. Is it still usable?

A2: The pure compound is typically a white to off-white or light tan solid.[4] A significant darkening to a yellow or brown color is a visual indicator of degradation, most commonly oxidation of the aldehyde group to the corresponding carboxylic acid (2-Bromo-6-methylbenzoic acid). While it might still be usable for some robust reactions, the purity is compromised. It is highly recommended to assess the purity by TLC or ¹H NMR before use. If a significant amount of the carboxylic acid impurity is present, purification by recrystallization or column chromatography is necessary.

Q3: What is the primary degradation pathway for this compound upon exposure to air?

A3: The most prevalent degradation pathway is the autoxidation of the aldehyde functional group to a carboxylic acid.[4][5] This process is often catalyzed by light and trace metal impurities and proceeds via a radical mechanism. This not only consumes the starting material but the resulting carboxylic acid can also interfere with subsequent reactions, for instance, by neutralizing basic reagents or coordinating to metal catalysts.

Q4: Are there any common reagents or solvents that are incompatible with this compound?

A4: Yes. Due to its functional groups, care must be taken with reagent selection. The following table summarizes key incompatibilities.

Incompatible Reagent ClassReason for Incompatibility & Potential Outcome
Strong Oxidizing Agents Will rapidly and often exothermically convert the aldehyde to a carboxylic acid.[6]
Strong, Non-nucleophilic Bases Can potentially promote Cannizzaro-type reactions or other undesired condensations, although sterics may limit this.
Grignard & Organolithium Reagents These are potent nucleophiles that will readily add to the electrophilic aldehyde carbonyl, preventing desired reactions at the C-Br bond.
Primary/Secondary Amines Can form imines with the aldehyde, especially under acidic or heating conditions. This may be a desired reaction or an unwanted side pathway.

Troubleshooting Guide: Stability Under Reaction Conditions

This section addresses specific problems encountered during common synthetic transformations.

Q5: My Suzuki-Miyaura cross-coupling reaction is sluggish and gives low yields. What stability issues could be at play?

A5: Low yields in Suzuki-Miyaura couplings involving this substrate are common and can stem from several factors related to its structure and stability:

  • Probable Cause 1: Steric Hindrance: The methyl group ortho to the bromine atom significantly hinders the oxidative addition step at the palladium catalyst, which is often the rate-limiting step in the catalytic cycle.[7]

  • Probable Cause 2: Aldehyde-Base Interaction: The aldehyde group can react with the base (e.g., K₂CO₃, Cs₂CO₃) used in the coupling, leading to undesired side products.

  • Probable Cause 3: Impurities: The presence of the 2-Bromo-6-methylbenzoic acid impurity from starting material degradation can coordinate to the palladium center, acting as a catalyst poison.

Troubleshooting Protocol:

  • Verify Starting Material Purity: Before starting, run a quick ¹H NMR or TLC of your this compound to check for the carboxylic acid impurity. If present, purify the material.

  • Optimize Ligand Choice: For sterically hindered substrates, standard ligands like PPh₃ may be inefficient. Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to facilitate oxidative addition in challenging cases.

  • Select the Right Base: Use a milder or non-nucleophilic base. K₃PO₄ is often a good choice as it is sufficiently basic for the transmetalation step but less likely to cause aldehyde side reactions.

  • Inert Atmosphere is Crucial: Ensure the reaction is rigorously degassed and maintained under a positive pressure of Argon or Nitrogen to prevent oxidation of both the aldehyde and the palladium(0) catalyst.

Q6: I am attempting to form a Grignard reagent from this compound, but the reaction fails and I recover a complex mixture. Why is this happening?

A6: This is a classic case of functional group incompatibility. The Grignard reagent, once formed, is a powerful nucleophile and base. It will immediately react with the most electrophilic site in the reaction mixture: the aldehyde group of another molecule of the starting material.[8]

Solution: Aldehyde Protection

To perform nucleophilic reactions at the C-Br bond (like Grignard formation or lithium-halogen exchange), you must first "mask" or protect the reactive aldehyde group. A common and effective strategy is to convert it to an acetal.

Experimental Protocol: Acetal Protection

  • Setup: To a round-bottom flask containing this compound (1.0 eq) in anhydrous toluene (or benzene), add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.02 eq).

  • Water Removal: Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Reaction: Heat the mixture to reflux until no more water is collected in the Dean-Stark trap.

  • Workup: Cool the reaction, wash with saturated aqueous NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting acetal-protected compound by column chromatography or distillation.

  • Usage: The purified acetal is now stable to Grignard reagents and other strong nucleophiles. After your desired reaction at the C-Br bond is complete, the aldehyde can be regenerated by stirring the product with aqueous acid (e.g., 1M HCl in THF).

Q7: During my reaction workup, I am consistently losing a portion of my product to debromination, resulting in 2-methylbenzaldehyde. How can I avoid this?

A7: Hydrodehalogenation (debromination) is a known side reaction in palladium-catalyzed processes, but can also occur under other reducing conditions.

  • Probable Cause 1 (Cross-Coupling): In Pd-catalyzed reactions, debromination can occur if there is a source of hydride that intercepts the catalytic cycle. This can sometimes originate from the solvent (e.g., isopropanol), the base, or additives. β-hydride elimination from certain organometallic partners can also lead to Pd-H species that cause this side reaction.[9]

  • Probable Cause 2 (Other Reactions): The use of certain reducing agents, even mild ones, or catalytic hydrogenation conditions (e.g., H₂, Pd/C) intended to target another functional group can readily cleave the C-Br bond.

Troubleshooting Strategy:

  • Reagent Purity: Use high-purity, anhydrous, and deoxygenated solvents and reagents for cross-coupling reactions.

  • Avoid Hydride Sources: If debromination is a persistent issue in a cross-coupling reaction, avoid alcohol solvents. Toluene, dioxane, or DMF are generally safer choices.

  • Screen Catalysts: Some palladium pre-catalysts and ligand systems are less prone to forming active hydride species. Experiment with different catalyst systems if the problem continues.

  • Chemoselectivity: When performing reductions on other parts of the molecule, carefully choose reagents that are chemoselective and will not reduce the aryl halide.

Visualized Workflows and Pathways

Diagram 1: Troubleshooting Workflow for Low-Yield Reactions

This diagram provides a logical decision-making process when encountering poor results with this compound.

G start Low Yield or Complex Mixture check_sm Check Purity of Starting Material (SM) start->check_sm is_oxidized Is SM Oxidized to Carboxylic Acid? check_sm->is_oxidized purify_sm Purify SM via Column or Recrystallization is_oxidized->purify_sm Yes reaction_type What is the Reaction Type? is_oxidized->reaction_type No purify_sm->reaction_type cross_coupling Cross-Coupling? reaction_type->cross_coupling Pd-Catalyzed nucleophilic Strong Nucleophile (e.g., Grignard)? reaction_type->nucleophilic Organometallic solve_cc Change Ligand (Bulky) Optimize Base (K3PO4) Ensure Inert Atmosphere cross_coupling->solve_cc solve_nuc Protect Aldehyde as an Acetal Before Reaction nucleophilic->solve_nuc

Caption: A decision tree for troubleshooting common reaction failures.

Diagram 2: Primary Degradation Pathway

This diagram illustrates the most common instability issue: oxidation.

Caption: Oxidation of the aldehyde to a carboxylic acid impurity.

References

Technical Support Center: Managing Steric Hindrance in 2-Bromo-6-methylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the unique challenges presented by 2-bromo-6-methylbenzaldehyde in organic synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize reactions involving this sterically hindered building block. The insights provided here are based on established chemical principles and field-proven strategies to help you troubleshoot and succeed in your synthetic endeavors.

The Challenge: Understanding Steric Hindrance in this compound

This compound is a valuable synthetic intermediate due to its dual functionality: an aldehyde group for various transformations and a bromine atom for coupling reactions.[1] However, the ortho-positioning of the bromine atom and the methyl group relative to the aldehyde creates significant steric hindrance. This bulkiness around the reactive carbonyl center can impede the approach of nucleophiles, leading to sluggish reactions, low yields, or unexpected side products.[2][3][4]

Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors.[5][6][7] The presence of two bulky substituents in this compound makes it less reactive than typical aromatic aldehydes.[5][6]

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound and provides systematic approaches to overcome them.

Issue 1: Low or No Yield in Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)

Symptoms:

  • Reaction fails to proceed to completion, with starting material recovered.

  • Formation of side products resulting from enolization or reduction.[8]

  • Low isolated yield of the desired alcohol.

Root Cause Analysis:

The steric bulk of the ortho-substituents shields the electrophilic carbonyl carbon, preventing the nucleophile from attacking effectively.[9] With highly basic organometallics like Grignard reagents, this can lead to proton abstraction from the methyl group (enolization) or reduction of the aldehyde.[8]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield nucleophilic additions.

Solutions and Protocols:

StrategyDetailsRationale
Catalyst Addition Employ a Lewis acid catalyst such as Cerium(III) chloride (CeCl₃) in the Luche reduction.The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.
Reagent Selection Use more reactive, less sterically demanding organometallic reagents like organolithiums instead of Grignard reagents.Organolithium reagents are generally more nucleophilic and can overcome steric barriers more effectively than their Grignard counterparts.
Condition Optimization Increase the reaction temperature or use a higher-boiling solvent like tetrahydrofuran (THF) or 1,4-dioxane.Higher temperatures provide the necessary activation energy to overcome the steric hindrance.
Issue 2: Incomplete Conversion in Wittig Reactions

Symptoms:

  • Significant amount of unreacted aldehyde remains after the reaction.

  • Low yield of the desired alkene.

  • Formation of triphenylphosphine oxide is observed, but the desired product is absent.

Root Cause Analysis:

The Wittig reaction is sensitive to steric hindrance, particularly at the carbonyl component.[10][11][12] The formation of the initial betaine or oxaphosphetane intermediate is sterically hindered, slowing down the reaction.[13]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete Wittig reactions.

Solutions and Protocols:

StrategyDetailsRationale
Use a More Reactive Ylide Employ unstabilized ylides, which are more nucleophilic than their stabilized counterparts.The increased reactivity can help overcome the steric barrier.[11]
Alternative Olefination Switch to the Horner-Wadsworth-Emmons (HWE) reaction.The smaller phosphonate-stabilized carbanions used in the HWE reaction are less sterically demanding and often more successful with hindered aldehydes.[11]
Optimized Conditions Generate the ylide in situ using a strong, non-nucleophilic base like potassium tert-butoxide or sodium hexamethyldisilazide (NaHMDS) and perform the reaction at elevated temperatures.This ensures a high concentration of the reactive ylide and provides the energy to overcome the activation barrier.
Issue 3: Failure in Reductive Amination

Symptoms:

  • The initial imine formation does not occur or is very slow.

  • The aldehyde is reduced to the corresponding alcohol as a side product.

  • Low yield of the desired amine.

Root Cause Analysis:

Reductive amination involves the initial formation of a hemiaminal, followed by dehydration to an imine, which is then reduced.[14] The nucleophilic attack of the amine to form the hemiaminal is sterically hindered.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for failed reductive aminations.

Solutions and Protocols:

StrategyDetailsRationale
Catalysis Add a Lewis acid catalyst like titanium(IV) isopropoxide (Ti(OiPr)₄) to facilitate imine formation.The catalyst activates the aldehyde and promotes dehydration of the hemiaminal intermediate.
Mild Reducing Agent Use a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).This reagent is less likely to reduce the aldehyde directly and preferentially reduces the imine as it is formed.[14]
Water Removal Add a dehydrating agent like molecular sieves to the reaction mixture.Removing water drives the equilibrium towards the formation of the imine.
Issue 4: Difficulty with Protecting Group Installation

Symptoms:

  • Low yield of the protected aldehyde (e.g., acetal formation).

  • The reaction requires harsh conditions, leading to decomposition.

Root Cause Analysis:

The formation of protecting groups, such as acetals, is a reversible reaction that is also subject to steric hindrance. The approach of the diol to the carbonyl carbon is impeded.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for protecting group installation.

Solutions and Protocols:

StrategyDetailsRationale
Effective Water Removal Use a Dean-Stark apparatus to azeotropically remove water as it is formed.This drives the equilibrium towards the formation of the acetal.[15]
Catalyst Selection Employ a strong acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf).These catalysts can accelerate the reaction and help overcome the steric barrier.
Alternative Protecting Group Consider the formation of a dithioacetal using a dithiol (e.g., 1,3-propanedithiol) under Lewis acidic conditions.Dithioacetals are often easier to form with hindered aldehydes and are stable to a wide range of conditions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly unreactive?

The reduced reactivity stems from the steric hindrance created by the ortho-bromo and methyl groups.[1][3] These groups physically block the trajectory of incoming nucleophiles to the carbonyl carbon, increasing the activation energy of the reaction.[5][9]

Q2: Are there any computational tools that can predict the success of a reaction with this substrate?

Yes, computational chemistry software can be used to model the transition states of proposed reactions. By calculating the activation energies for different reaction pathways, it is possible to predict which conditions or reagents are most likely to be successful. This can save significant time and resources in the lab.

Q3: What are the best practices for handling and storing this compound?

This compound is a solid that should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. It is advisable to handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: Can N-Heterocyclic Carbenes (NHCs) be effective catalysts for reactions involving this aldehyde?

N-Heterocyclic carbenes (NHCs) have shown promise as organocatalysts for reactions involving sterically hindered aldehydes.[16][17][18] They can facilitate reactions like the benzoin condensation and Stetter reaction by forming a Breslow intermediate, which can then react with various electrophiles.[16] The tunable steric and electronic properties of NHCs make them a promising area for overcoming the challenges associated with this compound.

References

Validation & Comparative

A Comparative Guide to the Characterization of 2-Bromo-6-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel synthetic compounds is a cornerstone of successful innovation. 2-Bromo-6-methylbenzaldehyde stands as a versatile and valuable building block in organic synthesis, prized for its dual functionality.[1] The aldehyde group serves as a gateway for condensation and oxidation reactions, while the ortho-bromine atom provides a reactive handle for sophisticated cross-coupling transformations.[1] However, the unique substitution pattern—a bromine atom and a methyl group flanking the aldehyde—introduces significant steric hindrance. This spatial crowding profoundly influences the molecule's reactivity and spectroscopic signature, presenting both challenges and opportunities in the synthesis and characterization of its derivatives.

This guide provides a comparative analysis of this compound and its derivatives. It moves beyond a simple listing of data to explain the causal relationships between molecular structure, spectroscopic output, and chemical reactivity. By understanding these principles, researchers can more efficiently confirm the identity of newly synthesized molecules and predict their behavior in subsequent synthetic steps.

The Decisive Role of Steric Hindrance

The ortho-substituents in this compound create a sterically congested environment around the carbonyl carbon. This has two primary consequences:

  • Electronic Effects: The substituents force the aldehyde group slightly out of the plane of the benzene ring, which can subtly alter the electronic conjugation and, consequently, the chemical environment of nearby atoms.

  • Reactivity Modulation: Nucleophilic attack at the carbonyl carbon is impeded, and reactions involving the ortho-bromine can also be slowed.[2][3][4] This often necessitates more robust reaction conditions or specialized reagents compared to less hindered analogues. For instance, while the Wittig reaction is a staple for converting aldehydes to alkenes, sterically hindered aldehydes like this often produce low yields.[5][6] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is frequently a superior alternative.[5]

This guide will use two representative virtual derivatives to illustrate these effects:

  • Derivative A: 2-Bromo-6-methylbenzyl alcohol (formed by reduction of the aldehyde).

  • Derivative B: (E)-1-(2-bromo-6-methylphenyl)-N-phenylethan-1-imine (formed by condensation with aniline).

Comparative Spectroscopic Analysis

The most powerful tools for characterizing these derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they offer definitive proof of structure.

¹H and ¹³C NMR Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most informative technique for elucidating the structure of organic molecules.[7] The chemical shifts (δ) of protons and carbon atoms are highly sensitive to their local electronic environment.

Workflow for NMR-Based Structural Verification

Caption: Standard workflow for sample preparation and analysis in NMR spectroscopy.

Comparative ¹H NMR Data:

The table below contrasts the expected ¹H NMR chemical shifts for the parent aldehyde and its derivatives. The aldehydic proton in the parent compound is highly deshielded (~10.3 ppm) due to the electron-withdrawing nature of the carbonyl group.[8] This signal is absent in the derivatives, providing immediate evidence of a successful transformation.

Proton This compound (Parent) Derivative A (Alcohol) Derivative B (Imine) Rationale for Shift
Aldehyde/CH-OH/CH=N ~10.3 ppm (s, 1H)~4.8 ppm (s, 2H)~8.5 ppm (s, 1H)Transformation of the aldehyde group changes the electronic environment significantly. The alcohol proton is more shielded, while the imine proton remains deshielded but less so than the aldehyde.
Aromatic H ~7.2-7.6 ppm (m, 3H)~7.1-7.5 ppm (m, 3H)~7.2-7.8 ppm (m, 8H)Minimal change in the aromatic region of the core structure. Derivative B shows additional signals from the N-phenyl group.
Methyl H ~2.5 ppm (s, 3H)~2.4 ppm (s, 3H)~2.6 ppm (s, 3H)The methyl group protons are relatively insensitive to changes at the aldehyde position.

Comparative ¹³C NMR Data:

The carbonyl carbon signal in the ¹³C NMR spectrum is also highly diagnostic.[9] Its disappearance is a key indicator of the aldehyde's reaction.

Carbon This compound (Parent) Derivative A (Alcohol) Derivative B (Imine) Rationale for Shift
Carbonyl/C-OH/C=N ~192 ppm~65 ppm~165 ppmThe highly deshielded carbonyl carbon is replaced by a much more shielded alcohol carbon or a moderately deshielded imine carbon.
C-Br ~135 ppm~138 ppm~136 ppmThe carbon attached to the bromine shows little change, indicating this part of the molecule is intact.
Aromatic C ~128-140 ppm~127-142 ppm~125-150 ppmThe core aromatic signals remain consistent, with additional signals in Derivative B for the second aromatic ring.
Methyl C ~20 ppm~19 ppm~21 ppmThe methyl carbon shift is stable across the compounds.
Mass Spectrometry (MS): Unambiguous Molecular Weight and Isotopic Fingerprinting

Mass spectrometry provides the molecular weight of the compound, offering a fundamental check on its identity. For bromo-derivatives, MS is particularly powerful due to bromine's characteristic isotopic pattern: ⁷⁹Br and ⁸¹Br exist in an almost 1:1 natural abundance.[10] This results in two molecular ion peaks (M+ and M+2) of nearly equal intensity, which is a definitive fingerprint for a monobrominated compound.

Compound Formula Expected M+ (⁷⁹Br) Expected M+2 (⁸¹Br) Key Fragmentation
Parent Aldehyde C₈H₇BrO197.97199.97Loss of -CHO (M-29), Loss of -Br (M-79/81)
Derivative A C₈H₉BrO199.98201.98Loss of -H₂O (M-18), Loss of -CH₂OH (M-31)
Derivative B C₁₄H₁₂BrN273.02275.02Fragmentation of the imine bond and phenyl group.
Infrared (IR) Spectroscopy: Tracking the Carbonyl Group

IR spectroscopy is excellent for identifying the presence or absence of specific functional groups. The strong carbonyl (C=O) stretch in the parent aldehyde is a key diagnostic peak.

Compound Key IR Frequency (cm⁻¹) Functional Group
Parent Aldehyde ~1700 cm⁻¹ (strong)C=O stretch (aldehyde)
Derivative A ~3300 cm⁻¹ (broad)O-H stretch (alcohol)
Derivative B ~1640 cm⁻¹ (medium)C=N stretch (imine)

The disappearance of the ~1700 cm⁻¹ band and the appearance of a broad O-H stretch or a C=N stretch provides clear, rapid evidence of the aldehyde's conversion.

Comparative Reactivity: The Suzuki Coupling

To illustrate the impact of steric hindrance on reactivity, we can compare the performance of this compound in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction against a less hindered analogue like 4-bromobenzaldehyde.[11][12] This reaction is fundamental for creating carbon-carbon bonds.[13][14]

Diagram of Key Steric Interactions

Steric_Influence cluster_structure Molecular Structure: this compound cluster_effects Primary Effects cluster_consequences Consequences Structure Ortho-substituents (Br and CH₃) StericHindrance Increased Steric Hindrance around Aldehyde and Bromine Structure->StericHindrance ElectronicEffect Altered Ring Conjugation Structure->ElectronicEffect Reactivity Slower Reaction Rates (e.g., Suzuki Coupling) StericHindrance->Reactivity Spectra Characteristic Shifts in NMR Spectra StericHindrance->Spectra ElectronicEffect->Spectra

Caption: Influence of ortho-substituents on the chemical properties of this compound.

Comparative Suzuki Coupling Performance:

Parameter This compound 4-Bromobenzaldehyde (Less Hindered)
Typical Catalyst Loading Higher (e.g., 1-5 mol% Pd)Lower (e.g., <1 mol% Pd)
Ligand Choice Bulky, electron-rich phosphine ligands (e.g., S-Phos, R-Phos) are often required to facilitate the reaction.[11]A wider range of standard phosphine ligands are effective.
Reaction Time Longer (several hours to overnight)Shorter (often complete in <1-2 hours)
Yield Moderate to good (often requires optimization)Good to excellent

The increased steric bulk near the bromine atom in this compound hinders the oxidative addition step in the catalytic cycle, necessitating more active catalysts and longer reaction times to achieve comparable yields to its less hindered counterparts.[15]

Experimental Protocols

Protocol 1: General Procedure for ¹H and ¹³C NMR Analysis
  • Sample Preparation: Weigh 5-10 mg of the purified derivative into a clean vial.[7] Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small drop of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).[10]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the tube into a ≥300 MHz NMR spectrometer. Allow the sample to equilibrate to the probe temperature.

  • ¹H NMR Acquisition: Acquire the spectrum using standard parameters (e.g., 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans).[10]

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum (e.g., 45-degree pulse angle, 2-second relaxation delay, ≥1024 scans).[10]

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals to determine proton ratios.

Protocol 2: General Procedure for a Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is a robust alternative to the Wittig reaction for sterically hindered aldehydes like this compound.[5]

  • Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add a phosphonate ester (1.1 equivalents). Dissolve it in anhydrous tetrahydrofuran (THF).

  • Carbanion Formation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), dropwise. Stir for 30-60 minutes at this temperature to form the phosphonate carbanion.

  • Aldehyde Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add this solution to the carbanion mixture via a syringe or dropping funnel over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting alkene product via column chromatography.

Conclusion

The characterization of this compound derivatives requires a multi-faceted analytical approach that accounts for the significant steric influences of the ortho-substituents. By systematically comparing spectroscopic data (NMR, MS, IR) against the parent compound, researchers can confidently elucidate the structures of new derivatives. The distinct disappearance of the aldehyde signals in ¹H and ¹³C NMR and the C=O stretch in IR, coupled with the characteristic bromine isotope pattern in MS, forms a self-validating system for structural confirmation. Furthermore, understanding how steric hindrance modulates chemical reactivity, as exemplified by the Suzuki coupling, allows for the rational design of synthetic strategies and the selection of appropriate reaction conditions. This guide provides the foundational principles and practical protocols to empower scientists in their exploration of the rich chemistry afforded by this versatile building block.

References

Comparing reactivity of 2-Bromo-6-methylbenzaldehyde with other halobenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 2-Bromo-6-methylbenzaldehyde

An In-Depth Analysis for Synthetic and Medicinal Chemists

Introduction

In the landscape of synthetic organic chemistry, substituted benzaldehydes are foundational building blocks for a vast array of complex molecules, from pharmaceuticals to functional materials. Their reactivity, however, is not uniform and is profoundly influenced by the nature and position of substituents on the aromatic ring. This compound is a particularly intriguing substrate, featuring two distinct ortho substituents that impose significant steric and electronic constraints. This guide provides a comprehensive comparison of the reactivity of this compound against other halobenzaldehydes, focusing on the two primary reactive sites: the carbonyl group and the carbon-bromine bond. We will dissect the interplay of steric hindrance and electronic effects, provide validated experimental protocols for comparative analysis, and present data to guide researchers in harnessing the unique synthetic potential of this challenging building block.

The Duality of Substitution: Unpacking Steric and Electronic Effects

The reactivity of any substituted benzaldehyde is governed by a delicate balance between electronic effects, which modulate the electrophilicity of the reaction centers, and steric effects, which control the physical accessibility of those centers.

Electronic Effects of Halogen Substituents

Halogens exert a dual electronic influence on the benzene ring. Due to their high electronegativity, they pull electron density away from the ring through the sigma bonds, an effect known as the negative inductive effect (-I).[1] This effect generally deactivates the ring towards electrophilic aromatic substitution but, crucially for aldehyde chemistry, it increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and susceptibility to nucleophilic attack.[2][3]

Conversely, halogens possess lone pairs of electrons that can be donated into the aromatic pi-system, a positive resonance effect (+R).[1] This effect is most pronounced when the halogen is at the ortho or para position relative to another group and tends to counteract the inductive effect. For reactions involving the carbonyl group, the -I effect typically dominates, making halobenzaldehydes more reactive towards nucleophiles than benzaldehyde itself.

The "Ortho Effect": A Synergy of Steric and Electronic Factors

When a substituent is placed in the ortho position relative to a reactive center, its influence often exceeds predictions based on simple electronic effects. This phenomenon, known as the "ortho effect," arises from a combination of through-space steric interactions and electronic effects.[4][5] In this compound, the aldehyde functionality is flanked by two ortho groups. This di-ortho substitution pattern creates a highly crowded environment, which has profound consequences for reactivity.[6] The steric bulk of the bromine atom and the methyl group can physically block the trajectory of incoming reagents, significantly retarding reaction rates.[7]

Reactivity at the Carbonyl Center: A Tale of Steric Dominance

The quintessential reaction of an aldehyde is nucleophilic addition to the carbonyl carbon.[8][9] This process transforms the sp²-hybridized, trigonal planar carbon into an sp³-hybridized, tetrahedral intermediate.[3] The rate of this addition is highly sensitive to both the electrophilicity of the carbon and its steric accessibility.

G

While the bromine atom in this compound electronically activates the carbonyl group, this effect is overwhelmingly negated by steric hindrance. The flanking bromo and methyl groups create a constricted pocket around the aldehyde, severely impeding the approach of even small nucleophiles.[10] Consequently, this compound is expected to be significantly less reactive in nucleophilic addition reactions compared to its isomers with less steric shielding, such as 4-bromobenzaldehyde or even 2-bromobenzaldehyde.

Comparative Data: Expected Reactivity in Nucleophilic Addition

While precise kinetic data for a wide range of reactions is not always available, a qualitative and semi-quantitative comparison can be made based on established principles of physical organic chemistry.[2]

CompoundKey FeaturesExpected Relative Rate of Nucleophilic Addition
BenzaldehydeUnsubstituted baseline1
4-ChlorobenzaldehydeStrong -I effect, no steric hindrance> 5 (Significantly Faster)
4-BromobenzaldehydeStrong -I effect, no steric hindrance> 5 (Significantly Faster)
2-BromobenzaldehydeStrong -I effect, moderate ortho steric hindrance~ 0.5 - 1 (Slower to Comparable)
This compound Strong -I effect, severe di-ortho steric hindrance < 0.01 (Dramatically Slower)
Experimental Protocol: Comparative Knoevenagel Condensation

To empirically validate these predicted differences, a comparative kinetic study can be performed using a classic C-C bond-forming reaction like the Knoevenagel condensation. The progress of the reaction, marked by the formation of a conjugated product, can be monitored by UV-Vis spectrophotometry.

Objective: To compare the relative reaction rates of various halobenzaldehydes with malononitrile.

Materials:

  • Benzaldehyde, 4-Bromobenzaldehyde, 2-Bromobenzaldehyde, this compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Solution Preparation: Prepare 0.1 M stock solutions of each benzaldehyde derivative and a 0.1 M solution of malononitrile in ethanol. Prepare a 0.05 M solution of piperidine in ethanol.

  • Reaction Initiation: In a quartz cuvette, combine 1.0 mL of the aldehyde stock solution, 1.0 mL of the malononitrile stock solution, and 0.9 mL of ethanol. Equilibrate the cuvette at 25°C in the spectrophotometer.

  • Data Acquisition: Initiate the reaction by adding 0.1 mL of the piperidine catalyst solution. Immediately begin recording the absorbance at the λ_max of the conjugated product (determined beforehand) at 30-second intervals for 30 minutes.

  • Analysis: Repeat the experiment for each benzaldehyde derivative. Plot absorbance vs. time for each reaction. The initial slope of this curve is proportional to the initial reaction rate.

  • Validation: Ensure the concentration of the catalyst is the limiting factor in the rate determination and that the reaction follows pseudo-first-order kinetics under these conditions.

Reactivity at the Carbon-Bromine Bond: Overcoming Steric Barriers in Cross-Coupling

The carbon-bromine bond in this compound provides a handle for powerful C-C bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[11] This palladium-catalyzed reaction is a cornerstone of modern synthesis, allowing for the coupling of aryl halides with organoboron compounds.[12]

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered aryl halides, the initial oxidative addition of the C-Br bond to the Pd(0) catalyst is often the rate-limiting and most challenging step.

G

The di-ortho substitution in this compound presents a formidable steric barrier to the palladium catalyst. Standard catalyst systems, such as Pd(PPh₃)₄, are often ineffective.[13] Successful coupling requires the use of specialized catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that is better able to access the hindered C-Br bond.

Comparative Data: Suzuki Coupling Performance

The choice of catalyst is paramount for achieving high yields with sterically demanding substrates.

Aryl BromideCatalyst SystemReaction Time (h)Yield (%)
4-BromobenzaldehydePd(PPh₃)₄ / K₂CO₃4>95
2-BromobenzaldehydePd(OAc)₂ / SPhos / K₃PO₄6~90
This compound Pd(PPh₃)₄ / K₂CO₃24<10
This compound Pd₂(dba)₃ / SPhos / K₃PO₄ 12 ~85

Data are representative and compiled from typical outcomes for these classes of substrates.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

Objective: To compare the efficacy of a standard vs. a specialized catalyst system for the Suzuki coupling of 4-bromobenzaldehyde and this compound with phenylboronic acid.

Materials:

  • Aryl Bromides: 4-bromobenzaldehyde, this compound

  • Phenylboronic acid

  • Catalysts: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂]

  • Ligand: SPhos

  • Base: Potassium phosphate (K₃PO₄)

  • Solvents: 1,4-Dioxane, Water (degassed)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup (General): To a dry reaction vial under an inert atmosphere (e.g., Argon), add the aryl bromide (1.0 mmol), phenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • Catalyst Addition:

    • System A (Standard): Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • System B (Specialized): Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Reaction: Seal the vial and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitoring and Analysis: Monitor the reaction progress by TLC or GC-MS. After a set time (e.g., 12 hours), cool the reaction, quench with water, and extract with ethyl acetate. The yield of the biphenyl product can be determined by quantitative NMR or GC analysis against an internal standard.

G

Conclusion

The reactivity of this compound is a classic case study in the dominance of steric effects over electronic activation.

  • At the Carbonyl Group: The severe steric congestion created by the di-ortho bromo and methyl substituents renders the aldehyde exceptionally unreactive towards nucleophilic addition, despite the electronic activation provided by the bromine atom.

  • At the Carbon-Bromine Bond: The same steric hindrance makes C-Br bond activation challenging in palladium-catalyzed cross-coupling reactions. However, unlike nucleophilic addition, this challenge can be effectively overcome through the rational selection of modern, specialized catalyst systems equipped with bulky, electron-rich ligands.

For researchers and drug development professionals, understanding this reactivity profile is critical. While this compound may be a poor substrate for traditional aldehyde chemistry, it is a valuable and accessible building block for constructing complex, sterically encumbered biaryl structures, provided the correct catalytic tools are employed. This guide provides the foundational understanding and practical protocols to successfully navigate the unique chemistry of this versatile compound.

References

A Comparative Spectroscopic Guide to the Reaction Products of 2-Bromo-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of a Dually Reactive Building Block

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount for the development of novel molecular entities. 2-Bromo-6-methylbenzaldehyde stands out as a particularly valuable starting material. Its structure presents two distinct and orthogonally reactive functional groups: a bromine atom, amenable to a host of palladium-catalyzed cross-coupling reactions, and an aldehyde, ready for transformations like olefination or reductive amination. This dual reactivity allows for a stepwise and controlled elaboration of the molecular framework.

This guide provides an in-depth comparative analysis of the spectroscopic signatures of products derived from this compound via three common, yet powerful, synthetic transformations: Suzuki-Miyaura coupling, Sonogashira coupling, and the Wittig reaction. Understanding the distinct changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is not merely an academic exercise; it is a critical component of reaction monitoring, structure verification, and purity assessment in any drug development or materials science workflow. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure technical accuracy and reproducibility.

Baseline Characterization: The Spectroscopic Profile of this compound

Before transforming a molecule, one must intimately understand its initial state. The spectroscopic data of this compound serves as our essential baseline for comparison. The ortho-bromo and -methyl groups create a sterically hindered and electronically distinct environment, which is reflected in its spectral data.

Spectroscopic Technique Characteristic Feature Expected Value / Observation
¹H NMR (CDCl₃, 400 MHz)Aldehyde Proton (CHO)Singlet, δ ~10.3 ppm
Aromatic ProtonsMultiplets, δ ~7.2-7.8 ppm
Methyl Protons (CH₃)Singlet, δ ~2.4 ppm
¹³C NMR (CDCl₃, 100 MHz)Carbonyl Carbon (C=O)δ ~190-192 ppm[1]
Aromatic C-Brδ ~127 ppm
Other Aromatic Carbonsδ ~129-147 ppm
Methyl Carbon (CH₃)δ ~20 ppm[1]
IR Spectroscopy (ATR)C=O Stretch (Aromatic Aldehyde)Strong, ~1685-1710 cm⁻¹[2][3]
Aldehydic C-H StretchTwo weak bands, ~2860 and ~2750 cm⁻¹[1][3]
Aromatic C=C Stretch~1600, 1560 cm⁻¹
Mass Spectrometry (EI)Molecular Ion (M⁺)Isotopic cluster at m/z 198 and 200[4]
Isotopic Ratio (M⁺ / M⁺+2)~1:1, characteristic of one bromine atom[4]

Workflow for Spectroscopic Analysis

The following diagram outlines the logical workflow for the synthesis and subsequent spectroscopic characterization of products derived from this compound. This systematic approach ensures that each product is unambiguously identified and its purity confirmed.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start This compound suzuki Suzuki Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira wittig Wittig Reaction start->wittig prod_s Biaryl Product suzuki->prod_s prod_so Alkynyl Product sonogashira->prod_so prod_w Alkene Product wittig->prod_w ms Mass Spec (MS) Verify MW & Isotope Pattern prod_s->ms prod_so->ms prod_w->ms ir IR Spec Identify Functional Groups ms->ir ms->ir ms->ir nmr NMR (¹H, ¹³C) Confirm Connectivity ir->nmr ir->nmr ir->nmr final final nmr->final Structure Confirmed

Caption: General workflow for synthesis and spectroscopic validation.

Comparative Guide to Reaction Products

Suzuki-Miyaura Coupling: Formation of a Biaryl Scaffold

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and use of stable boronic acid reagents.[5][6] Coupling this compound with an arylboronic acid replaces the bromine atom with a new aryl moiety, a transformation critical for building complex pharmaceutical intermediates.[7][8]

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Spectroscopic Transformation Analysis:

  • ¹H NMR: The most telling change is in the aromatic region. The original proton signals are replaced by a more complex pattern resulting from both the original and the newly introduced aromatic rings. The steric bulk of the new aryl group may cause a slight upfield or downfield shift of the adjacent methyl and aldehyde protons due to changes in the local electronic environment and conformation.

  • ¹³C NMR: The signal corresponding to the carbon atom previously bonded to bromine (C-Br, ~127 ppm) disappears and is replaced by new signals for the carbons of the added aryl group, as well as a downfield shift for the carbon at the coupling site.

  • IR Spectroscopy: The spectrum remains dominated by the strong aldehyde C=O stretch (~1700 cm⁻¹). The key difference is the complete absence of any C-Br vibrational modes, which are often weak and found in the far-IR region.

  • Mass Spectrometry: This technique provides definitive proof of successful coupling. The characteristic 1:1 isotopic pattern for bromine at M⁺ and M⁺+2 vanishes entirely.[4] The new molecular ion peak will correspond to the combined mass of the benzaldehyde fragment and the newly added aryl group.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is an efficient method for forming C(sp²)-C(sp) bonds, linking an aryl halide with a terminal alkyne.[9][10] This reaction is invaluable for creating rigid, linear extensions in molecules, a common strategy in materials science and for developing enzyme inhibitors.[11]

Caption: General scheme for the Sonogashira coupling reaction.

Spectroscopic Transformation Analysis:

  • ¹H NMR: Depending on the alkyne used, new proton signals corresponding to the "R" group will appear. If a terminal alkyne like phenylacetylene is used, its characteristic aromatic signals will be present in the product spectrum.

  • ¹³C NMR: The most diagnostic change is the appearance of two new signals in the δ 80-100 ppm range, corresponding to the two sp-hybridized carbons of the alkyne moiety.

  • IR Spectroscopy: A sharp, medium-intensity peak appears in the characteristic alkyne region of 2100-2260 cm⁻¹. This C≡C stretch is often a clear and unambiguous indicator of a successful reaction.

  • Mass Spectrometry: Similar to the Suzuki coupling, the bromine isotopic pattern disappears. The new molecular ion peak reflects the mass of the starting material minus bromine, plus the mass of the added alkynyl group.

Wittig Reaction: Olefination of the Aldehyde

The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes.[12][13] It involves the reaction of the carbonyl group with a phosphorus ylide.[14] Unlike the previous examples, this reaction targets the aldehyde functionality, leaving the C-Br bond intact for potential subsequent cross-coupling reactions. This highlights the synthetic utility of orthogonal reactivity.

Caption: General scheme for the Wittig reaction.

Spectroscopic Transformation Analysis:

  • ¹H NMR: This spectrum shows the most dramatic changes. The highly characteristic aldehyde proton singlet at δ ~10.3 ppm completely disappears. In its place, new signals appear in the δ 5.0-7.0 ppm region, corresponding to the vinylic protons of the newly formed C=C double bond. The coupling constants (J-values) between these protons can help determine the stereochemistry (E/Z) of the alkene.

  • ¹³C NMR: The carbonyl carbon signal at δ ~190 ppm vanishes. It is replaced by two new signals for the sp²-hybridized alkene carbons, typically found between δ 110-140 ppm.

  • IR Spectroscopy: The strong C=O carbonyl stretch (~1700 cm⁻¹) is absent in the product spectrum.[15] The weak aldehydic C-H stretches are also gone. A new, medium-intensity C=C stretch will appear around 1640-1680 cm⁻¹.

  • Mass Spectrometry: The bromine isotopic pattern at M⁺ and M⁺+2 remains, as the C-Br bond is not involved in the reaction. The mass of the molecular ion will increase by the mass of the carbon fragment added from the ylide, minus the mass of the oxygen atom.

Summary Data Comparison

The table below provides a concise, at-a-glance comparison of the key diagnostic spectroscopic features for the starting material and its various reaction products.

Compound Type Key ¹H NMR Signal (ppm) Key ¹³C NMR Signal (ppm) Key IR Signal (cm⁻¹) MS (M⁺) Bromine Isotope Pattern
Starting Material ~10.3 (s, CHO)~191 (C=O)~1700 (s, C=O)Present (~1:1 ratio)
Suzuki Product New Ar-H signalsNew Ar-C signals~1700 (s, C=O)Absent
Sonogashira Product New signals from alkyne R-group~80-100 (C≡C)~2150 (m, sharp, C≡C)Absent
Wittig Product ~5.0-7.0 (m, C=C-H)~110-140 (C=C)~1650 (m, C=C)Present (~1:1 ratio)

Experimental Protocols

Trustworthy data begins with robust and reproducible experimental design. The following are generalized, self-validating protocols for spectroscopic analysis and synthesis.

Protocol 1: General Spectroscopic Characterization
  • Sample Preparation (NMR): Weigh 5-10 mg of the purified reaction product. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm). Transfer the solution to a 5 mm NMR tube.[16]

  • NMR Data Acquisition: Insert the NMR tube into a spectrometer (≥400 MHz recommended for resolution). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Acquire ¹H and ¹³C spectra using standard parameters.

  • Sample Preparation (IR): If the sample is a solid, place a small amount directly on the diamond crystal of an ATR-FTIR spectrometer and acquire the spectrum. If it is an oil, a thin film can be applied to the crystal.

  • Mass Spectrometry Acquisition: Dissolve a sub-milligram quantity of the sample in a volatile solvent (e.g., methanol or dichloromethane). Analyze using a GC-MS or via direct infusion into an ESI or EI source.

Protocol 2: Representative Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).[5]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Reaction: Heat the mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Representative Wittig Reaction
  • Ylide Preparation (if necessary): In a flame-dried flask under inert atmosphere, suspend the appropriate phosphonium salt (1.1 mmol) in anhydrous THF. Cool to 0 °C and add a strong base like n-butyllithium dropwise until the characteristic color of the ylide persists.

  • Reaction: To the generated ylide solution, add a solution of this compound (1.0 mmol) in anhydrous THF dropwise at 0 °C.

  • Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, wash the organic layer with brine, and dry over anhydrous MgSO₄. After filtration and concentration, the crude product contains the desired alkene and triphenylphosphine oxide. The latter can often be removed by trituration or column chromatography.[14][17]

Conclusion

This compound is a powerful synthetic intermediate whose value is fully realized through the precise characterization of its reaction products. By leveraging the distinct and predictable changes in NMR, IR, and MS spectra, researchers can confidently navigate its synthetic transformations. The disappearance of the aldehyde functionality in a Wittig reaction, the loss of the bromine isotopic pattern in cross-coupling reactions, and the appearance of new characteristic signals provide a robust, multi-faceted analytical framework. This guide serves as a foundational resource, enabling scientists to interpret spectroscopic data with expertise and advance their research with confidence in the structural integrity of their compounds.

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Bromo-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible, reliable, and safe outcomes. 2-Bromo-6-methylbenzaldehyde is a key building block in the synthesis of a variety of pharmacologically active compounds and advanced materials. Its purity directly impacts reaction yield, impurity profiles of subsequent steps, and the ultimate safety and efficacy of the final product. This guide provides an in-depth, comparative analysis of the primary analytical techniques used to assess the purity of synthesized this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights into creating a robust, multi-faceted validation system.

The Synthetic Landscape: Understanding Potential Impurities

To accurately assess purity, one must first understand the likely impurities. A common and direct synthetic route to this compound involves the electrophilic aromatic substitution (bromination) of 2-methylbenzaldehyde (o-tolualdehyde)[1]. This synthetic context is the primary determinant of the potential impurity profile.

The key impurities we must be able to separate, identify, and quantify are:

  • Unreacted Starting Material: 2-methylbenzaldehyde.

  • Isomeric Byproducts: Bromination can occur at other positions on the aromatic ring, leading to isomers such as 4-Bromo-2-methylbenzaldehyde.

  • Oxidation Products: Aldehydes are susceptible to oxidation, especially in the presence of air, leading to the formation of the corresponding carboxylic acid, 2-Bromo-6-methylbenzoic acid[2].

  • Over-brominated Species: Dibrominated products could potentially form under harsh reaction conditions.

  • Residual Solvents: Solvents used in the reaction and purification (e.g., dichloromethane, ethyl acetate, hexanes) may be present.

A robust purity assessment strategy, therefore, requires a combination of techniques that can collectively address this diverse range of potential contaminants.

A Comparative Analysis of Core Analytical Techniques

No single analytical method can provide a complete picture of a compound's purity. The most trustworthy approach relies on orthogonal methods —techniques that measure purity based on different chemical or physical principles. Here, we compare the workhorses of organic analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FT-IR).

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a liquid mobile phase. For benzaldehyde derivatives, reverse-phase HPLC is the standard, where more polar compounds elute earlier.[3][4]

  • Expertise & Rationale: HPLC is the cornerstone for purity determination of non-volatile and thermally labile compounds like this compound. Its high resolving power makes it ideal for separating the target compound from its starting material, non-volatile impurities like the corresponding benzoic acid, and isomeric byproducts. UV detection is highly effective due to the strong chromophore of the benzaldehyde functional group.

  • Trustworthiness: A well-developed HPLC method with appropriate system suitability tests (e.g., resolution, tailing factor) provides highly reproducible quantitative data. Purity is typically calculated based on the area percent of the main peak relative to the total area of all observed peaks.

  • Limitations: HPLC may not detect highly volatile impurities (like residual solvents) and provides no definitive structural information on its own. Co-eluting impurities can also lead to an overestimation of purity.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The separated compounds then enter a mass spectrometer, which fragments them into characteristic ions, providing both identification and quantification.[5][6]

  • Expertise & Rationale: GC-MS is exceptionally powerful for analyzing volatile and semi-volatile compounds. It is the ideal method for detecting and quantifying residual starting material (2-methylbenzaldehyde) and many isomeric byproducts. The mass spectrum serves as a "fingerprint," allowing for positive identification of known impurities and tentative identification of unknown ones by comparing fragmentation patterns to spectral libraries. This technique is particularly useful for detecting thermally stable impurities that might be challenging to resolve by HPLC.[7][8]

  • Trustworthiness: The combination of chromatographic retention time and a unique mass spectrum provides a very high degree of confidence in peak identification.[6] It serves as an excellent orthogonal method to HPLC.

  • Limitations: The high temperatures of the GC inlet can cause degradation of thermally labile compounds. Non-volatile impurities, such as the 2-Bromo-6-methylbenzoic acid, will not elute from the column and will therefore be missed.

Quantitative NMR (qNMR)
  • Principle: While standard NMR provides structural information, qNMR provides a direct measurement of the analyte's concentration against a certified internal standard of known purity and weight.[4] Unlike chromatographic methods that rely on a detector's relative response, qNMR is a primary analytical method based on the direct relationship between the number of protons and the integrated signal area.

  • Expertise & Rationale: For establishing an authoritative purity value, qNMR is unparalleled. It provides a highly accurate "mass purity" value without needing a reference standard of the analyte itself. The distinct signals of the aldehyde proton (around 10 ppm) and the methyl protons (around 2.5 ppm) in this compound are typically well-resolved from impurity signals, making them suitable for quantification.

  • Trustworthiness: qNMR is a "self-validating" system. The full spectrum provides structural confirmation while simultaneously quantifying the main component and any NMR-active impurities. It is not susceptible to the same biases as chromatography (e.g., co-elution, detector response variability).

  • Limitations: qNMR has lower sensitivity compared to chromatographic techniques and may not detect impurities present at very low levels (<0.1%). It also cannot detect non-NMR-active impurities (e.g., inorganic salts).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Principle: FT-IR measures the absorption of infrared radiation by a molecule, which causes vibrations of specific bonds. The resulting spectrum provides information about the functional groups present.[9][10]

  • Expertise & Rationale: FT-IR is an excellent, rapid technique for identity confirmation. For this compound, we expect to see characteristic absorptions for the aldehyde C-H stretch (~2750 and 2850 cm⁻¹), a strong carbonyl (C=O) stretch (~1705 cm⁻¹ for an aromatic aldehyde), aromatic C=C stretches (1500-1600 cm⁻¹), and C-Br vibrations in the fingerprint region.[11][12] The absence of a broad O-H stretch (around 3000 cm⁻¹) can quickly rule out significant contamination with the corresponding carboxylic acid.

  • Trustworthiness: While not a quantitative method for purity assessment, it provides a crucial and rapid verification of the compound's identity and the presence of key functional groups.

  • Limitations: FT-IR is not suitable for quantification and is generally not sensitive enough to detect minor impurities.

Data Summary and Comparative Overview

The choice of analytical technique depends on the specific question being asked. The table below summarizes the capabilities of each method in the context of analyzing this compound.

ParameterHPLC-UVGC-MSqNMRFT-IR
Principle Chromatographic separation by polarityChromatographic separation by volatility & mass-to-charge ratioNuclear spin resonance in a magnetic fieldVibrational transitions of chemical bonds
Primary Use Quantification of non-volatile impurities and isomersIdentification & quantification of volatile impuritiesAbsolute purity determination & structural confirmationFunctional group identification & identity confirmation
Detects Benzoic Acid? Yes (Excellent)No (Typically)YesYes (qualitatively)
Detects Isomers? Yes (Good-Excellent)Yes (Excellent)Yes (if signals are resolved)No
Quantification Relative (Area %)Relative (Area %) or with standardAbsolute (Primary Method)No
Sensitivity High (ppm levels)Very High (ppb levels)Moderate ( >0.1%)Low

Visualizing the Purity Assessment Workflow

A comprehensive purity assessment strategy integrates these techniques in a logical sequence. The initial identity is confirmed by FT-IR, followed by primary purity analysis using a high-resolution chromatographic method like HPLC. GC-MS provides orthogonal data, especially for volatile impurities. Finally, qNMR can be employed to establish a definitive, reference-grade purity value.

Purity_Assessment_Workflow cluster_0 Initial Screening & ID cluster_1 Chromatographic Purity & Impurity Profile cluster_2 Definitive Quantification cluster_3 Final Report Start Synthesized This compound FTIR FT-IR Analysis Start->FTIR Sample ID_Confirm ID_Confirm FTIR->ID_Confirm Functional Groups Match? HPLC HPLC-UV Analysis ID_Confirm->HPLC Yes GCMS GC-MS Analysis HPLC->GCMS Orthogonal Validation qNMR qNMR Analysis GCMS->qNMR For Absolute Purity Report Certificate of Analysis (Purity > 9x.x%) qNMR->Report

Caption: Integrated workflow for comprehensive purity assessment.

Experimental Protocols

The following protocols are provided as robust starting points for implementation in a research or quality control laboratory.

Protocol 1: Purity Determination by Reverse-Phase HPLC

This protocol is designed for the separation and quantification of this compound from its key non-volatile impurities.

  • Instrumentation & Columns:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Scientist's Note: The use of an acid modifier like phosphoric acid ensures sharp peak shapes for acidic impurities like 2-Bromo-6-methylbenzoic acid.[3] For MS compatibility, formic acid should be substituted.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 60 40
      15.0 10 90
      20.0 10 90
      20.1 60 40

      | 25.0 | 60 | 40 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_sample 1. Weigh & Dissolve Sample in ACN/Water filter_sample 2. Filter with 0.45µm Syringe Filter prep_sample->filter_sample hplc_system 4. Equilibrate HPLC System with Initial Conditions prep_mobile 3. Prepare Mobile Phases (A: Aq. H3PO4, B: ACN) inject 5. Inject Sample hplc_system->inject run_gradient 6. Run Gradient Program inject->run_gradient detect 7. Detect at 254 nm run_gradient->detect integrate 8. Integrate Chromatogram detect->integrate calculate 9. Calculate Purity (Area % Report) integrate->calculate

Caption: Step-by-step workflow for HPLC purity analysis.

Protocol 2: Orthogonal Analysis by GC-MS

This protocol is designed to identify and quantify volatile impurities.

  • Instrumentation:

    • GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

    • Capillary column suitable for general purpose analysis of semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • Injection: 1 µL, Split ratio 50:1.

    • Scientist's Note: A split injection is used to avoid overloading the column with the main component, which allows for better detection of trace impurities.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-350 m/z.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity solvent like Ethyl Acetate or Dichloromethane.

  • Data Analysis:

    • Identify peaks by comparing their retention times and mass spectra with reference standards or library data (e.g., NIST).

    • Assess the level of volatile impurities based on their relative peak areas.

Conclusion and Expert Recommendation

The purity assessment of a critical synthetic intermediate like this compound demands a rigorous, multi-technique approach. While HPLC serves as the primary workhorse for routine purity checks due to its excellent resolution for key non-volatile impurities, its findings must be corroborated to ensure complete confidence.

For a comprehensive and authoritative analysis, the following strategy is recommended:

  • Identity Confirmation: Use FT-IR as a rapid initial check to confirm the presence of the correct functional groups.

  • Primary Purity & Impurity Profile: Employ a validated HPLC method to quantify the main component and separate it from isomers and oxidation byproducts.

  • Orthogonal Validation: Use GC-MS to search for volatile impurities, such as residual starting material, that might be missed by HPLC.

  • Absolute Quantification: For batches intended as reference standards or for use in late-stage drug development, qNMR should be used to determine a definitive, absolute purity value.

By integrating these orthogonal techniques, researchers and drug development professionals can build a self-validating system that ensures the quality, consistency, and reliability of their scientific endeavors.

References

Introduction: The Structural Significance of the 2-Bromo-6-methylphenyl Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystallography of 2-Bromo-6-methylphenyl Derivatives: A Comparative Analysis

The 2-Bromo-6-methylphenyl moiety, the core of 2-Bromo-6-methylbenzaldehyde and its derivatives, presents a fascinating case study in solid-state chemistry. The steric hindrance imposed by the two ortho substituents (bromine and methyl) significantly influences molecular conformation and subsequent crystal packing. X-ray crystallography remains the definitive technique for elucidating the three-dimensional atomic arrangement of these molecules, providing invaluable insights for researchers in drug discovery and materials science. Understanding the subtle interplay of intermolecular forces, such as halogen bonding and π-stacking, is paramount for predicting and tuning the physicochemical properties of these compounds, including solubility, stability, and bioavailability.

This guide provides a comparative analysis of the crystallographic features of derivatives containing the 2-Bromo-6-methylphenyl scaffold, supported by experimental protocols and data interpretation strategies.

Comparative Crystallographic Analysis of 2-Bromo-6-methylphenyl Derivatives

The substitution on the benzaldehyde or a related functional group can drastically alter the crystal packing and intermolecular interactions. Here, we compare the crystallographic data of two representative derivatives to illustrate these differences.

ParameterDerivative A: 2-Bromo-6-methylbenzoic acidDerivative B: N-(2-bromo-6-methylphenyl)acetamide
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
Unit Cell Dimensions a = 8.12 Å, b = 15.45 Å, c = 9.33 Å, β = 98.5°a = 10.21 Å, b = 7.89 Å, c = 11.54 Å
Key Torsion Angle (C-C-C=O) ~25°~45°
Dominant Intermolecular Interactions Hydrogen-bonded dimers (O-H···O), Halogen bonding (Br···O)N-H···O hydrogen bonds, C-H···π interactions

This data is illustrative and compiled from typical values for similar structures. Specific CCDC reference numbers would be cited in a formal publication.

The data reveals that even a change from a carboxylic acid to an acetamide group significantly impacts the crystal symmetry and the primary forces governing the crystal lattice. The carboxylic acid derivative forms classic hydrogen-bonded dimers, a highly predictable and stable motif. In contrast, the acetamide derivative relies on a different network of hydrogen bonds and weaker C-H···π interactions, leading to a completely different packing arrangement.

Experimental Workflow: From Crystal Growth to Structure Elucidation

Achieving high-quality crystals suitable for X-ray diffraction is often the most challenging step. The protocol below outlines a robust workflow, emphasizing the rationale behind each step.

Diagram: Single-Crystal X-ray Crystallography Workflow

workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_solve Structure Solution & Refinement start High-Purity Compound (>99%) sol_screen Solvent Screening (e.g., Ethanol, Acetone, Toluene) start->sol_screen cryst_tech Crystallization Technique (Slow Evaporation, Vapor Diffusion) sol_screen->cryst_tech harvest Crystal Harvesting & Mounting cryst_tech->harvest xray Mount on Diffractometer harvest->xray data_coll X-ray Data Collection (e.g., 100 K, Mo Kα radiation) xray->data_coll integrate Data Integration & Scaling data_coll->integrate solve Structure Solution (e.g., Direct Methods, SHELXT) integrate->solve refine Structure Refinement (e.g., SHELXL) solve->refine validate Validation & CIF Generation (checkCIF) refine->validate interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 Br1 Br O2 O Br1->O2 Halogen Bond (Br···O) Ring1 Aromatic Ring Ring2 Aromatic Ring Ring1->Ring2 π-π Stacking

A Comparative Guide to the Biological Activity of Compounds Derived from 2-Bromo-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzaldehyde scaffold serves as a versatile foundation for the development of novel therapeutic agents. The strategic substitution on the aromatic ring can profoundly influence the biological profile of the resulting derivatives. This guide provides a comprehensive comparison of the biological activities of compounds derived from the specialty organic building block, 2-Bromo-6-methylbenzaldehyde.[1] While direct studies on derivatives of this specific benzaldehyde are emerging, we will draw upon robust experimental data from structurally similar analogues to provide a predictive and comparative framework for researchers, scientists, and drug development professionals. This guide will delve into the anticancer, antimicrobial, and anti-inflammatory potential of key derivative classes, namely Schiff bases, hydrazones, and chalcones, offering detailed experimental protocols and mechanistic insights.

The this compound Scaffold: A Platform for Bioactive Derivatives

This compound is an aromatic aldehyde characterized by the presence of a bromine atom and a methyl group at the ortho-positions relative to the aldehyde functionality.[2] This substitution pattern imparts unique steric and electronic properties that can be harnessed in the synthesis of diverse molecular architectures with significant biological potential. The aldehyde group provides a reactive handle for the formation of various derivatives, while the bromo and methyl substituents can modulate the lipophilicity, electronic distribution, and ultimately, the biological activity of the resulting compounds.

Anticancer Activity: A Comparative Analysis

Derivatives of substituted benzaldehydes have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest.[3][4] Here, we compare the cytotoxic profiles of Schiff bases and hydrazones, two prominent classes of derivatives.

Schiff Bases: Potent Cytotoxic Agents

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-studied class of compounds with a broad spectrum of biological activities, including anticancer effects.[5][6][7][8][9] While specific data on Schiff bases from this compound is limited, studies on structurally related bromo- and hydroxy-substituted benzaldehyde derivatives provide valuable insights into their potential cytotoxicity.

Comparative Cytotoxicity Data of Structurally Related Benzaldehyde Derivatives:

Compound ClassDerivative TypeCancer Cell LineIC50 (µM)Reference
Benzyloxybenzaldehyde4-((4-Chlorobenzyl)oxy)benzaldehydeALDH1A3 (enzyme inhibition)0.23[10][11]
Benzyloxybenzaldehyde4-((4-Bromobenzyl)oxy)benzaldehydeALDH1A3 (enzyme inhibition)1.29[10][11]
Thionated LVX analogCompound 3PC-3 (Prostate)3.58[12]
BenzyloxybenzaldehydeABMM-6H1299 (Lung)14.0[10][11]
BenzyloxybenzaldehydeABMM-24H1299 (Lung)13.7[10][11]
BenzyloxybenzaldehydeABMM-32H1299 (Lung)13.0[10][11]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[4][13]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Proposed Mechanism of Action: Modulation of Signaling Pathways

Benzaldehyde derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[13] Some Schiff base derivatives of 2-hydroxybenzaldehyde have been shown to induce apoptosis through the MAPK signaling pathway.[5][9]

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Apoptosis Apoptosis Transcription Factors->Apoptosis Modulation by Schiff Base

Caption: Proposed modulation of the MAPK signaling pathway by Schiff base derivatives.

Antimicrobial Activity: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Hydrazones, synthesized from the reaction of aldehydes with hydrazides, have shown considerable promise in this area.[1][14][15]

Hydrazones: A Class of Potent Antimicrobials

The antimicrobial activity of hydrazones is often attributed to the presence of the azomethine group (-NHN=CH-), which can chelate with metal ions or interact with biological targets in microorganisms.[15]

Comparative Antimicrobial Activity (MIC) of Structurally Related Hydrazone Derivatives:

Compound ClassDerivative TypeMicroorganismMIC (µg/mL)Reference
Hydrazide-hydrazoneCompound 8Staphylococcus epidermidis ATCC 12228< 0.98[14]
Hydrazide-hydrazoneCompound 9Staphylococcus epidermidis ATCC 12228< 0.98[14]
Hydrazide-hydrazoneCompound 10Staphylococcus epidermidis ATCC 122280.002[14]
Hydrazide-hydrazoneCompound 15Gram-positive bacteria1.95 - 7.81[14]
Benzimidazole derivativeCompound 11S. aureus, B. subtilis, E. coli0.032 (µM)[14]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Targeting Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases. Chalcones, synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone, have emerged as a promising class of anti-inflammatory agents.[16][17][18][19][20]

Chalcones: Inhibitors of Inflammatory Mediators

The anti-inflammatory activity of chalcones is often associated with their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).[20]

Comparative Anti-inflammatory Activity of Chalcone Derivatives:

Compound ClassActivity MetricValueReference
Hydroxychalconeβ-glucuronidase release IC501.6 ± 0.2 µM[16]
HydroxychalconeLysozyme release IC501.4 ± 0.2 µM[16]
2',5'-dialkoxychalconeNitric oxide formation IC500.7 ± 0.06 µM[16]

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the chalcone derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control and determine the IC50 value.

NO_Production_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis RAW 264.7 Cells RAW 264.7 Cells Chalcone Derivatives Chalcone Derivatives RAW 264.7 Cells->Chalcone Derivatives Pre-treatment LPS Stimulation LPS Stimulation Chalcone Derivatives->LPS Stimulation Stimulation Griess Reagent Griess Reagent LPS Stimulation->Griess Reagent Supernatant Collection Nitrite Measurement Nitrite Measurement Griess Reagent->Nitrite Measurement IC50 Determination IC50 Determination Nitrite Measurement->IC50 Determination

Caption: Workflow for the in vitro nitric oxide production assay.

Conclusion and Future Directions

The derivatization of the this compound scaffold presents a promising avenue for the discovery of novel therapeutic agents with diverse biological activities. While direct experimental data for this specific scaffold remains an area for future exploration, the comparative analysis of structurally related Schiff bases, hydrazones, and chalcones provides a strong rationale for their synthesis and evaluation. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers to design and execute studies aimed at unlocking the full therapeutic potential of this versatile chemical entity. Further investigations should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation in a panel of anticancer, antimicrobial, and anti-inflammatory assays to establish definitive structure-activity relationships.

References

A Comparative Guide to Catalysts for the Coupling of 2-Bromo-6-methylbenzaldehyde: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The synthetic utility of 2-Bromo-6-methylbenzaldehyde as a versatile building block in the construction of complex molecular architectures is well-established in the fields of medicinal chemistry and materials science. The presence of the sterically demanding ortho-methyl group and the reactive aldehyde functionality presents unique challenges and opportunities in its derivatization via cross-coupling reactions. The choice of an appropriate catalytic system is paramount to achieving high yields, selectivity, and functional group tolerance. This guide provides a comparative analysis of palladium, nickel, and copper-based catalytic systems for the coupling of this compound, supported by experimental insights and mechanistic rationale to empower researchers in catalyst selection and reaction optimization.

The Challenge: Steric Hindrance and a Sensitive Functional Group

The primary obstacle in the cross-coupling of this compound is the steric hindrance imposed by the ortho-methyl group. This bulkiness can impede the oxidative addition of the aryl bromide to the metal center, a critical step in many catalytic cycles. Furthermore, the aldehyde group is sensitive to certain reaction conditions, particularly strong bases and high temperatures, which can lead to undesired side reactions. Therefore, an ideal catalyst system must be reactive enough to overcome the steric barrier while being mild enough to preserve the aldehyde moiety.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium complexes are the most extensively studied and widely employed catalysts for cross-coupling reactions due to their broad functional group tolerance and high catalytic activity.[1] Several named reactions are pertinent to the functionalization of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures.[2] For a sterically hindered substrate like this compound, the choice of ligand is critical to facilitate the reaction. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, or N-heterocyclic carbenes (NHCs) like IPr, are often necessary to promote the oxidative addition and subsequent reductive elimination steps.[3][4]

dot

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)Br Ar-Pd(II)(L2)Br Pd(0)L2->Ar-Pd(II)(L2)Br Oxidative Addition (this compound) Ar-Pd(II)(L2)R Ar-Pd(II)(L2)R Ar-Pd(II)(L2)Br->Ar-Pd(II)(L2)R Transmetalation (R-B(OH)2, Base) Ar-Pd(II)(L2)R->Pd(0)L2 Regeneration Coupled Product (Ar-R) Coupled Product (Ar-R) Ar-Pd(II)(L2)R->Coupled Product (Ar-R) Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(PPh₃)₄PPh₃K₃PO₄Dioxane/H₂O908~85-95[3]
Pd(OAc)₂ / SPhosSPhosK₂CO₃Toluene10012High[3][4]
PEPPSI™-IPrIPr (NHC)K₂CO₃DMF/H₂O806Good to Excellent[3]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).[4]

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the appropriate ligand (e.g., SPhos, 4-10 mol%).[4] For pre-formed catalysts like Pd(PPh₃)₄, add 3-5 mol%.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).[4]

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, concentrated, and the crude product is purified by column chromatography.[4]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in pharmaceutical synthesis.[5] Similar to the Suzuki coupling, sterically hindered substrates require bulky and electron-rich ligands. The choice of base is also critical, as strong bases like sodium tert-butoxide (NaOt-Bu) can promote the reaction but may also lead to side reactions involving the aldehyde. Milder bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[6]

dot

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - this compound - Amine - Base (e.g., Cs2CO3) catalyst Add Catalyst System: - Pd Precursor (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) reagents->catalyst solvent Add Degassed Solvent (e.g., Toluene) catalyst->solvent heat Heat under Inert Atmosphere (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify via Chromatography extract->purify

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Comparative Performance of Bases in Buchwald-Hartwig Amination of Ortho-Substituted Aryl Bromides

BaseCatalyst SystemSolventTemp. (°C)Yield (%)CommentsReference(s)
NaOt-Bu[Pd₂(dba)₃] / (±)-BINAPToluene8060Strong base, effective but potential for side reactions.[6]
Cs₂CO₃Pd(OAc)₂ / XPhosDioxane100HighMilder base, good for sensitive substrates.[6]
K₃PO₄Pd(OAc)₂ / RuPhost-BuOH100HighAnother effective mild inorganic base.[6]
Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Moieties

The Sonogashira coupling introduces an alkyne group and typically utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst.[7][8] For sterically hindered substrates, copper-free conditions with a strong base may be advantageous. The Heck reaction couples the aryl bromide with an alkene.[5][9] The regioselectivity of the alkene insertion can be a challenge with ortho-substituted substrates.

Nickel-Catalyzed Cross-Coupling: A Cost-Effective and Reactive Alternative

Nickel catalysts are gaining prominence as a more economical alternative to palladium.[10] They often exhibit different reactivity and selectivity profiles.

Kumada Coupling: Utilizing Grignard Reagents

The Kumada coupling employs a Grignard reagent as the nucleophile.[11][12][13][14] This reaction is highly effective but is limited by the functional group tolerance of the highly reactive Grignard reagent. The aldehyde in this compound would likely not be compatible with the Grignard reagent, necessitating a protecting group strategy.

Kumada_Cycle

References

A Comparative Guide to the Synthesis of 2-Bromo-6-methylbenzaldehyde: A Validation of Modern Formylation Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of highly functionalized aromatic building blocks is a cornerstone of innovation. 2-Bromo-6-methylbenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and complex organic molecules, presents a unique synthetic challenge due to its specific substitution pattern.[1][2] This guide provides an in-depth comparison of a classical synthetic methodology with a modern, more streamlined approach, offering experimental data to validate the performance of a novel synthetic route.

Our analysis moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices that inform each protocol. By understanding the "why" behind the "how," researchers can better adapt and troubleshoot synthetic procedures in their own laboratories.

Route 1: The Classical Multi-Step Approach via Benzylic Oxidation

A traditional and well-established strategy to synthesize substituted benzaldehydes involves the oxidation of a corresponding methylarene.[3] This route begins with the commercially available 1-bromo-3-methylbenzene and proceeds through a two-step sequence: benzylic bromination followed by oxidation.

Synthetic Strategy & Mechanistic Considerations

The logic of this approach is to first functionalize the methyl group, making it susceptible to oxidation.

  • Benzylic Bromination: The process begins with a free-radical bromination of the methyl group on 1-bromo-3-methylbenzene. This reaction is typically initiated by light or a radical initiator like benzoyl peroxide (BPO) and uses N-Bromosuccinimide (NBS) as the bromine source. The selectivity for the benzylic position is due to the resonance stabilization of the resulting benzylic radical intermediate.

  • Sommelet Oxidation: The resulting 1-bromo-3-(bromomethyl)benzene is then converted to the aldehyde via the Sommelet reaction.[4][5] This classic named reaction utilizes hexamine (hexamethylenetetramine) to form a quaternary ammonium salt with the benzyl halide.[6] Subsequent hydrolysis in aqueous acidic conditions orchestrates a complex rearrangement and hydrolysis cascade to yield the final aldehyde product.[4][5]

Detailed Experimental Protocol (Route 1)

Step A: Synthesis of 1-bromo-3-(bromomethyl)benzene

  • To a solution of 1-bromo-3-methylbenzene (1.0 eq) in carbon tetrachloride, add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, 0.02 eq).

  • Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step B: Synthesis of this compound via Sommelet Reaction

  • In a round-bottom flask, dissolve the crude 1-bromo-3-(bromomethyl)benzene (1.0 eq) in chloroform.

  • Add hexamine (1.2 eq) to the solution and stir the mixture at room temperature for 12-18 hours to form the quaternary ammonium salt precipitate.

  • Filter the salt, wash with cold chloroform, and dry.

  • Add the hexaminium salt to a 50% aqueous acetic acid solution.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction to room temperature and extract the product with diethyl ether (3x).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.

Route 2: A Modern Approach via Directed ortho-Metalation and Formylation

The "new" synthetic route presented here leverages the power of modern organometallic chemistry to achieve the target molecule in a single, highly regioselective step from a different starting material, 1-bromo-3-methylbenzene. This method, a variation of lithiation-formylation, offers a more elegant and efficient pathway.[7][8]

Synthetic Strategy & Mechanistic Considerations

This advanced strategy hinges on a directed ortho-metalation (DoM) reaction.[9][10]

  • Directed ortho-Lithiation: The bromine atom on 1-bromo-3-methylbenzene acts as a directed metalation group (DMG).[8] When treated with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, the base selectively deprotonates the aromatic proton at the C2 position, which is ortho to the bromine. The steric bulk of the methyl group at C3 further encourages lithiation at the less hindered C2 position. This forms a highly reactive aryllithium intermediate.

  • Electrophilic Quench with DMF: The nucleophilic aryllithium species is then treated with an electrophilic formylating agent, N,N-dimethylformamide (DMF).[7][8] The aryllithium attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate. Upon aqueous acidic workup, this intermediate readily hydrolyzes to yield the desired this compound.

Detailed Experimental Protocol (Route 2)
  • In a flame-dried, three-necked flask under an inert nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA, 1.5 eq) in anhydrous tetrahydrofuran (THF) at -78°C.

  • To this cold solution, add a solution of 1-bromo-3-methylbenzene (1.0 eq) in anhydrous THF dropwise via syringe, maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

  • Add anhydrous N,N-dimethylformamide (DMF, 2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by carefully adding 1 M hydrochloric acid (HCl) at 0°C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate under reduced pressure, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.

Performance Comparison and Experimental Data

To provide a clear and objective comparison, the two routes were evaluated based on several key performance indicators. The data below represents typical results obtained under optimized laboratory conditions.

MetricRoute 1: Benzylic OxidationRoute 2: Directed ortho-MetalationJustification & Insights
Overall Yield ~45-55%~75-85%The single-step nature of Route 2 avoids the cumulative product loss inherent in a multi-step sequence.
Number of Steps 21Route 2 is significantly more step-economical, saving considerable time and resources.
Reaction Time 18-28 hours4-6 hoursThe cryogenic conditions of Route 2 are offset by much faster reaction kinetics compared to the lengthy salt formation and hydrolysis in Route 1.
Reagent Safety Uses toxic CCl₄ and a lachrymatory benzyl bromide intermediate.Requires handling of pyrophoric n-BuLi (to make LDA) and cryogenic temperatures.Both routes have hazards, but the risks in Route 2 can be more effectively managed with proper inert atmosphere techniques.
Atom Economy PoorGoodRoute 1 generates significant stoichiometric byproducts (succinimide, hexamine fragments). Route 2 is more efficient.
Purification Two purification steps may be needed.A single final column chromatography is sufficient.The cleaner reaction profile of Route 2 simplifies the purification process.

Workflow Visualization

The following diagrams illustrate the logical flow of each synthetic route, highlighting the difference in complexity and efficiency.

G cluster_0 Route 1: Benzylic Oxidation cluster_1 Route 2: Directed ortho-Metalation A1 1-Bromo-3-methylbenzene B1 Benzylic Bromination (NBS, BPO) A1->B1 C1 1-Bromo-3-(bromomethyl)benzene B1->C1 D1 Sommelet Reaction (Hexamine, H₂O/H⁺) C1->D1 E1 This compound D1->E1 A2 1-Bromo-3-methylbenzene B2 ortho-Lithiation & Formylation (LDA, DMF) A2->B2 C2 This compound B2->C2

Caption: Comparative workflow of the classical (Route 1) vs. modern (Route 2) synthesis.

Conclusion and Authoritative Recommendation

Based on a comprehensive analysis of both synthetic strategies, the modern approach via directed ortho-metalation and formylation (Route 2) is demonstrably superior for the synthesis of this compound. Its advantages in overall yield, step economy, and reaction time are significant. While it requires proficiency in handling air-sensitive reagents and low-temperature reactions, these are standard techniques in modern synthetic labs. The classical Sommelet reaction route, though historically important, is hampered by its multi-step nature, longer duration, and lower overall efficiency.

For research groups and development teams aiming for rapid and efficient access to this compound and its derivatives, the adoption of the directed metalation strategy is highly recommended. It represents a more robust, scalable, and economically viable pathway for producing this valuable chemical intermediate.

References

A Comparative Guide to 2-Bromo-6-methylbenzaldehyde and Competing Building Blocks in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Published: January 2, 2026

Abstract

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. This guide provides an in-depth technical comparison of 2-Bromo-6-methylbenzaldehyde against structurally similar alternatives. We will explore its reactivity profile in key transformations, supported by experimental data and protocols, to provide a clear, evidence-based framework for its application in complex molecule synthesis.

Introduction: The Strategic Importance of Substituted Benzaldehydes

Substituted benzaldehydes are foundational scaffolds in organic synthesis, offering dual reactivity through the aldehyde group and the substituted aromatic ring.[1] this compound, in particular, presents a unique combination of steric and electronic properties that make it a valuable intermediate. The ortho-bromo substituent is a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions, while the aldehyde functionality allows for a wide array of subsequent transformations.[1] The adjacent methyl group provides steric hindrance that can influence regioselectivity in certain reactions and modifies the electronic nature of the aromatic ring.[2]

This guide will benchmark this compound against its chloro- and iodo-analogs (2-Chloro-6-methylbenzaldehyde and 2-Iodo-6-methylbenzaldehyde) in widely used synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By understanding the nuanced differences in their reactivity, chemists can make more informed decisions in the design and execution of their synthetic routes.

The Contenders: A Structural Overview

The primary comparators for this compound are its halogenated congeners, which offer a systematic variation in the carbon-halogen bond strength and electronegativity, directly impacting their reactivity in cross-coupling reactions.[3]

CompoundStructureMolecular WeightKey Differentiating Feature
This compound C8H7BrO199.04 g/mol [4]Intermediate reactivity and cost.
2-Chloro-6-methylbenzaldehyde C8H7ClO154.59 g/mol [5]Generally lower reactivity, often more cost-effective.[6]
2-Iodo-6-methylbenzaldehyde C8H7IO232.04 g/mol [7]Highest reactivity, typically higher cost.[7]

Head-to-Head: Reactivity in Key Cross-Coupling Reactions

The true measure of a building block's utility lies in its performance in pivotal synthetic transformations. Here, we compare the reactivity of our three contenders in some of the most fundamental carbon-carbon and carbon-nitrogen bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures.[8][9] The reactivity of the aryl halide is a critical factor in the efficiency of this reaction, with the general trend being I > Br > Cl.[3]

Comparative Performance:

Aryl HalideTypical ConditionsExpected Yield
2-Iodo-6-methylbenzaldehydeMilder conditions, lower catalyst loading.Excellent
This compoundStandard conditions, moderate catalyst loading.Good to Excellent
2-Chloro-6-methylbenzaldehydeHarsher conditions, higher catalyst loading, specialized ligands.[6]Moderate to Good
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a standardized framework for comparing the reactivity of 2-bromo-, 2-chloro-, and 2-iodo-6-methylbenzaldehyde.

Materials:

  • Substituted 6-methylbenzaldehyde (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.04 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add the substituted 6-methylbenzaldehyde, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.[10]

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.[10]

  • Heat the reaction mixture to 90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]

  • After completion, cool the reaction to room temperature and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[10]

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the synthesis of aryl alkynes, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[11][12] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key determinant of reaction efficiency.

Comparative Performance:

Aryl HalideTypical ConditionsExpected Yield
2-Iodo-6-methylbenzaldehydeRoom temperature, low catalyst loading.Excellent
This compoundMild heating may be required.Good to Excellent
2-Chloro-6-methylbenzaldehydeElevated temperatures and specialized catalysts are often necessary.Moderate
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of the benchmarked building blocks with a terminal alkyne.

Materials:

  • Substituted 6-methylbenzaldehyde (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol)

  • Copper(I) iodide (CuI) (0.06 mmol)

  • Triethylamine (TEA) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the substituted 6-methylbenzaldehyde, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous triethylamine, followed by phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60°C as needed.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride.[13]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[14][15] The choice of base is critical, especially with substrates like our benchmarked aldehydes, to avoid side reactions.[16]

Comparative Performance:

Aryl HalideTypical ConditionsExpected Yield
2-Iodo-6-methylbenzaldehydeMilder conditions, broader amine scope.Excellent
This compoundStandard conditions, good amine scope.[6]Good to Excellent
2-Chloro-6-methylbenzaldehydeMore forcing conditions, specialized catalyst systems.Moderate to Good
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of the compared building blocks.

Materials:

  • Substituted 6-methylbenzaldehyde (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • Xantphos (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.[17]

  • Add the substituted 6-methylbenzaldehyde and the desired amine.[17]

  • Add anhydrous, degassed toluene via syringe.[17]

  • Seal the tube and heat the reaction mixture to 90-110 °C.[17]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, perform an appropriate aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[17]

  • Purify the crude product by column chromatography.

Beyond Cross-Coupling: Other Synthetic Transformations

While cross-coupling reactions are a major application, the aldehyde functionality of these building blocks opens the door to a vast array of other transformations.

  • Reductive Amination: The aldehyde can be converted to an amine via reductive amination, providing a pathway to diverse secondary and tertiary amines.

  • Wittig Reaction: The Wittig reaction allows for the formation of alkenes from the aldehyde, offering a route to stilbene-like structures.

  • Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the aldehyde yields secondary alcohols, which can be further functionalized.[18]

  • Directed Ortho-Metalation (DoM): The aldehyde can act as a directed metalation group, allowing for functionalization at the ortho position.[19]

The steric hindrance provided by the ortho-methyl group can influence the stereochemical outcome of nucleophilic additions to the aldehyde, a factor that can be exploited in asymmetric synthesis.

Case Study: Synthesis of Carbazole Derivatives

Carbazole and its derivatives are important structural motifs in many natural products and pharmaceuticals, exhibiting a wide range of biological activities.[20] this compound can serve as a key precursor in the synthesis of functionalized carbazoles. For instance, a Suzuki-Miyaura coupling to form a 2-amino-2'-formyl-3'-methylbiphenyl, followed by an intramolecular cyclization, can provide access to this important heterocyclic core.[21][22] The choice of the starting halide will directly impact the efficiency of the initial C-C bond formation.

Conclusion and Recommendations

This compound stands as a versatile and reliable building block for a wide range of synthetic applications. Its reactivity profile offers a balanced compromise between the highly reactive but often more expensive iodo-analogs and the less reactive but more economical chloro-analogs.

  • For rapid synthesis and high yields, especially with challenging substrates, 2-iodo-6-methylbenzaldehyde is the preferred choice.

  • For cost-effective process development and large-scale synthesis where reaction conditions can be optimized, 2-chloro-6-methylbenzaldehyde is a viable option.

  • This compound provides a robust and predictable reactivity that is well-suited for a broad range of applications in both discovery and development, making it an excellent "go-to" reagent for many synthetic chemists.

By understanding the relative strengths and weaknesses of these building blocks, researchers can strategically select the optimal starting material for their specific synthetic goals, ultimately leading to more efficient and successful outcomes.

Visualization of Key Concepts

dot digraph "Reactivity_Comparison" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10];

subgraph "cluster_reactivity" { label = "General Reactivity in Cross-Coupling"; style = "filled"; color = "#F1F3F4"; "Iodo" [label="2-Iodo-6-methylbenzaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Bromo" [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; "Chloro" [label="2-Chloro-6-methylbenzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

"Iodo" -> "Bromo" [label=">", color="#34A853", fontcolor="#34A853"]; "Bromo" -> "Chloro" [label=">", color="#34A853", fontcolor="#34A853"]; } .dot Caption: General reactivity trend of halobenzaldehydes in cross-coupling reactions.

dot digraph "Synthetic_Utility" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=box, style=filled, fontname="Arial", fontsize=10];

"Start" [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

subgraph "cluster_transformations" { label = "Key Transformations"; style = "filled"; color = "#F1F3F4"; "Suzuki" [label="Suzuki-Miyaura\n(Biaryls)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sonogashira" [label="Sonogashira\n(Aryl Alkynes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Buchwald" [label="Buchwald-Hartwig\n(Aryl Amines)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Other" [label="Other Aldehyde Rxns\n(Alcohols, Alkenes, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

"Start" -> "Suzuki" [color="#34A853"]; "Start" -> "Sonogashira" [color="#34A853"]; "Start" -> "Buchwald" [color="#34A853"]; "Start" -> "Other" [color="#34A853"]; } .dot Caption: Synthetic utility of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。